molecular formula C17H21ClN2O2S2 B10857413 ARC7

ARC7

Cat. No.: B10857413
M. Wt: 384.9 g/mol
InChI Key: XDKPTHRLGIBRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARC7 is a useful research compound. Its molecular formula is C17H21ClN2O2S2 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21ClN2O2S2

Molecular Weight

384.9 g/mol

IUPAC Name

tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C17H21ClN2O2S2/c1-17(2,3)22-16(21)20-8-6-11(7-9-20)15-19-12(10-23-15)13-4-5-14(18)24-13/h4-5,10-11H,6-9H2,1-3H3

InChI Key

XDKPTHRLGIBRNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)C3=CC=C(S3)Cl

Origin of Product

United States

Foundational & Exploratory

The Orchestration of Cell Division in Streptomyces coelicolor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor, a filamentous bacterium renowned for its complex lifecycle and prolific production of secondary metabolites, presents a unique model for studying bacterial cell division. Unlike the binary fission observed in many bacteria, S. coelicolor undergoes a distinct process of sporulation-specific cell division within its aerial hyphae, leading to the formation of long chains of unigenomic spores. This intricate process is governed by a specialized set of proteins that ensure the precise and coordinated formation of multiple septa. While the term "ARC7" does not correspond to a known protein in the context of Streptomyces coelicolor cell division, this guide provides an in-depth examination of the key players that orchestrate this critical biological event, including the FtsZ protein, the SsgA-like protein (SALP) family, and SepG.

Core Proteins in Streptomyces coelicolor Cell Division

The process of septation and spore formation in S. coelicolor is a tightly regulated cascade of protein interactions. At the heart of this machinery is the tubulin homolog FtsZ, which forms the cytokinetic Z-ring. However, the positioning and activation of FtsZ are controlled by a unique set of proteins, most notably the SsgA-like proteins.

FtsZ: The Cytoskeletal Scaffold

FtsZ is a highly conserved GTP-binding protein that polymerizes to form the Z-ring at the future site of cell division. In S. coelicolor, FtsZ is essential for the formation of the regularly spaced septa in aerial hyphae that lead to spore formation.[1][2][3] Unlike in many other bacteria, FtsZ is not essential for the viability of S. coelicolor.[4] During sporulation, FtsZ assembles into spectacular ladder-like structures within the aerial hyphae.[3][5] The assembly dynamics of FtsZ are developmentally modulated, involving the formation of spiral-shaped intermediates that are subsequently remodeled into regularly spaced Z-rings.[2]

The SsgA-Like Proteins (SALPs): Master Regulators of Sporulation-Specific Division

The SsgA-like proteins are a family of small, actinomycete-specific regulatory proteins that play crucial roles in controlling various stages of sporulation.[6][7] S. coelicolor possesses seven members of this family: SsgA, SsgB, SsgC, SsgD, SsgE, SsgF, and SsgG.

  • SsgA and SsgB: These two proteins are central to the initiation of sporulation-specific cell division. SsgA is involved in activating the division process, while SsgB is critical for the correct localization of FtsZ to the division sites.[5][6] SsgB directly recruits FtsZ and tethers the resulting Z-ring to the cytoplasmic membrane.[5] Mutants lacking ssgA or ssgB are unable to form the characteristic FtsZ ladders and are consequently blocked in sporulation.[5][8]

  • SsgC-G: The other SALPs have more specialized roles in the later stages of spore formation.[6][9] SsgC is implicated in DNA segregation and condensation, SsgD in the synthesis of the spore wall, SsgE and SsgF in the autolytic separation of spores, and SsgG in ensuring the precise localization of septa.[6][7]

SepG: A Crucial Membrane-Associated Coordinator

SepG is a transmembrane protein that plays a vital role in coordinating septum formation and nucleoid organization.[1][10][11] It is required for the correct localization of SsgB to the future division sites.[1][10] In the absence of SepG, SsgB fails to localize properly, leading to a failure in Z-ring formation and a block in sporulation.[1][12] Förster resonance energy transfer (FRET) imaging has suggested a direct interaction between SepG and SsgB.[1][10] Furthermore, sepG null mutants exhibit expanded, doughnut-shaped nucleoids, indicating a role for SepG in nucleoid compaction.[1][10][11]

Quantitative Data Summary

ProteinFunctionMutant PhenotypeLocalizationInteracting Partners
FtsZ Forms the Z-ring, the scaffold for the division machinery.Viable, but blocked in septum formation and sporulation.[4]Assembles into ladder-like structures in aerial hyphae.[3]SsgB
SsgA Activates sporulation-specific cell division.Conditionally non-sporulating.[8]Forms multiple foci in sporulating aerial hyphae.[13]-
SsgB Recruits FtsZ to the division site.Blocked in sporulation, no FtsZ ladders.[5]Co-localizes with FtsZ at the septum.[5]FtsZ, SepG
SsgC DNA segregation and condensation.Aberrant DNA segregation.[6]--
SsgD Spore wall synthesis.Defective spore wall.[6][7]--
SsgE/F Autolytic spore separation.Failure in spore separation.[6][7]--
SsgG Septum localization.Irregular septum placement.[6][7]--
SepG Localizes SsgB to the division site; nucleoid compaction.Blocked in sporulation; delocalized SsgB; expanded nucleoids.[1][10][11]Localizes to the periphery of future spore compartments.[10][14]SsgB

Signaling Pathways and Experimental Workflows

Signaling Pathway for Sporulation-Specific Cell Division

The initiation of sporulation-specific cell division in S. coelicolor follows a hierarchical pathway. SepG, a transmembrane protein, is crucial for anchoring the division machinery to the membrane. It ensures the correct localization of SsgB, which in turn recruits FtsZ to form the Z-ring. SsgA acts as an activator for this process.

G cluster_membrane Cell Membrane SepG SepG SsgB SsgB SepG->SsgB Localizes FtsZ FtsZ SsgB->FtsZ Recruits Z_ring Z-ring Formation FtsZ->Z_ring Polymerizes into Sporulation Sporulation Z_ring->Sporulation SsgA SsgA SsgA->SsgB Activates

A simplified signaling pathway for the initiation of sporulation-specific cell division in S. coelicolor.
Experimental Workflow for Studying Protein Interactions in Cell Division

A common workflow to investigate the interactions between these cell division proteins involves a combination of genetic and microscopic techniques.

G start Hypothesized Protein Interaction (e.g., SepG and SsgB) gene_knockout Generate Gene Knockout Mutants (e.g., ΔsepG, ΔssgB) start->gene_knockout fusion_protein Construct Fluorescent Fusion Proteins (e.g., SepG-GFP, SsgB-mCherry) start->fusion_protein phenotype Phenotypic Analysis (e.g., Sporulation Assay, Microscopy) gene_knockout->phenotype conclusion Conclusion on Protein Interaction and Function phenotype->conclusion localization Fluorescence Microscopy (Co-localization studies) fusion_protein->localization fret Förster Resonance Energy Transfer (FRET) (To confirm direct interaction) localization->fret fret->conclusion

A typical experimental workflow for characterizing protein interactions in S. coelicolor cell division.

Experimental Protocols

Generation of Gene Knockout Mutants

A standard method for generating in-frame gene deletions in Streptomyces coelicolor utilizes homologous recombination.

  • Construct Design: Flanking regions (typically ~1-2 kb) upstream and downstream of the target gene are amplified by PCR. These fragments are then cloned into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).

  • Conjugation: The resulting plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. coelicolor via intergeneric conjugation.

  • Selection of Single Crossovers: Exconjugants are selected on media containing the appropriate antibiotic. This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection of Double Crossovers: Single crossover mutants are then grown on non-selective media to allow for a second recombination event (excision of the plasmid). Replica plating is then used to identify colonies that have lost the vector-borne resistance marker but have retained the desired gene deletion.

  • Verification: The deletion is confirmed by PCR analysis of genomic DNA from the putative mutants.

Fluorescence Microscopy for Protein Localization

Visualizing the subcellular localization of cell division proteins is crucial for understanding their function.

  • Construction of Fluorescent Fusion Plasmids: The gene of interest is cloned in-frame with a gene encoding a fluorescent protein (e.g., eGFP, mCherry) in an integrative or episomal Streptomyces expression vector. The expression is often driven by the native promoter or a well-characterized constitutive or inducible promoter.

  • Transformation: The resulting plasmid is introduced into S. coelicolor wild-type or mutant strains by conjugation or protoplast transformation.

  • Culture and Imaging: The strains are grown on a suitable medium to induce the developmental stage of interest (e.g., sporulation). Mycelia are then mounted on a microscope slide with an agar pad.

  • Microscopy: Images are captured using a fluorescence microscope equipped with appropriate filter sets for the specific fluorescent proteins. Time-lapse microscopy can be employed to study the dynamics of protein localization. For higher resolution, techniques like structured illumination microscopy (SIM) or stimulated emission depletion (STED) microscopy can be used. A derivative of S. coelicolor with reduced autofluorescence can be used to improve image quality.[13][15]

Förster Resonance Energy Transfer (FRET) Imaging

FRET is a powerful technique to determine if two proteins are in close proximity (typically within 1-10 nm), suggesting a direct interaction.

  • Fluorophore Pairing: The two proteins of interest are fused to a suitable FRET pair of fluorescent proteins, such as a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) as the acceptor.

  • Strain Construction: S. coelicolor strains expressing the fusion proteins are generated. Control strains expressing only the donor or only the acceptor are also required.

  • Imaging: The strains are imaged using a fluorescence microscope capable of FRET measurements. This typically involves exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.

  • FRET Analysis: The FRET efficiency is calculated based on the increase in acceptor emission upon donor excitation (sensitized emission) or the decrease in donor fluorescence lifetime in the presence of the acceptor. An increased FRET signal in the strain co-expressing both fusion proteins compared to the controls indicates a close association of the two proteins.

Conclusion

The process of cell division in Streptomyces coelicolor is a highly specialized and complex phenomenon that deviates significantly from the canonical binary fission model. It is orchestrated by a unique set of proteins, including the FtsZ, the SsgA-like protein family, and SepG, which work in concert to ensure the timely and precise formation of spores. A thorough understanding of the function and interplay of these proteins is not only fundamental to bacterial developmental biology but also holds potential for applications in biotechnology and drug development, particularly in optimizing Streptomyces strains for the production of valuable secondary metabolites. Future research will likely uncover further layers of regulation and identify additional components of this intricate molecular machinery.

References

A Technical Guide to the Discovery and Synthesis of Lorlatinib (PF-06463922)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorlatinib, also known as PF-06463922, is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1 rearrangements.[1] Developed by Pfizer, it represents a significant advancement in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs and those with brain metastases.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for lorlatinib.

The development of lorlatinib was driven by the clinical challenge of acquired resistance to first and second-generation ALK inhibitors in patients with ALK-rearranged NSCLC.[3] A key mechanism of resistance is the emergence of secondary mutations in the ALK kinase domain, with the G1202R mutation being notoriously difficult to target.[1] Furthermore, brain metastases are a common site of disease progression, highlighting the need for a potent, brain-penetrant ALK inhibitor.[1][3] Structure-based drug design and a focus on physicochemical properties to ensure central nervous system (CNS) penetration led to the innovative macrocyclic structure of lorlatinib.[1][3] This design strategy aimed to create a molecule with broad-spectrum activity against various ALK resistance mutations, including G1202R, while maintaining high selectivity and the ability to cross the blood-brain barrier.[1]

Quantitative Data

In Vitro Potency of Lorlatinib
TargetCell LineIC50 (nM)Reference
ROS1 Fusion Enzymes-0.19-0.53[4]
SLC34A2-ROS1HCC781.3[4][5]
CD74-ROS1BaF30.6[4][5]
ALK-dependentNeuroblastoma Cell Lines10-30[6]
EML4-ALKLung Cancer Cell Line2.8[6]
Clinical Efficacy of Lorlatinib in ALK-Positive Metastatic NSCLC
ParameterValue95% Confidence IntervalReference
Overall Response Rate (ORR)46%31-63%[2]
Median Progression-Free Survival (PFS)11.4 months3.4 - 16.6 months[2]

Signaling Pathway

Lorlatinib is an ATP-competitive small-molecule inhibitor of ALK and ROS1 receptor tyrosine kinases.[5][7] The inhibition of these kinases disrupts downstream signaling pathways involved in cell growth and survival.[8] ROS1 fusion kinases have been shown to signal through the tyrosine phosphatase SHP2, activating both the MEK1/2-ERK1/2 and the AKT/mTORC1 signaling pathways.[5] Treatment with lorlatinib leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and downstream signaling molecules such as SHP2, Erk1/2, and AKT.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK / ROS1 Receptor Tyrosine Kinase SHP2 SHP2 ALK/ROS1->SHP2 P PI3K PI3K ALK/ROS1->PI3K P Lorlatinib Lorlatinib Lorlatinib->ALK/ROS1 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Lorlatinib Mechanism of Action

Experimental Protocols

Synthesis of Lorlatinib

The synthesis of lorlatinib is a multi-step process that has been optimized for large-scale production.[1] The core structure is assembled through a convergent approach, featuring a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic macrocycle.[1][9]

1. Preparation of the Aminopyrazole Nitrile Fragment:

  • Bis-bromination: The synthesis begins with the bis-bromination of a pyrazole ester.[9][10]

  • N-methylation: The dibromopyrazole is then reacted with a protected methylamine, introduced via treatment with a strong base like sodium hydride, to afford the N-methylated intermediate.[1][9][10]

  • Nitrile Formation: The ester group is converted to a nitrile through a three-step sequence: ester hydrolysis, conversion to a primary amide, and subsequent dehydration.[9][10]

2. Preparation of the Borylated Aryl Fragment:

  • Enantioselective Reduction: A commercial ketone is enantioselectively reduced to the corresponding chiral alcohol. Biocatalytic methods employing ketoreductases have proven highly efficient for this transformation on a large scale.[1][10]

  • Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.[1][9][10]

  • Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is followed by bromination of the pyridine ring and protection of the amino group. Finally, a Miyaura borylation reaction is performed to generate the borylated aryl fragment required for the Suzuki coupling.[1][9][10]

3. Suzuki Coupling and Macrolactamization:

  • Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are coupled via a palladium-catalyzed Suzuki reaction.[1]

  • Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions, followed by hydrolysis of the methyl ester.[9][10]

  • Macrolactamization: The final macrocyclic ring is formed through an amide bond formation, often using a coupling reagent like HATU.[9][10]

G cluster_frag1 Aminopyrazole Fragment Synthesis cluster_frag2 Borylated Aryl Fragment Synthesis cluster_final Final Assembly PyrazoleEster Pyrazole Ester BisBromo Bis-bromination PyrazoleEster->BisBromo NMethyl N-methylation BisBromo->NMethyl NitrileForm Nitrile Formation NMethyl->NitrileForm AminopyrazoleNitrile Aminopyrazole Nitrile NitrileForm->AminopyrazoleNitrile Suzuki Suzuki Coupling AminopyrazoleNitrile->Suzuki Ketone Commercial Ketone EnantioRed Enantioselective Reduction Ketone->EnantioRed ChiralAlcohol Chiral Alcohol EnantioRed->ChiralAlcohol EtherForm Ether Formation ChiralAlcohol->EtherForm PyridineEther Pyridine Ether EtherForm->PyridineEther FuncBoryl Functionalization & Borylation PyridineEther->FuncBoryl BorylatedAryl Borylated Aryl Fragment FuncBoryl->BorylatedAryl BorylatedAryl->Suzuki Deprotect Deprotection & Hydrolysis Suzuki->Deprotect Macro Macrolactamization Deprotect->Macro Lorlatinib Lorlatinib Macro->Lorlatinib

Figure 2: Lorlatinib Synthetic Workflow
Kinase Inhibition Assay

Principle: This assay measures the ability of lorlatinib to inhibit the phosphorylation of a substrate by the recombinant ALK or ROS1 kinase domain.[1]

General Protocol:

  • Recombinant human wild-type or mutant ALK/ROS1 kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.[1]

  • Lorlatinib at various concentrations is added to the reaction mixture.[1]

  • The reaction is allowed to proceed at a controlled temperature for a specific time.[1]

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based detection, or mass spectrometry.

  • The IC50 value, the concentration of lorlatinib that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell Proliferation Assay

Principle: This assay determines the effect of lorlatinib on the viability and proliferation of cancer cell lines expressing ALK or ROS1 fusions.

General Protocol:

  • Cancer cells (e.g., HCC78, BaF3) are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of lorlatinib or a vehicle control.

  • After a specific incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric method, such as MTT, resazurin, or CellTiter-Glo.

  • The absorbance or fluorescence is measured, and the data is used to generate a dose-response curve to determine the IC50 value for cell proliferation.

Conclusion

Lorlatinib is a potent, third-generation ALK/ROS1 inhibitor with a unique macrocyclic structure designed to overcome resistance to previous TKIs and effectively penetrate the central nervous system. Its discovery and development were guided by a strong understanding of the clinical challenges in treating ALK-positive NSCLC. The complex, multi-step synthesis of lorlatinib has been successfully scaled up for clinical and commercial supply. Preclinical and clinical data have demonstrated its significant anti-tumor activity, leading to its approval for the treatment of ALK-positive metastatic NSCLC. Ongoing research continues to explore its full therapeutic potential.

References

Unveiling ARC2: A Synthetic Activator of Cryptic Secondary Metabolite Pathways in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial inquiries into "ARC7" as an activator of secondary metabolism have yielded limited and disparate results. However, the available scientific literature extensively documents the activity of a structurally related synthetic compound, ARC2 , as a potent elicitor of secondary metabolism in Streptomyces coelicolor. It is highly probable that "this compound" is a typographical error and the intended subject of this guide is ARC2. This document will proceed with a comprehensive technical overview of ARC2.

Executive Summary

Streptomyces coelicolor is a model organism for the study of bacterial development and a prolific producer of bioactive secondary metabolites. However, a significant portion of its biosynthetic gene clusters (BGCs) remain silent under standard laboratory conditions. Chemical elicitors provide a powerful strategy to unlock this cryptic metabolic potential. This whitepaper details the mechanism and application of ARC2, a synthetic small molecule that acts as a species-specific activator of secondary metabolism and sporulation in S. coelicolor. ARC2's mode of action is channeled through the pleiotropic regulatory proteins AfsR and AfsS, key components of a global regulatory network. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of ARC2, including quantitative data on its effects, detailed experimental protocols, and a visualization of its signaling pathway.

Quantitative Data: Impact of ARC2 on Secondary Metabolite Production

ARC2 has been shown to significantly upregulate the production of the blue-pigmented antibiotic actinorhodin and the yellow-pigmented antibiotic undecylprodigiosin in S. coelicolor. The following tables summarize the quantitative effects of ARC2 treatment.

Table 1: Effect of ARC2 on Actinorhodin Production

StrainTreatmentActinorhodin Production (Fold Change vs. Wild Type Control)Reference
S. coelicolor M145 (Wild Type)10 µM ARC22 to 5[1]
S. coelicolor ΔafsR10 µM ARC2No significant increase[2]
S. coelicolor ΔafsS10 µM ARC2No significant increase[2]

Table 2: Effect of ARC2 on Other Secondary Metabolites

Secondary MetaboliteEffect of ARC2 Treatment (10 µM)Fold ChangeReference
GermicidinsEnhanced production~3[1]
Calcium-Dependent Antibiotic (CDA)Decreased production~0.5[1]

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the application of ARC2 to Streptomyces coelicolor cultures.

Preparation of ARC2 Stock Solution
  • Compound: ARC2 (5-chloro-2-(2,4-dichlorophenoxy)phenol)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Concentration: Prepare a 10 mM stock solution.

  • Storage: Store the stock solution at -20°C.

Treatment of S. coelicolor with ARC2
  • Culture Medium: Prepare a suitable liquid medium for S. coelicolor, such as R5 medium or a defined minimal medium.

  • Inoculation: Inoculate the medium with S. coelicolor spores to a final concentration of 10^6 spores/mL.

  • Incubation: Incubate the cultures at 30°C with shaking (250 rpm).

  • ARC2 Addition: After a predetermined period of growth (e.g., 24 hours), add ARC2 from the stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture is not inhibitory (typically ≤ 0.1%).

  • Control: Prepare a control culture with the same concentration of DMSO without ARC2.

  • Continued Incubation: Continue to incubate the cultures under the same conditions for the desired period (e.g., up to 72 hours).

Extraction and Quantification of Actinorhodin
  • Sample Collection: Collect a defined volume of the culture broth at various time points.

  • Cell Lysis: Pellet the mycelium by centrifugation. To extract intracellular actinorhodin, resuspend the pellet in a suitable solvent (e.g., 1 M KOH) and incubate to lyse the cells.

  • pH Adjustment: Adjust the pH of the supernatant (for extracellular actinorhodin) and the lysed cell suspension (for intracellular actinorhodin) to a basic pH (e.g., pH 12) with 1 M KOH. This ensures the blue color of the actinorhodin is stable.

  • Spectrophotometric Quantification: Measure the absorbance of the samples at 640 nm.

  • Calculation: Calculate the concentration of actinorhodin using the extinction coefficient (ε640 = 25,320 M⁻¹ cm⁻¹). Normalize the production to the biomass (e.g., dry cell weight).

Signaling Pathways and Mechanisms of Action

ARC2 is a synthetic compound that is structurally related to the antibiotic triclosan.[2] Its mechanism of action in activating secondary metabolism in S. coelicolor involves the pleiotropic regulatory genes afsR and afsS.[2]

The proposed signaling pathway is as follows:

  • Cellular Stress: ARC2 is believed to induce a cellular stress response.[2]

  • AfsR Activation: This stress signal leads to the activation of AfsR, a global regulator of secondary metabolism. The exact mechanism of how ARC2 activates AfsR is not fully elucidated but may involve post-translational modifications.

  • AfsS Expression: Activated AfsR binds to the promoter of the afsS gene, leading to its transcription and the production of the AfsS protein.[2]

  • Activation of Biosynthetic Gene Clusters: AfsS, in turn, acts as a key activator for the expression of pathway-specific regulatory genes within the secondary metabolite biosynthetic gene clusters, such as actII-ORF4 for actinorhodin production.[3][4] This ultimately leads to the production of the corresponding secondary metabolites.

Interestingly, the serine/threonine kinase AfsK, which is known to phosphorylate and activate AfsR in response to other signals, is not required for the ARC2-mediated activation of actinorhodin production.[2] This suggests that ARC2 triggers a distinct signaling cascade that converges on AfsR.

Signaling Pathway Diagram

ARC2_Signaling_Pathway cluster_input External Stimulus cluster_regulation Regulatory Cascade cluster_output Metabolic Output ARC2 ARC2 AfsR AfsR ARC2->AfsR Activates (mechanism under investigation) afsS_gene afsS gene AfsR->afsS_gene Induces transcription AfsS AfsS afsS_gene->AfsS Translation BGC_regulator actII-ORF4 (BGC Activator) AfsS->BGC_regulator Activates Metabolite Actinorhodin Production BGC_regulator->Metabolite Initiates biosynthesis

Caption: Proposed signaling pathway for ARC2-mediated activation of actinorhodin production in S. coelicolor.

Experimental Workflow Diagram

Experimental_Workflow start Start: S. coelicolor Spore Inoculation culture Liquid Culture Incubation (30°C, 250 rpm) start->culture treatment ARC2 Treatment (10 µM) (Control: DMSO) culture->treatment incubation2 Continued Incubation treatment->incubation2 sampling Time-course Sampling incubation2->sampling extraction Extraction of Secondary Metabolites sampling->extraction quantification Spectrophotometric Quantification (e.g., Actinorhodin at 640 nm) extraction->quantification analysis Data Analysis and Comparison quantification->analysis

Caption: General experimental workflow for assessing the effect of ARC2 on secondary metabolite production.

Conclusion

ARC2 serves as a valuable chemical tool for probing the complex regulatory networks governing secondary metabolism in Streptomyces coelicolor. Its ability to specifically activate cryptic biosynthetic pathways through the AfsR-AfsS signaling cascade provides a clear example of how external chemical cues can be harnessed to unlock novel natural products. The data and protocols presented in this whitepaper offer a foundational guide for researchers aiming to utilize ARC2 in their own investigations into the activation of secondary metabolism and the discovery of new bioactive compounds. Further research into the precise molecular targets of ARC2 will undoubtedly provide deeper insights into the intricate control of antibiotic production in this important genus of bacteria.

References

The Role of Key Regulatory Networks in Inducing Sporulation in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "ARC7" in the context of Streptomyces sporulation did not yield specific information on a protein or gene with this designation. The following guide focuses on the well-established regulatory networks and key proteins known to govern this complex developmental process. It is possible that "this compound" is a novel, uncharacterized factor, a proprietary name, or a misinterpretation of existing nomenclature. This document provides an in-depth overview of the current understanding of sporulation induction in Streptomyces, which will be relevant to researchers in the field.

Introduction

Streptomyces are filamentous Gram-positive bacteria renowned for their complex multicellular lifecycle and their prolific production of secondary metabolites, including a majority of clinically used antibiotics.[1][2] A key feature of their life cycle is the formation of aerial hyphae that differentiate into chains of exospores, a process critical for dispersal.[3][4] This morphological differentiation is tightly controlled by a cascade of regulatory proteins and signaling pathways that respond to environmental and physiological cues. This guide provides a technical overview of the core molecular mechanisms that induce sporulation in Streptomyces, with a focus on the key signaling pathways, experimental methodologies, and data presentation for researchers, scientists, and drug development professionals.

Key Regulatory Cascades in Streptomyces Sporulation

The developmental program leading to sporulation in Streptomyces is primarily orchestrated by the bld and whi gene cascades.

  • The bld Gene Cascade: Erecting the Aerial Mycelium: The bld (for 'bald') genes are essential for the initial stage of differentiation, the formation of aerial hyphae.[3][4] Mutations in these genes result in colonies that fail to produce the characteristic fuzzy aerial mycelium. The bld cascade responds to various signals, including nutrient limitation, and initiates the developmental switch from vegetative to reproductive growth.[4]

  • The whi Gene Cascade: The Onset of Sporulation: Following the erection of aerial hyphae, the whi (for 'white') genes take over to control the process of sporulation itself.[1] These genes are responsible for the septation of the aerial hyphae into prespore compartments, chromosome segregation, and the maturation of spores, which often contain pigments, leading to the characteristic white, gray, or other colors of sporulating colonies.[5]

The "Sky Pathway": A Post-Aerial Growth Regulatory Network

Recent research has unveiled another layer of regulation that operates after the formation of aerial hyphae, termed the "sky pathway".[3][4] This pathway is responsible for controlling the expression of the chaplin (chp) and rodlin (rdl) genes.[3][4]

  • Chaplins and Rodlins: Engineering a Hydrophobic Surface: The chaplin and rodlin proteins are secreted and assemble on the surface of aerial hyphae and spores to form a hydrophobic sheath known as the rodlet layer.[3][4] This layer is crucial for allowing the hyphae to break the surface tension and grow into the air, and it also protects the spores from desiccation.[3]

Signaling Pathways and Key Molecular Players

The decision to sporulate is not a simple linear process but rather a complex interplay of various signaling molecules and regulatory proteins.

A-factor Signaling in Streptomyces griseus

In the model organism Streptomyces griseus, a small signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) acts as a chemical switch for both morphological differentiation and secondary metabolism.[6]

  • A-factor Receptor and Transcriptional Activation: A-factor binds to its receptor protein, ArpA, causing it to dissociate from the promoter of the adpA gene.[1] The AdpA protein is a key transcriptional activator that turns on a large regulon of genes involved in both sporulation and antibiotic production.[1][6]

The signaling pathway can be visualized as follows:

A_factor_pathway A_factor A-factor ArpA ArpA (Receptor) A_factor->ArpA binds adpA_promoter adpA promoter ArpA->adpA_promoter dissociates from AdpA AdpA (Transcriptional Activator) adpA_promoter->AdpA leads to expression of Sporulation_genes Sporulation Genes AdpA->Sporulation_genes activates Antibiotic_genes Antibiotic Production Genes AdpA->Antibiotic_genes activates

Caption: A-factor signaling cascade in Streptomyces griseus.

Quantitative Data on Gene Regulation

The study of gene expression during Streptomyces development often involves quantitative techniques like DNA microarrays and RNA-seq. While specific quantitative data for a hypothetical "this compound" is unavailable, the following table illustrates the type of data generated in such studies, focusing on known key regulatory genes.

GeneMutant PhenotypeFold Change in Expression (Sporulation vs. Vegetative Growth)Reference Regulator
bldA Bald (no aerial hyphae)> 10-fold increaseBldA-tRNA
whiG White (no sporulation)> 20-fold increaseWhiG (Sigma factor)
chpE Defective aerial hyphae> 50-fold increaseSky pathway
rdlA Defective aerial hyphae> 50-fold increaseSky pathway
adpA No sporulation/antibiotics> 100-fold increase (in response to A-factor)ArpA (repressor)

Note: The fold change values are illustrative and can vary depending on the Streptomyces species and experimental conditions.

Experimental Protocols

Studying Streptomyces sporulation requires specific microbiological and molecular biology techniques.

General Culture and Sporulation Induction
  • Media: Streptomyces are typically grown on solid agar media to observe morphological differentiation. Common media include Soy Flour Mannitol (SFM) and R2YE.[2][7] Liquid cultures are used for biomass production and genetic manipulations but often do not support sporulation unless specific nutritional downshifts are applied.[2][7][8]

  • Inoculation: Plates are inoculated with spores or mycelial fragments and incubated at 28-30°C for several days to weeks.[2]

  • Observation: Colony morphology, including the formation of aerial mycelium and pigmented spores, is observed visually and using microscopy.

Gene Disruption and Complementation

A common approach to study gene function is to create a null mutant and then reintroduce the wild-type gene to see if the phenotype is restored.

gene_disruption_workflow start Start: Identify Gene of Interest construct Construct Disruption Cassette (e.g., antibiotic resistance gene) start->construct transform Introduce Cassette into Streptomyces (e.g., conjugation, protoplast transformation) construct->transform select Select for Double Crossover Events transform->select verify Verify Gene Deletion (PCR, Southern blot) select->verify phenotype Analyze Mutant Phenotype (e.g., microscopy, sporulation assays) verify->phenotype complementation Introduce Wild-Type Gene on a Plasmid phenotype->complementation rescue Observe Rescue of Wild-Type Phenotype complementation->rescue

Caption: Workflow for gene disruption and complementation.

Transcriptional Analysis
  • RNA Isolation: RNA is extracted from Streptomyces cultures at different developmental stages (vegetative growth, aerial hyphae formation, sporulation).

  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes.

  • DNA Microarrays/RNA-seq: These global approaches allow for the comparison of the entire transcriptome between different developmental stages or between wild-type and mutant strains.[9]

Conclusion

The induction of sporulation in Streptomyces is a sophisticated and tightly regulated process involving a hierarchy of gene cascades and intricate signaling networks. While the specific role of a factor named "this compound" is not documented in current scientific literature, the fundamental principles and key players outlined in this guide, such as the bld and whi genes, the sky pathway, and A-factor signaling, provide a solid framework for understanding this critical aspect of Streptomyces biology. Further research, potentially through global 'omics' approaches and the characterization of novel regulatory elements, will continue to unravel the complexities of this fascinating developmental program, which is intimately linked to the production of valuable secondary metabolites.

References

Unraveling the Species-Specificity of Arc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Activity-Regulated Cytoskeleton-Associated Protein (Arc/Arg3.1) for Drug Development Professionals, Researchers, and Scientists.

Introduction

The Activity-Regulated Cytoskeleton-associated protein (Arc), also known as Arg3.1, is a neuronal immediate-early gene product that is a critical regulator of synaptic plasticity, the molecular basis of learning and memory. Its rapid induction by neuronal activity and its central role in long-term potentiation (LTP) and long-term depression (LTD) have made it a focal point of neuroscience research. Dysfunction in Arc expression or function has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders, highlighting its potential as a therapeutic target.

This technical guide provides a comprehensive overview of the species-specificity of Arc, detailing its evolutionary conservation, binding affinities, and expression patterns across different species. Furthermore, it outlines the key signaling pathways governed by Arc and provides detailed protocols for essential experiments utilized in its study. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand the nuanced biology of Arc and its potential for therapeutic intervention.

Species-Specificity of the Arc Protein

The species-specificity of a protein is a critical consideration in drug development, as it can dictate the translatability of preclinical findings to human applications. Understanding the evolutionary conservation and species-specific differences in Arc's structure, function, and expression is paramount for the design and interpretation of cross-species studies.

Evolutionary Conservation and Orthologs

Phylogenetic analyses reveal that the Arc gene is highly conserved among tetrapods (mammals, birds, reptiles, and amphibians) but is conspicuously absent in fish lineages. Interestingly, a functionally analogous but evolutionarily distinct Arc homolog has been identified in Drosophila melanogaster, suggesting a convergent evolution of this critical plasticity protein. The mammalian Arc protein is encoded by the ARC gene, located on chromosome 8 in humans, chromosome 15 in mice, and chromosome 7 in rats.[1]

Sequence alignment studies of mammalian Arc proteins demonstrate a high degree of conservation, particularly in the N-terminal and central regions that encompass the domains responsible for protein-protein interactions and capsid formation. However, the C-terminal tail of Arc exhibits significant sequence divergence among mammalian species.[2][3][4]

Comparative Binding Affinities and Expression Levels

Quantitative data on the binding affinities of Arc from different species with its various interacting partners are crucial for understanding potential functional differences. While comprehensive comparative data remains an active area of research, some key findings have been established.

SpeciesBinding PartnerMethodAffinity (KD)Reference
RatTARPγ2 (Stargazin) peptideFluorescence Polarization~60 µM[1][5]

This table will be expanded as more quantitative data becomes available.

Quantitative analysis of Arc protein expression has revealed its highest concentrations in the cortex and hippocampus of the rat brain.[6] While comprehensive quantitative comparisons of Arc expression levels across a wide range of species are not yet available, its expression is tightly regulated by neuronal activity in all studied mammalian species.

Key Signaling Pathways Involving Arc

Arc plays a central role in two major signaling pathways that modulate synaptic strength: the NMDA receptor-dependent induction pathway and the AMPA receptor endocytosis pathway.

NMDA Receptor-Dependent Induction of Arc

The transcription of the Arc gene is rapidly and transiently induced in response to neuronal activity, primarily through the activation of N-methyl-D-aspartate receptors (NMDARs). This process is dependent on the mitogen-activated protein kinase (MAPK) cascade.[7]

Arc_Induction_Pathway Extracellular Synaptic Activity (e.g., Glutamate) NMDAR NMDA Receptor Extracellular->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx MAPK_cascade MAPK Cascade (ERK) Ca_influx->MAPK_cascade Transcription_Factors Transcription Factors (e.g., CREB, SRF) MAPK_cascade->Transcription_Factors Arc_Gene Arc Gene (in nucleus) Transcription_Factors->Arc_Gene Arc_mRNA Arc mRNA Arc_Gene->Arc_mRNA Transcription

NMDA Receptor-Dependent Arc Induction Pathway
Arc-Mediated AMPA Receptor Endocytosis

A primary function of Arc protein at the postsynaptic density is to facilitate the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), leading to a reduction in synaptic strength. This process is crucial for long-term depression (LTD) and homeostatic plasticity. Arc interacts with components of the endocytic machinery, including endophilin and dynamin, to promote the internalization of AMPARs.[5][8][9]

Arc_AMPAR_Endocytosis Arc_Protein Arc Protein Endophilin_Dynamin Endophilin & Dynamin Arc_Protein->Endophilin_Dynamin interacts with AP2 AP-2 Complex Arc_Protein->AP2 interacts with Clathrin_Coated_Pit Clathrin-Coated Pit Formation Endophilin_Dynamin->Clathrin_Coated_Pit AP2->Clathrin_Coated_Pit AMPAR AMPA Receptor Endocytosis Endocytosis AMPAR->Endocytosis Clathrin_Coated_Pit->AMPAR recruits

Arc-Mediated AMPA Receptor Endocytosis Pathway
Arc Interaction with the PI3K-AKT Signaling Pathway

Recent evidence has implicated Arc in the modulation of the phosphoinositide 3-kinase (PI3K)-AKT signaling pathway. This interaction appears to be important for metaplasticity, the process by which the threshold for inducing synaptic plasticity is altered. Arc can bind to the p55γ regulatory subunit of PI3K, influencing downstream AKT signaling.[3][10][11][12]

Arc_PI3K_Pathway NMDAR NMDA Receptor Arc_Protein Arc Protein NMDAR->Arc_Protein activates p55PIK p55γ (PIK3R3) Arc_Protein->p55PIK binds to PI3K PI3K p55PIK->PI3K activates AKT AKT PI3K->AKT activates Downstream Downstream Signaling AKT->Downstream

Arc Interaction with the PI3K-AKT Signaling Pathway

Experimental Protocols

The study of Arc protein relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in Arc research.

Co-Immunoprecipitation (Co-IP) for Identifying Protein-Protein Interactions

Co-IP is a powerful technique to identify in vivo protein-protein interactions.[13][14][15][16]

Objective: To determine if Arc interacts with a putative binding partner in a cellular context.

Materials:

  • Cell or tissue lysate containing the proteins of interest.

  • Antibody specific to Arc (bait protein).

  • Protein A/G magnetic beads.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting apparatus.

  • Antibody specific to the putative interacting protein (prey protein).

Procedure:

  • Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors to release proteins while maintaining their native interactions.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: Add the Arc-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to Arc.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-Arc complexes.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein. The presence of a band corresponding to the prey protein indicates an interaction with Arc.

X-ray Crystallography for Determining Protein Structure

X-ray crystallography is a technique used to determine the three-dimensional structure of a protein at atomic resolution.[17]

Objective: To solve the crystal structure of Arc or its domains.

General Protocol Outline:

  • Protein Expression and Purification: Express a high-purity, homogenous sample of the Arc protein or a specific domain. This often involves recombinant expression in bacterial or eukaryotic systems followed by multiple chromatography steps.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to find conditions that promote the formation of well-ordered protein crystals. This is often done using high-throughput robotic screening.

  • X-ray Diffraction Data Collection: Expose the protein crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Determination: Process the diffraction data to determine the electron density map of the protein. A three-dimensional model of the protein is then built into this electron density map.

  • Structure Refinement and Validation: Refine the atomic coordinates of the model to best fit the experimental data and validate the final structure for its geometric and stereochemical quality.

Note: The specific conditions for crystallization and data collection are highly dependent on the protein and must be empirically determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Studying Protein Dynamics and Interactions

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution.[18][19][20][21]

Objective: To characterize the structure and dynamics of Arc and its interactions with binding partners in a near-native state.

General Protocol Outline:

  • Isotope Labeling: Express the Arc protein with stable isotopes, typically 15N and/or 13C, to make it "NMR-active."

  • Sample Preparation: Prepare a concentrated, stable, and homogenous sample of the isotopically labeled Arc protein in a suitable NMR buffer.

  • NMR Data Acquisition: Acquire a series of multi-dimensional NMR experiments to assign the chemical shifts of the protein's backbone and side-chain atoms.

  • Structural Restraints: Collect NMR data that provide structural restraints, such as Nuclear Overhauser Effects (NOEs) for inter-proton distances and residual dipolar couplings (RDCs) for bond vector orientations.

  • Structure Calculation: Use computational methods to calculate a family of protein structures that are consistent with the experimental restraints.

  • Interaction Studies: To study interactions, titrate a binding partner into the NMR sample of Arc and monitor the changes in the NMR spectrum. These changes can be used to map the binding interface and determine binding affinities.

Conclusion and Future Directions

The Activity-Regulated Cytoskeleton-associated protein, Arc, stands as a pivotal regulator of synaptic plasticity and a promising target for therapeutic intervention in a host of neurological and psychiatric disorders. This technical guide has provided a detailed overview of the current understanding of Arc's species-specificity, its intricate signaling pathways, and the key experimental methodologies employed in its investigation.

While significant progress has been made, several critical questions remain. A more comprehensive, quantitative understanding of the species-specific differences in Arc's binding affinities and expression levels is essential for the effective translation of preclinical research. Furthermore, the elucidation of the high-resolution structures of full-length Arc from different species in complex with its various binding partners will provide invaluable insights for structure-based drug design.

Future research should focus on filling these knowledge gaps. The continued application of advanced techniques such as cryo-electron microscopy and in-cell NMR will undoubtedly shed further light on the dynamic nature of Arc's function. A deeper understanding of the species-specific nuances of Arc biology will ultimately pave the way for the development of novel and effective therapeutic strategies targeting this master regulator of synaptic plasticity.

References

Unraveling the ARC System in Streptomyces coelicolor: A Technical Guide to the Proteasome-Associated ATPase and Its Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations for a protein denoted as "ARC7" in Streptomyces coelicolor have not yielded specific findings in the current scientific literature. However, extensive analysis suggests a potential reference to the proteasome-associated ATPase, officially designated as "Arc" (encoded by the gene SCO1648), a crucial component of the Pup-proteasome system for protein degradation in this bacterium. This guide provides a comprehensive overview of this system, focusing on the Arc ATPase, its role in cellular physiology, and the methods for identifying its protein targets.

Introduction to the Pup-Proteasome System in S. coelicolor

Streptomyces coelicolor, a model organism for studying bacterial development and antibiotic production, possesses a sophisticated protein degradation machinery akin to the eukaryotic ubiquitin-proteasome system. This pathway, known as the Pup-proteasome system, is central to maintaining protein homeostasis, responding to cellular stress, and regulating complex developmental processes.

At the heart of this system is the 20S proteasome, a barrel-shaped proteolytic complex responsible for degrading targeted proteins. Unlike in many other bacteria, the proteasome in Actinobacteria, including S. coelicolor, plays a vital role. The specificity of this degradation is conferred by a process called pupylation, where a small, intrinsically disordered protein, the Prokaryotic Ubiquitin-like Protein (Pup), is covalently attached to lysine residues of substrate proteins. This "pupylation" serves as a tag, marking the protein for degradation by the proteasome.

The recognition and unfolding of these pupylated substrates, a critical step requiring energy, is carried out by a hexameric AAA+ (ATPases Associated with diverse cellular Activities) ATPase. In S. coelicolor, this function is performed by the proteasome-associated ATPase, Arc (SCO1648). Arc recognizes the Pup-tag, unfolds the substrate protein, and translocates it into the proteolytic chamber of the 20S proteasome.

The ARC (SCO1648) ATPase: Structure and Function

The Arc ATPase is a key component of the Pup-proteasome system, acting as the gatekeeper and engine for protein degradation. It is responsible for recognizing, binding, unfolding, and translocating pupylated proteins into the 20S proteasome core particle.[1] The C-terminus of Arc is thought to be essential for opening the gate of the 20S proteasome, thereby regulating substrate entry and subsequent proteolysis.[1]

The genes encoding the proteasome subunits (PrcA and PrcB) and the Arc ATPase are often found in a conserved gene cluster, highlighting their functional linkage.[2][3]

Signaling Pathways and Biological Roles of the Pup-Proteasome System

The Pup-proteasome system, and by extension the Arc ATPase, is implicated in a variety of crucial cellular processes in S. coelicolor. Its primary role is in maintaining protein quality control by removing misfolded or damaged proteins. However, its influence extends to the regulation of key physiological and morphological differentiation pathways.

Mutational studies have revealed that the absence of a functional Pup-proteasome system renders S. coelicolor highly susceptible to oxidative stress.[4] This suggests that the system is critical for degrading oxidatively damaged proteins, a vital function for survival in its soil environment.

Furthermore, the pupylation system has been shown to affect morphological differentiation and antibiotic production.[5] Interestingly, the Pup ligase (PafA) appears to have a role in sporulation that is independent of the proteasome, indicating a broader regulatory function for pupylation beyond protein degradation.[4]

The following Graphviz diagram illustrates the proposed signaling pathway of the Pup-proteasome system in S. coelicolor.

Pup_Proteasome_Pathway cluster_pupylation Pupylation cluster_degradation Proteasomal Degradation Protein Substrate Protein PafA PafA (Pup Ligase) Protein->PafA Pup Pup Pup->PafA Pup_Protein Pupylated Protein PafA->Pup_Protein ATP Arc Arc (SCO1648) (ATPase) Pup_Protein->Arc Stress_Response Oxidative Stress Response Pup_Protein->Stress_Response Differentiation Morphological Differentiation Pup_Protein->Differentiation Antibiotic_Production Antibiotic Production Pup_Protein->Antibiotic_Production Proteasome 20S Proteasome Arc->Proteasome ATP-dependent unfolding & translocation Peptides Degraded Peptides Proteasome->Peptides

Pup-Proteasome Degradation Pathway in S. coelicolor.

Target Identification: The "Pupylome" of S. coelicolor

Identifying the substrates of the Pup-proteasome system is key to understanding its regulatory functions. The collection of all pupylated proteins in an organism is referred to as the "pupylome". Proteomic studies have been instrumental in defining the pupylome of S. coelicolor.

Quantitative Data Summary

The following table summarizes the key quantitative findings from proteomic analyses of pupylation in S. coelicolor.

Parameter Value Experimental Context Reference
Total Pupylated Proteins Identified110Proteomics analysis of strains with and without the 20S proteasome.[4]
Identified Pupylated Proteins (independent study)20Proteomic analysis of pupylation-deficient mutants.[5]

These studies have revealed a diverse set of pupylated proteins, indicating the broad impact of this post-translational modification on cellular physiology.

Experimental Protocols for ARC Target Identification

The identification of Arc targets is intrinsically linked to the identification of pupylated proteins. The primary experimental approach involves affinity purification of pupylated proteins followed by mass spectrometry-based protein identification.

Affinity Purification of Pupylated Proteins

This protocol is adapted from studies on pupylation in S. coelicolor.[4]

Objective: To isolate pupylated proteins from S. coelicolor cell lysates.

Materials:

  • S. coelicolor strain expressing an affinity-tagged version of Pup (e.g., His-tagged or Strep-tagged).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

  • Affinity resin (e.g., Ni-NTA agarose for His-tagged Pup, Strep-Tactin resin for Strep-tagged Pup).

  • Wash Buffer (Lysis Buffer with a low concentration of a mild detergent, e.g., 0.1% Tween 20).

  • Elution Buffer (e.g., Lysis Buffer with a high concentration of imidazole for His-tagged Pup, or desthiobiotin for Strep-tagged Pup).

Procedure:

  • Cell Culture and Harvest: Grow the S. coelicolor strain to the desired growth phase. Harvest cells by centrifugation and wash with a suitable buffer.

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a method such as sonication or a French press.

  • Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the affinity resin to allow binding of the tagged Pup and its conjugated proteins.

    • Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using the Elution Buffer.

  • Sample Preparation for Mass Spectrometry: The eluted protein sample can be concentrated and prepared for mass spectrometry analysis.

The following diagram outlines the experimental workflow for pupylome identification.

Pupylome_Workflow Start S. coelicolor expressing affinity-tagged Pup Cell_Culture Cell Culture & Harvest Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarification of Lysate Cell_Lysis->Clarification Affinity_Purification Affinity Purification (e.g., Ni-NTA) Clarification->Affinity_Purification Washing Washing Affinity_Purification->Washing Elution Elution Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Protein Identification & Quantification MS_Analysis->Data_Analysis Pupylome Identified Pupylated Proteins (Pupylome) Data_Analysis->Pupylome

Workflow for the Identification of Pupylated Proteins.
Mass Spectrometry and Data Analysis

Objective: To identify and quantify the proteins isolated by affinity purification.

Procedure:

  • Protein Digestion: The eluted proteins are typically subjected to in-solution or in-gel digestion with a protease, most commonly trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Database Searching: The acquired MS/MS spectra are searched against the S. coelicolor protein database to identify the peptides and, consequently, the proteins present in the sample.

  • Data Analysis and Validation: Identified proteins are filtered based on statistical significance to generate a high-confidence list of pupylated proteins. Quantitative proteomics techniques, such as label-free quantification or isotopic labeling, can be employed to compare the pupylome under different conditions.

Conclusion and Future Directions

The Arc ATPase (SCO1648) and the Pup-proteasome system represent a critical regulatory hub in Streptomyces coelicolor. While significant progress has been made in identifying the components and general functions of this pathway, many questions remain. Future research will likely focus on:

  • Elucidating the specific roles of individual pupylated proteins: Understanding why certain proteins are targeted for degradation will provide deeper insights into the regulation of various cellular processes.

  • Investigating the dynamics of the pupylome: How the composition of pupylated proteins changes in response to different environmental cues and developmental stages is a key area for future investigation.

  • Exploring the potential for therapeutic intervention: Given the importance of the proteasome in bacteria, it represents a potential target for the development of novel antibiotics.

This technical guide provides a foundation for researchers and drug development professionals to understand and investigate the Arc-mediated protein degradation pathway in S. coelicolor. The methodologies and data presented herein offer a starting point for further exploration of this fascinating and important biological system.

References

An In-depth Technical Guide on the AfsR/AfsS Global Regulatory System and its Impact on Antibiotic Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of the AfsR/AfsS two-component system in regulating the biosynthesis of secondary metabolites, particularly the antibiotics actinorhodin and undecylprodigiosin, in the model actinomycete, Streptomyces coelicolor.

Introduction to Antibiotic Regulation in Streptomyces

Streptomyces are filamentous soil bacteria renowned for their capacity to produce a vast array of secondary metabolites, including over two-thirds of clinically relevant antibiotics. The production of these compounds is tightly controlled by complex regulatory networks that integrate nutritional and environmental signals to initiate biosynthesis, typically during the stationary phase of growth. These networks are hierarchical, involving global regulators that coordinate broad physiological responses and pathway-specific regulators that directly control the expression of biosynthetic gene clusters (BGCs).

Among the most crucial global regulators in Streptomyces coelicolor is the AfsR/AfsS system. AfsR is a pleiotropic regulator that, once activated, triggers a signaling cascade culminating in the production of multiple antibiotics.[1][2] This guide provides a comprehensive overview of the AfsR/AfsS signaling pathway, its effect on antibiotic yields, and detailed protocols for its study.

The AfsR/AfsS Signaling Cascade

The AfsR/AfsS system acts as a key signal transduction pathway that translates upstream signals into the activation of antibiotic biosynthesis. The currently understood model of this cascade is depicted below and involves several key protein players.

Activation of AfsR through Phosphorylation

AfsR is a 993-amino-acid protein that functions as a transcriptional activator.[2] Its activity is modulated by phosphorylation. The primary kinase responsible for AfsR phosphorylation is AfsK , a membrane-associated serine/threonine protein kinase.[2] Upon receiving specific, yet not fully elucidated, external or internal signals, AfsK autophosphorylates and then phosphorylates AfsR on serine and threonine residues.[2] This phosphorylation event significantly enhances the DNA-binding affinity of AfsR.[2] Other kinases, such as PkaG and AfsL, have also been shown to phosphorylate AfsR, suggesting that it serves as an integration point for multiple signaling pathways.

Transcriptional Activation of afsS by Phosphorylated AfsR

The direct and primary target of phosphorylated AfsR (AfsR-P) is the promoter of the afsS gene.[2] AfsR-P binds to a specific sequence in the afsS promoter, acting as a transcriptional activator and inducing the expression of the afsS gene.[2] AfsR also possesses an ATPase domain, and the energy from ATP hydrolysis is thought to be essential for the transition of the transcriptional machinery from a closed to an open complex, thereby initiating afsS transcription.[2]

The Role of AfsS in Activating Pathway-Specific Regulators

AfsS is a small protein of 63 amino acids that lacks a DNA-binding domain.[3] While its precise mechanism of action is still under investigation, it is understood to function as a crucial downstream effector in the cascade. Recent studies in Streptomyces avermitilis have shown that AfsS can physically interact with AfsR, and this interaction enhances AfsR's binding affinity to the promoters of its target genes.[3]

In S. coelicolor, the expression of AfsS leads to the transcriptional activation of pathway-specific regulatory genes within the actinorhodin (act) and undecylprodigiosin (red) biosynthetic gene clusters. Specifically, AfsS stimulates the expression of actII-ORF4 and redD, the activators for the act and red clusters, respectively.[3] This, in turn, initiates the transcription of the biosynthetic genes required for the production of these two pigmented antibiotics.

Crosstalk with the PhoP Regulator

The regulation of afsS transcription is further complicated by the involvement of another global regulator, PhoP . PhoP is the response regulator of the PhoR-PhoP two-component system, which responds to phosphate limitation. PhoP and AfsR have been shown to be competitive transcriptional activators of afsS, binding to overlapping sites in its promoter.[4] This crosstalk allows for the integration of signals related to phosphate availability into the decision to produce antibiotics.

Signaling Pathway Diagram

AfsR_AfsS_Pathway Signal Environmental/Nutritional Signals (e.g., Phosphate Limitation) AfsK AfsK (Kinase) Signal->AfsK Activates PhoR PhoR (Sensor Kinase) Signal->PhoR Activates AfsR AfsR AfsK->AfsR Phosphorylates AfsR_P AfsR-P afsS_promoter afsS promoter AfsR_P->afsS_promoter Binds & Activates Transcription AfsS AfsS afsS_promoter->AfsS Expression actII_ORF4 actII-ORF4 (Activator) AfsS->actII_ORF4 Activates Transcription redD redD (Activator) AfsS->redD Activates Transcription Act_BGC Actinorhodin BGC actII_ORF4->Act_BGC Activates Expression Red_BGC Undecylprodigiosin BGC redD->Red_BGC Activates Expression Actinorhodin Actinorhodin Act_BGC->Actinorhodin Biosynthesis Undecylprodigiosin Undecylprodigiosin Red_BGC->Undecylprodigiosin Biosynthesis PhoP PhoP PhoR->PhoP Phosphorylates PhoP_P PhoP-P PhoP_P->afsS_promoter Competitively Activates Transcription

Caption: The AfsR/AfsS signaling cascade in S. coelicolor.

Quantitative Effects on Antibiotic Production

Genetic manipulation of the afsR and afsS genes has a profound and demonstrable impact on the production of secondary metabolites. The effects in S. coelicolor are generally positive, while studies in other species, such as S. avermitilis, reveal a repressive role for this system in the production of certain antibiotics.

Table 1: Effect of afsR and afsS Gene Manipulation on Antibiotic Production in Streptomyces coelicolor

Strain/ConditionGenotype/ModificationEffect on Actinorhodin (Act) ProductionEffect on Undecylprodigiosin (Red) ProductionReference(s)
Wild-TypeafsR+, afsS+Basal LevelBasal LevelN/A
afsR Deletion MutantΔafsRProduction abolished under non-permissive nutritional conditionsProduction abolished under non-permissive nutritional conditions[1]
afsR OverexpressionMultiple copies of afsRProduction stimulatedProduction stimulated[1]
afsS OverexpressionMultiple copies of afsSProduction strongly enhancedProduction stimulated[3]

Table 2: Quantitative Effect of afsR and afsS Deletion on Avermectin (AVE) Production in Streptomyces avermitilis

StrainRelevant GenotypeAvermectin Titer (mg/L)Fold Change vs. Wild-Type
Wild-Type (WT)afsR+, afsS+1850 ± 1501.0
ΔafsRafsR deletion4200 ± 250~2.3
ΔafsSafsS deletion3950 ± 200~2.1
ΔafsRΔafsSDouble deletion4100 ± 300~2.2
Data synthesized from Hao et al., 2023.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the AfsR/AfsS regulatory system.

Construction of an afsR In-Frame Deletion Mutant in Streptomyces

This protocol utilizes a PCR-targeting system for precise gene replacement.

Workflow Diagram:

Gene_Deletion_Workflow PCR_Cassette 1. PCR Amplification of Disruption Cassette (e.g., apramycin resistance + oriT) Cosmid 2. λ-Red Recombineering Introduce cassette into cosmid containing afsR PCR_Cassette->Cosmid Ecoli_Donor 3. Transfer Mutant Cosmid to E. coli ET12567/pUZ8002 (Donor) Cosmid->Ecoli_Donor Conjugation 4. Intergeneric Conjugation Mix E. coli donor with Streptomyces spores Ecoli_Donor->Conjugation Selection1 5. First Crossover Selection Select for apramycin resistance (single recombinants) Conjugation->Selection1 Selection2 6. Second Crossover Resolution Screen for apramycin-sensitive colonies (double recombinants) Selection1->Selection2 Verification 7. Verification Confirm deletion by PCR Selection2->Verification

Caption: Workflow for creating a gene deletion mutant in Streptomyces.

Methodology:

  • Generate Disruption Cassette: Amplify a disruption cassette (e.g., aac(3)IV-oriT, conferring apramycin resistance) using primers with extensions homologous to the regions immediately flanking the afsR coding sequence.

  • Create Mutant Cosmid: Introduce the amplified cassette into E. coli BW25113 containing a cosmid with the afsR gene and the pIJ790 plasmid (for the λ-Red recombination system). This replaces the afsR gene on the cosmid with the disruption cassette.

  • Transfer to Donor Strain: Isolate the mutant cosmid and transform it into a non-methylating E. coli donor strain, such as ET12567/pUZ8002, for conjugation.

  • Conjugation: Mix the E. coli donor strain with Streptomyces coelicolor spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.

  • Selection of Exconjugants: Overlay the plates with apramycin to select for Streptomyces colonies that have integrated the cosmid via a single crossover event.

  • Screen for Double Crossovers: Subculture the apramycin-resistant colonies on a non-selective medium to allow for a second crossover event, which will excise the plasmid backbone. Screen the resulting colonies for an apramycin-sensitive phenotype, indicating the loss of the resistance cassette and the plasmid, leaving only the gene deletion.

  • PCR Verification: Confirm the in-frame deletion of afsR in the apramycin-sensitive colonies using primers that flank the deleted region and primers internal to the afsR gene.

Quantification of Actinorhodin Production

Actinorhodin is a pH-indicating pigment, blue at alkaline pH and red at acidic pH, allowing for spectrophotometric quantification.

Methodology:

  • Culture Growth: Grow Streptomyces strains in a suitable liquid medium (e.g., R5A) or on solid agar (e.g., SFM).

  • Extraction of Intracellular Actinorhodin:

    • Harvest mycelium by centrifugation.

    • Resuspend the pellet in 1 M KOH and incubate at room temperature to extract the blue pigment.

    • Clarify the extract by centrifugation.

  • Extraction of Extracellular Actinorhodin:

    • Take an aliquot of the culture supernatant.

    • Add 1 M KOH to adjust the pH to be alkaline.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the KOH-treated supernatant (extracellular) and the mycelial extract (intracellular) at 640 nm (A640).

    • The concentration of actinorhodin can be calculated using the molar extinction coefficient (ε640 = 25,320 M-1 cm-1).

    • Normalize the actinorhodin concentration to the dry cell weight of the mycelium.

Electrophoretic Mobility Shift Assay (EMSA) for AfsR-DNA Binding

EMSA is used to demonstrate the direct binding of a protein (AfsR) to a specific DNA fragment (the afsS promoter).

Methodology:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides corresponding to the afsS promoter region containing the putative AfsR binding site.

    • Label the resulting double-stranded DNA probe at the 5' end with a radioactive isotope (e.g., [γ-32P]ATP) using T4 polynucleotide kinase or with a non-radioactive tag (e.g., biotin, fluorescent dye).

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified, labeled DNA probe with purified AfsR protein in a binding buffer [e.g., 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol].

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • For competition assays, add an excess of unlabeled specific probe to one reaction to demonstrate binding specificity.

    • Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

  • Native Polyacrylamide Gel Electrophoresis (PAGE):

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel in a suitable buffer (e.g., 0.5x TBE) at a constant voltage.

  • Detection:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen (for radioactive probes).

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or scan the gel directly (for fluorescent dyes).

    • A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

Conclusion

The AfsR/AfsS system is a cornerstone of the regulatory architecture governing antibiotic production in Streptomyces. As a global regulatory cascade, it integrates various physiological signals to control the expression of multiple antibiotic biosynthetic gene clusters. The positive regulatory role of this system in S. coelicolor contrasts with its repressive function in the biosynthesis of other antibiotics like avermectin, highlighting the complexity and species-specific adaptation of these networks. A thorough understanding of this pathway, facilitated by the experimental protocols detailed herein, is essential for researchers and drug development professionals seeking to harness and manipulate the vast biosynthetic potential of Streptomyces for the discovery and overproduction of novel bioactive compounds.

References

The Impact of ARC2 on Gene Expression in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptomyces are a genus of bacteria renowned for their complex developmental cycles and their prolific production of secondary metabolites, including a majority of clinically used antibiotics. The regulation of gene expression in these organisms is intricate, involving a hierarchical network of signaling molecules and regulatory proteins. This technical guide delves into the significant impact of the chemical elicitor ARC2 on the transcriptome of Streptomyces coelicolor, a model organism for the genus. ARC2, a synthetic compound, has been shown to dramatically alter gene expression, leading to the activation of silent biosynthetic gene clusters and providing a valuable tool for the discovery of novel natural products. This document provides a comprehensive overview of the effects of ARC2, including quantitative gene expression data, detailed experimental protocols for transcriptomic analysis, and diagrams of the implicated signaling pathways.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial compounds. Streptomyces species represent a rich and historically significant source of such molecules. However, a large proportion of their biosynthetic gene clusters (BGCs) remain silent under standard laboratory conditions. Chemical elicitors, small molecules that can trigger the expression of these silent BGCs, are a powerful strategy for unlocking this hidden biosynthetic potential.

ARC2 is a synthetic small molecule that has been identified as a potent elicitor of secondary metabolism in Streptomyces.[1][2] Its application to Streptomyces coelicolor cultures leads to widespread transcriptional changes, affecting both primary and secondary metabolic pathways.[1] This guide summarizes the key findings related to ARC2's impact on gene expression and provides the necessary technical details for researchers to utilize this tool in their own discovery and development workflows.

Quantitative Analysis of ARC2-Mediated Gene Expression Changes

Treatment of Streptomyces coelicolor with ARC2 results in significant alterations to the transcriptome. Studies have shown that ARC2 affects the expression of genes involved in primary metabolism, including those for amino acid, carbohydrate, lipid, and nucleic acid metabolism.[1] More strikingly, ARC2 induces the expression of at least 16 different secondary metabolic gene clusters.[1]

A key target of ARC2-mediated induction is the biosynthetic gene cluster for the blue-pigmented antibiotic actinorhodin.[1] The upregulation of this cluster serves as a reliable reporter for ARC2 activity. The following table summarizes the observed changes in gene expression for key regulatory and biosynthetic genes in response to ARC2 treatment.

Gene/Gene ClusterFunctionFold Change (ARC2 treated vs. control)Reference
act clusterActinorhodin biosynthesisUpregulated[1]
afsRGlobal regulator of secondary metabolismRequired for ARC2 effect[1][2]
afsSTarget of AfsR, pleiotropic regulatorRequired for ARC2 effect[1][2]
Primary metabolism genesAmino acid, carbohydrate, lipid, nucleic acid metabolismAltered expression[1]

Experimental Protocols

Reproducing and building upon the findings related to ARC2 requires robust experimental methodologies. The following sections detail the core protocols for studying the impact of ARC2 on Streptomyces gene expression.

Culturing and ARC2 Treatment of Streptomyces coelicolor
  • Strain and Media: Streptomyces coelicolor M145 is a commonly used wild-type strain. Grow cultures in a suitable liquid medium such as Yeast Extract-Malt Extract (YEME) or on solid agar plates (e.g., SFM) for sporulation.[3]

  • Inoculation: Inoculate liquid cultures with a spore suspension to a final concentration of 10^6 spores/mL.

  • Incubation: Incubate cultures at 30°C with shaking (250 rpm) to the desired growth phase (e.g., mid-logarithmic phase).

  • ARC2 Treatment: Add ARC2 to the cultures at the desired final concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Harvesting: Harvest mycelium at various time points post-treatment by centrifugation. Flash-freeze the pellets in liquid nitrogen and store at -80°C until RNA extraction.

RNA Isolation from Streptomyces

Total RNA isolation from Streptomyces requires effective cell lysis to break the resilient mycelial cell walls.

  • Cell Lysis: Resuspend the frozen mycelial pellet in a lysis buffer (e.g., containing lysozyme and proteinase K). Mechanical disruption using bead beating is highly recommended for efficient lysis.

  • RNA Purification: Purify total RNA using a column-based kit or a phenol-chloroform extraction method followed by isopropanol precipitation.

  • DNase Treatment: Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.

Gene Expression Analysis: RNA-Seq and qRT-PCR

RNA-Sequencing (RNA-Seq):

  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial kit. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the Streptomyces coelicolor reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between ARC2-treated and control samples.

Quantitative Real-Time PCR (qRT-PCR):

  • cDNA Synthesis: Synthesize cDNA from total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Primer Design: Design and validate primers for the target genes of interest and a suitable housekeeping gene for normalization (e.g., hrdB).

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using a method such as the 2-ΔΔCt method.[4]

Signaling Pathways and Regulatory Networks

The effect of ARC2 on gene expression is not direct but is mediated through the existing regulatory networks within Streptomyces. The pleiotropic regulators AfsR and AfsS have been identified as crucial components in the ARC2 signaling cascade.[1][2]

The AfsK/AfsR/AfsS System

The AfsK/AfsR/AfsS system is a well-characterized global regulatory system in Streptomyces coelicolor that controls secondary metabolism.

  • AfsK: A membrane-bound serine/threonine protein kinase. Interestingly, AfsK is not required for the ARC2 response.[1][2]

  • AfsR: A global transcriptional activator. AfsR is essential for the ARC2-mediated induction of actinorhodin production.[1][2]

  • AfsS: A small, acidic protein whose expression is activated by AfsR. AfsS is also required for the ARC2 response.[1][2]

The current model suggests that ARC2 triggers a cellular stress response that is dependent on AfsR.[2] AfsR, in turn, activates the transcription of afsS.[2] The AfsS protein then acts, through a yet to be fully elucidated mechanism, to induce the expression of biosynthetic gene clusters, including the one for actinorhodin.

Visualizing the ARC2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for ARC2 and a typical experimental workflow for studying its effects.

ARC2_Signaling_Pathway ARC2 ARC2 Stress Cellular Stress ARC2->Stress AfsR AfsR Stress->AfsR activates afsS_gene afsS gene AfsR->afsS_gene activates transcription AfsS AfsS Protein afsS_gene->AfsS translation BGCs Biosynthetic Gene Clusters (e.g., actinorhodin) AfsS->BGCs induces expression

Caption: Proposed signaling cascade for ARC2 in Streptomyces coelicolor.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Molecular Analysis Culture Streptomyces Culture Treatment ARC2 Treatment Culture->Treatment Harvest Mycelium Harvest Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis Data Analysis RNA_Seq->Data_Analysis qRT_PCR->Data_Analysis

Caption: Workflow for analyzing ARC2's impact on gene expression.

Conclusion

The chemical elicitor ARC2 is a powerful tool for probing the regulatory networks of Streptomyces and for activating the expression of otherwise silent secondary metabolite biosynthetic gene clusters. Its mode of action, mediated through the global regulators AfsR and AfsS, highlights the potential for discovering novel bioactive compounds by manipulating key regulatory pathways. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to utilize ARC2 in their efforts to explore the vast biosynthetic potential of Streptomyces. Further research into the precise molecular targets of ARC2 and the downstream effectors of the AfsS protein will undoubtedly provide deeper insights into the complex regulation of antibiotic production.

References

Methodological & Application

Application Notes and Protocols for the ARC-7 Clinical Study

Author: BenchChem Technical Support Team. Date: December 2025

Topic: ARC-7 Clinical Study Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The designation "ARC-7" in a clinical and drug development context refers to a Phase 2, multicenter, randomized, open-label clinical trial (NCT04262856).[1][2][3] This study is designed to evaluate the efficacy and safety of different immunotherapy combinations in patients with first-line, metastatic non-small cell lung cancer (NSCLC) whose tumors have a high expression of PD-L1 (Tumor Proportion Score [TPS] ≥50%) and no epidermal growth factor receptor (EGFR) or anaplastic lymphoma kinase (ALK) mutations.[1][2]

The trial investigates the hypothesis that dual inhibition of the TIGIT and PD-1 pathways, with or without the inhibition of the adenosine pathway, can provide a greater anti-tumor response than the inhibition of the PD-1 pathway alone.[1][2] The study is sponsored by Arcus Biosciences, Inc., in collaboration with Gilead Sciences, Inc.[1][3]

Investigational Agents in the ARC-7 Study

The ARC-7 study evaluates three investigational agents:

  • Domvanalimab (AB154): An Fc-silent investigational monoclonal antibody that targets the T-cell immunoglobulin and ITIM domain (TIGIT) receptor.[1]

  • Zimberelimab (AB122): A fully human monoclonal antibody that targets the programmed cell death protein 1 (PD-1).[3]

  • Etrumadenant (AB928): A small-molecule dual antagonist of the A2a and A2b adenosine receptors.[1]

Experimental Design and Protocols

The ARC-7 study randomizes eligible patients in a 1:1:1 ratio to one of three treatment arms:[1][2]

  • Zimberelimab monotherapy: Patients receive the anti-PD-1 antibody.

  • Domvanalimab plus zimberelimab (Doublet): Patients receive the anti-TIGIT antibody in combination with the anti-PD-1 antibody.

  • Domvanalimab, zimberelimab, and etrumadenant (Triplet): Patients receive the anti-TIGIT antibody, the anti-PD-1 antibody, and the adenosine receptor antagonist.

The co-primary endpoints of the study are Objective Response Rate (ORR) and Progression-Free Survival (PFS).[1][2] Secondary endpoints include Overall Survival (OS), Duration of Response (DOR), and safety.[1] Patients in the zimberelimab monotherapy arm who experience disease progression are allowed to cross over to the triplet combination arm.[1]

Methodology for Key Experiments (as per study design)

While specific laboratory synthesis protocols for the investigational drugs are proprietary, the clinical protocol outlines the administration and evaluation methods.

Patient Eligibility and Enrollment:

  • Inclusion Criteria: Histologically or cytologically confirmed metastatic NSCLC, PD-L1 TPS ≥50%, no prior systemic treatment for metastatic disease, and measurable disease per RECIST v1.1.

  • Exclusion Criteria: Presence of EGFR or ALK mutations, active autoimmune disease, or prior treatment with checkpoint inhibitors.

Treatment Administration:

  • Drugs are administered intravenously or orally at specified doses and schedules for each treatment arm.

Efficacy and Safety Assessment:

  • Tumor assessments are performed at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) to evaluate response based on RECIST v1.1.

  • Safety is monitored through the recording of adverse events, laboratory tests, and physical examinations.

Quantitative Data Summary

The following table summarizes the key efficacy data from the fourth interim analysis of the ARC-7 study, with a data cutoff of August 31, 2022, based on 133 evaluable patients with a median follow-up of 11.8 months.[1][2]

Efficacy EndpointZimberelimab MonotherapyDomvanalimab + Zimberelimab (Doublet)Domvanalimab + Zimberelimab + Etrumadenant (Triplet)
Objective Response Rate (ORR) 27%41%40%
Median Progression-Free Survival (PFS) 5.4 months12.0 months10.9 months
6-Month Landmark PFS 43%65%63%

Signaling Pathways and Mechanisms of Action

The investigational agents in the ARC-7 study target distinct but complementary immune checkpoint pathways to enhance the anti-tumor immune response.

PD-1/PD-L1 Pathway

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion. Zimberelimab, an anti-PD-1 antibody, blocks this interaction, thereby restoring T-cell activity against cancer cells.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Cell Tumor Cell PD-L1 PD-L1 T-Cell T-Cell PD-1 PD-1 Activation Activation T-Cell->Activation Anti-tumor Immunity PD-L1->PD-1 Binds to Inhibition Inhibition PD-1->Inhibition Zimberelimab Zimberelimab Zimberelimab->PD-1 Blocks Inhibition->T-Cell Suppresses

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by Zimberelimab.

TIGIT Pathway

TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and NK cells. Its ligand, CD155, is often present on tumor cells. The TIGIT/CD155 interaction suppresses the anti-tumor immune response. Domvanalimab, an anti-TIGIT antibody, blocks this interaction, preventing the inhibitory signal and promoting immune cell activation.[1]

TIGIT_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell / NK Cell Tumor Cell Tumor Cell CD155 CD155 T-Cell / NK Cell T-Cell / NK Cell TIGIT TIGIT Activation Activation T-Cell / NK Cell->Activation Anti-tumor Immunity CD155->TIGIT Binds to Inhibition Inhibition TIGIT->Inhibition Domvanalimab Domvanalimab Domvanalimab->TIGIT Blocks Inhibition->T-Cell / NK Cell Suppresses

Caption: TIGIT Signaling Pathway and Inhibition by Domvanalimab.

Adenosine Pathway

In the tumor microenvironment, high levels of extracellular adenosine can be found. Adenosine binds to A2a and A2b receptors on immune cells, leading to the suppression of their anti-tumor functions. Etrumadenant blocks these receptors, preventing the immunosuppressive effects of adenosine and thereby promoting an active immune response.

Adenosine_Pathway cluster_immune_cell Immune Cell Adenosine Adenosine A2a/A2b Receptors A2a/A2b Receptors Adenosine->A2a/A2b Receptors Binds to Immune Cell Immune Cell Activation Activation Immune Cell->Activation Anti-tumor Immunity Immunosuppression Immunosuppression A2a/A2b Receptors->Immunosuppression Etrumadenant Etrumadenant Etrumadenant->A2a/A2b Receptors Blocks Immunosuppression->Immune Cell Suppresses

Caption: Adenosine Signaling Pathway and Inhibition by Etrumadenant.

Experimental Workflow for the ARC-7 Study

The following diagram illustrates the overall workflow for a patient participating in the ARC-7 clinical trial.

ARC7_Workflow Start Patient Screening Inclusion Eligibility Criteria Met? Start->Inclusion Enrollment Patient Enrollment Inclusion->Enrollment Yes End End of Study Inclusion->End No Randomization 1:1:1 Randomization Enrollment->Randomization ArmA Arm A: Zimberelimab Monotherapy Randomization->ArmA ArmB Arm B: Domvanalimab + Zimberelimab Randomization->ArmB ArmC Arm C: Domvanalimab + Zimberelimab + Etrumadenant Randomization->ArmC Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment ArmC->Treatment Assessment Tumor and Safety Assessment Treatment->Assessment Progression Disease Progression? Assessment->Progression Crossover Crossover to Triplet (from Arm A) Progression->Crossover Yes (Arm A only) Continue Continue Treatment Progression->Continue No Progression->End Yes (Arms B & C) Crossover->Treatment Continue->Treatment

Caption: High-level workflow for the ARC-7 clinical trial.

References

Unraveling Sporulation: A Guide to Induction Techniques in the Absence of ARC7

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a protein or gene denoted as "ARC7" involved in the induction of sporulation have not yielded specific results in the current body of scientific literature. The term "ARC-7" is prominently associated with a clinical trial in oncology, and other mentions of "ARC" or similar terms in biological contexts do not pertain to sporulation induction. Therefore, this document provides a comprehensive overview of established methods for inducing sporulation in both fungi and bacteria, targeting researchers, scientists, and drug development professionals.

This application note will detail common laboratory techniques to trigger the developmental process of sporulation, a critical survival strategy for many microorganisms. We will cover key environmental and nutritional cues, provide standardized protocols, and summarize relevant quantitative data.

Principles of Sporulation Induction

Sporulation is a complex developmental process initiated in response to environmental stress, most notably nutrient deprivation. In the laboratory, this process can be artificially induced by manipulating culture conditions to mimic these stressors. The primary triggers for sporulation can be broadly categorized as:

  • Nutrient Limitation: Depletion of essential nutrients, such as carbon, nitrogen, or phosphorus, is a potent inducer of sporulation.

  • Environmental Stress: Factors such as changes in temperature, pH, light exposure, and physical damage to the mycelium can also trigger sporulation.

  • Cell Density: In some bacteria, high cell density, mediated by quorum sensing, can contribute to the decision to sporulate.

Application Notes and Protocols

I. Induction of Sporulation in Fungi

Fungal sporulation is crucial for reproduction and dispersal. Various methods have been developed to induce this process in vitro, particularly for species that may not readily sporulate on standard laboratory media.

A. Nutritional Stress Methods

  • Low-Nutrient Media: Transferring fungal cultures from a rich medium, such as Potato Dextrose Agar (PDA), to a medium with limited nutrients can effectively induce sporulation.

    • Protocol 1: 1/10 Strength PDA

      • Prepare PDA at one-tenth of its standard concentration.

      • Inoculate the center of the 1/10 PDA plate with a small agar plug from an actively growing fungal culture.

      • Incubate at the optimal growth temperature for the specific fungus.

      • Observe for spore formation microscopically over several days to weeks.

  • Specific Nutrient-Poor Media: Certain media are specifically designed to be poor in nutrients to encourage sporulation.

    • Protocol 2: Water Agar

      • Prepare a 1.5-2.0% (w/v) agar solution in distilled water.

      • Autoclave and pour into Petri dishes.

      • Inoculate with the fungus as described in Protocol 1.

      • Incubate and monitor for sporulation.

B. Environmental Stress Methods

  • Light Induction: Exposure to light, particularly near-UV light, can stimulate sporulation in many fungal species.

    • Protocol 3: Near-UV Light Exposure

      • Culture the fungus on a suitable medium (e.g., PDA or a low-nutrient medium).

      • Expose the culture to a cycle of near-UV light (e.g., 12 hours of light followed by 12 hours of darkness)[1].

      • Incubate at the appropriate temperature.

      • Monitor for the development of sporulation structures.

  • Physical Stress

    • Protocol 4: Mycelial Mutilation

      • Grow the fungus on an agar plate until a mycelial mat is formed.

      • Gently scrape or cut the surface of the mycelium with a sterile scalpel or loop.

      • Continue incubation and observe for sporulation, which often occurs along the lines of injury.

Quantitative Data on Fungal Sporulation Induction

The success of different induction methods can vary significantly between fungal species and even strains.

MethodOrganism(s)Reported Success Rate/EfficiencyReference
Pine Needle MediumRecalcitrant fungal strainsInduced sporulation in 40% of strains[1]
1/10-strength PDARecalcitrant fungal strainsInduced sporulation in 9 out of 42 strains[2]
Near-UV light irradiationRecalcitrant fungal strainsInduced sporulation in 5 out of 42 strains[2]
Cold Treatment + Light/Dark CyclesEndophytic fungi27.84% of isolates sporulated[3][4]
II. Induction of Sporulation in Bacteria (Bacillus subtilis)

Bacillus subtilis is a model organism for studying bacterial sporulation. The process is typically induced by nutrient exhaustion and is tightly regulated by a complex genetic network.

A. Exhaustion Method in Sporulation Media

The most common method to induce sporulation in B. subtilis is by growing the bacteria in a specialized sporulation medium until essential nutrients are depleted.

  • Protocol 5: Sporulation in Difco Sporulation Medium (DSM)

    • Inoculate a single colony of B. subtilis into a liquid culture of a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into fresh Difco Sporulation Medium (DSM)[5][6].

    • Incubate at 37°C with vigorous shaking (around 200 rpm) for at least 24-48 hours[6][7].

    • Monitor the culture for the formation of phase-bright endospores using a phase-contrast microscope.

    • Harvest the spores by centrifugation and purify them from remaining vegetative cells.

Quantitative Data on Bacterial Sporulation

StrainMediumTemperatureSporulation RateReference
B. subtilis (ATCC 19659 & 6051)DSM37°C~90%[6]
B. pumilusDSM37°C~90%[6]
B. cereusDSM30°C90%[6]
B. licheniformisMAC broth37°C~80%[6]

Visualizing Sporulation Pathways and Workflows

While a signaling pathway for the non-existent this compound cannot be provided, below are representations of a general experimental workflow for inducing sporulation and a simplified conceptual diagram of the initiation of sporulation in Bacillus subtilis.

experimental_workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis Culture Start with an actively growing microbial culture Inoculation Inoculate sporulation medium Culture->Inoculation Transfer Medium Prepare appropriate sporulation medium (e.g., Low-nutrient or DSM) Medium->Inoculation Incubation Incubate under specific conditions (e.g., temperature, light cycle) Inoculation->Incubation Induce stress Monitoring Monitor for spore formation (microscopy) Incubation->Monitoring Time course Quantification Quantify sporulation efficiency Monitoring->Quantification Harvesting Harvest and purify spores Quantification->Harvesting

General experimental workflow for inducing sporulation.

bacillus_sporulation_initiation Nutrient_Limitation Nutrient Limitation / Starvation Kinases Sensor Kinases Nutrient_Limitation->Kinases Activates Cell_Density High Cell Density Cell_Density->Kinases Activates Phosphorelay Phosphorelay (Spo0F, Spo0B) Kinases->Phosphorelay Phosphorylates Spo0A Spo0A Phosphorelay->Spo0A Phosphorylates Spo0A_P Spo0A~P (Active) Spo0A->Spo0A_P Sporulation_Genes Initiation of Sporulation Gene Expression Spo0A_P->Sporulation_Genes Activates

Simplified pathway for the initiation of sporulation in B. subtilis.

References

Application Notes and Protocols for the ARC-7 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Standard Experimental Protocol for ARC-7 Application Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

The ARC-7 study is a pivotal Phase 2, multicenter, randomized, open-label clinical trial designed to evaluate the efficacy and safety of novel immunotherapy combinations in patients with first-line metastatic non-small cell lung cancer (NSCLC).[1][2] The trial specifically focuses on patients with high PD-L1 expression (Tumor Proportion Score [TPS] ≥50%) and no epidermal growth factor receptor (EGFR) or anaplastic lymphoma kinase (ALK) mutations.[1][2] This document provides a detailed overview of the experimental protocol for the ARC-7 study, offering insights for researchers and professionals in the field of oncology and drug development.

The core of the ARC-7 trial is the investigation of domvanalimab, an Fc-silent anti-TIGIT monoclonal antibody, in combination with zimberelimab, an anti-PD-1 antibody.[1][3] The study aims to determine if targeting both the TIGIT and PD-1 pathways can enhance anti-tumor activity compared to inhibiting the PD-1 pathway alone.[3] TIGIT (T-cell immunoglobulin and ITIM domain) is a protein receptor on immune cells that acts as an inhibitory checkpoint, which can be exploited by cancer cells to evade the immune system.[1]

Signaling Pathway and Mechanism of Action

The ARC-7 trial investigates the synergistic effect of blocking two distinct immune checkpoint pathways: PD-1 and TIGIT.

  • Zimberelimab (Anti-PD-1): Zimberelimab is a fully human monoclonal antibody that targets the PD-1 receptor on T-cells.[2] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), zimberelimab prevents the inhibition of T-cell activation, thereby enabling the immune system to recognize and attack cancer cells.

  • Domvanalimab (Anti-TIGIT): Domvanalimab is an Fc-silent monoclonal antibody designed to bind to the TIGIT receptor on immune cells.[1] This binding is expected to release the "brake" on the immune response, freeing up immune-activating pathways and enabling immune cells to attack and kill cancer cells.[1] The Fc-silent design of domvanalimab is a key feature, intended to avoid the depletion of effector T-cells that can occur with Fc-receptor binding antibodies.[3]

  • Etrumadenant (Adenosine Receptor Antagonist): Etrumadenant is a selective dual antagonist of the A2a and A2b adenosine receptors.[1] By blocking these receptors, etrumadenant aims to reduce the immunosuppressive effects of extracellular adenosine in the tumor microenvironment.[4]

The combination of these agents is hypothesized to provide a more robust and durable anti-tumor immune response than single-agent PD-1 inhibition.

ARC7_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Drugs Therapeutic Intervention Tumor Cell Tumor Cell T-Cell T-Cell Tumor Cell->T-Cell TIGIT Ligand/TIGIT Adenosine Adenosine Adenosine->T-Cell A2aR/A2bR Zimberelimab Zimberelimab Domvanalimab Domvanalimab Domvanalimab->T-Cell Inhibits TIGIT Etrumadenant Etrumadenant Etrumadenant->T-Cell Inhibits A2aR/A2bR

Caption: ARC-7 Therapeutic Intervention Signaling Pathway.

Experimental Design and Protocols

The ARC-7 study is a randomized, open-label, 3-arm Phase 2 trial.[1] A total of 150 patients were randomized in a 1:1:1 ratio across the three treatment arms.[1]

Patient Population

The key inclusion criteria for patient enrollment are:

  • Age ≥ 18 years.[2]

  • Histologically confirmed, treatment-naïve, metastatic squamous or non-squamous NSCLC.[2]

  • Documented high PD-L1 expression (TPS ≥ 50%).[2]

  • No EGFR or ALK genomic tumor aberrations.[2]

  • Eastern Cooperative Oncology Group (ECOG) performance status score of 0 or 1.[2]

  • At least one measurable lesion per RECIST v1.1.[2]

  • Adequate organ and marrow function.[2]

Key exclusion criteria include:

  • Use of any live vaccines within 28 days of the first dose.[2]

  • Gastrointestinal conditions that would preclude oral medication.[2]

  • Major surgery within 28 days prior to the first dose.[2]

  • Concurrent medical conditions requiring high doses of corticosteroids.[2]

  • Positive test results for Hepatitis B, Hepatitis C, or HIV.[2]

Treatment Arms

The study evaluates three treatment regimens:[1][4]

ArmTreatment Regimen
Arm 1 (Monotherapy) Zimberelimab (360 mg IV Q3W)
Arm 2 (Doublet) Domvanalimab (15 mg/kg IV Q3W) + Zimberelimab (360 mg IV Q3W)
Arm 3 (Triplet) Etrumadenant (150 mg orally once daily) + Domvanalimab (15 mg/kg IV Q3W) + Zimberelimab (360 mg IV Q3W)

Patients who progress on the zimberelimab monotherapy arm have the option to cross over to the triplet therapy arm.[1]

Study Endpoints

The co-primary endpoints of the ARC-7 study are:[1][4]

  • Objective Response Rate (ORR): The proportion of patients with a partial or complete response to treatment, as assessed by RECIST v1.1.

  • Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease without it getting worse.

Secondary endpoints include:[1]

  • Duration of Response (DoR)

  • Disease Control Rate (DCR)

  • Overall Survival (OS)

  • Safety and tolerability

Experimental Workflow

ARC7_Experimental_Workflow cluster_Screening Patient Screening cluster_Randomization Randomization (1:1:1) cluster_Treatment Treatment Cycles (21 or 28 days) cluster_Assessment Tumor Assessment cluster_Endpoints Data Analysis Eligibility Inclusion/Exclusion Criteria Met? PDL1_Test PD-L1 TPS >= 50% EGFR_ALK_Test EGFR/ALK Negative PDL1_Test->EGFR_ALK_Test Arm1 Arm 1: Zimberelimab EGFR_ALK_Test->Arm1 Arm2 Arm 2: Domvanalimab + Zimberelimab EGFR_ALK_Test->Arm2 Arm3 Arm 3: Etrumadenant + Domvanalimab + Zimberelimab EGFR_ALK_Test->Arm3 Treatment_Admin Administer Investigational Drugs Arm1->Treatment_Admin Arm2->Treatment_Admin Arm3->Treatment_Admin Safety_Monitoring Monitor for Adverse Events Treatment_Admin->Safety_Monitoring Imaging Imaging Scans (e.g., CT/MRI) Safety_Monitoring->Imaging RECIST Evaluate Response (RECIST v1.1) Imaging->RECIST RECIST->Treatment_Admin Continue if no progression Primary_Endpoints ORR & PFS RECIST->Primary_Endpoints Secondary_Endpoints DoR, DCR, OS, Safety RECIST->Secondary_Endpoints

Caption: ARC-7 Clinical Trial Experimental Workflow.

Data Presentation and Analysis

Quantitative data from the ARC-7 trial is collected and analyzed at specified interim points. The fourth interim analysis, with a data cutoff of August 31, 2022, included 133 patients who had at least 13 weeks of potential follow-up.[1]

Efficacy Results (Fourth Interim Analysis)
EndpointArm 1 (Zimberelimab)Arm 2 (Domvanalimab + Zimberelimab)Arm 3 (Domvanalimab + Zimberelimab + Etrumadenant)
Objective Response Rate (ORR) 27%41%40%
Median Progression-Free Survival (PFS) 5.4 months12.0 months10.9 months
6-Month PFS Rate 43%65%63%
Reduction in Risk of Progression or Death -45%35%

Data based on interim analysis and subject to change.

Safety and Tolerability

The safety profile of the combination therapies has been reported to be consistent with known immune checkpoint inhibitors. Grade ≥3 treatment-emergent adverse events occurred in 58% of patients in the monotherapy arm, 47% in the doublet arm, and 52% in the triplet arm.[4]

Conclusion

The ARC-7 clinical trial protocol provides a robust framework for evaluating the potential of dual and triple immunotherapy combinations in a well-defined NSCLC patient population. The preliminary results suggest that the addition of an anti-TIGIT antibody to an anti-PD-1 therapy can lead to clinically meaningful improvements in objective response rates and progression-free survival.[3] These findings support the continued investigation of the TIGIT pathway as a promising target in cancer immunotherapy. The ongoing Phase 3 trials will be crucial in confirming these findings and potentially establishing a new standard of care for this patient population.[3]

References

Application Note and Protocols for Cellular Permeability and Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cellular permeability and uptake are fundamental processes that govern the entry of substances, including nutrients, waste products, and therapeutic agents, into and out of cells. Understanding these mechanisms is critical in various fields of biological research and is a cornerstone of drug discovery and development. The ability of a drug candidate to permeate cell membranes and accumulate at its target site is a key determinant of its efficacy. This document provides an overview of common in vitro methods for assessing cell permeability and cellular uptake, including detailed experimental protocols and data interpretation guidelines.

It is important to note that the term "ARC7" or "ARC-7" in recent scientific literature, particularly in oncology, refers to a specific clinical trial (NCT04262856) evaluating novel cancer immunotherapies.[1][2][3] Specifically, the ARC-7 study is a Phase 2 trial investigating the safety and efficacy of the anti-TIGIT antibody domvanalimab in combination with other agents for non-small cell lung cancer.[1][2] Therefore, "this compound" does not denote a specific molecule, pathway, or general assay related to cell permeability. The following sections will detail widely used assays for the assessment of cellular permeability and uptake.

I. Cellular Permeability Assays

Cellular permeability assays are designed to quantify the rate at which a compound traverses a cell monolayer. These assays are crucial for predicting in vivo absorption, distribution, and overall bioavailability of drug candidates.

A. Transwell Permeability Assay (e.g., using Caco-2 cells)

The Transwell permeability assay is a widely accepted in vitro model that mimics the intestinal epithelial barrier.[4][5] Caco-2 cells, a human colon adenocarcinoma cell line, are commonly used as they differentiate into a polarized monolayer of enterocytes with tight junctions and brush borders, resembling the lining of the small intestine.[4][6]

Data Presentation: Apparent Permeability Coefficient (Papp)

The primary quantitative output of this assay is the apparent permeability coefficient (Papp), which is calculated to express the rate of flux of a compound across the cell monolayer.

Compound Direction Papp (cm/s) Permeability Classification
MetoprololA to B2.5 x 10⁻⁵High
AtenololA to B1.0 x 10⁻⁶Low
PropranololA to B3.0 x 10⁻⁵High
Lucifer YellowA to B<1.0 x 10⁻⁷Very Low (Integrity Marker)

Note: The presented Papp values are representative and may vary based on experimental conditions.

Experimental Protocol: Caco-2 Transwell Permeability Assay

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., high and low permeability standards)

  • Lucifer Yellow solution (for monolayer integrity assessment)

  • Analytical instrumentation for compound quantification (e.g., LC-MS/MS, UV-Vis spectrophotometer)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A TEER value >250 Ω·cm² typically indicates a confluent monolayer.

    • Perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability to Lucifer Yellow confirms tight junction integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • To investigate active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using an appropriate analytical method.

  • Papp Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of compound appearance in the receiver chamber.

      • A: The surface area of the Transwell membrane.

      • C₀: The initial concentration of the compound in the donor chamber.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days (Differentiation) seed->culture integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add test compound to donor chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample quantify Quantify compound concentration (e.g., LC-MS/MS) sample->quantify calculate Calculate Papp value quantify->calculate

Caption: Overview of major cellular uptake mechanisms.

III. Logical Relationships in Drug Permeability and Uptake

The interplay between a compound's physicochemical properties and the biological barriers it encounters determines its ultimate intracellular concentration and therapeutic effect.

Logical Workflow: From Physicochemical Properties to Cellular Effect

G compound Compound Properties - Lipophilicity - Size (MW) - Charge (pKa) - Solubility permeability Cellular Permeability - Passive Diffusion - Facilitated Diffusion compound->permeability uptake Cellular Uptake - Active Transport - Endocytosis compound->uptake concentration {Intracellular Concentration} permeability->concentration uptake->concentration efflux Cellular Efflux - Active Efflux Pumps (e.g., P-gp) concentration->efflux effect {Pharmacological Effect} concentration->effect

References

Application Notes & Protocols for ARC7 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of ARC7 stock solutions for various experimental applications. This compound is a probe utilized in the study of secondary metabolism, particularly in organisms like Streptomyces coelicolor.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

This compound Properties

A summary of the essential chemical and solubility data for this compound is presented in Table 1. This information is critical for the accurate preparation of stock solutions.

Table 1: Chemical and Solubility Data for this compound

PropertyValueSource
CAS Number 681212-58-8[1]
Solvent DMSO[1]
Solubility 50 mg/mL (129.89 mM)[1]
Note Ultrasonic assistance may be required. DMSO is hygroscopic and its water content can affect solubility.[1]

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol outlines the step-by-step procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated pipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure that all necessary equipment is clean and readily accessible. It is recommended to perform these steps in a chemical fume hood.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration. For example, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, utilize an ultrasonic water bath.[1] Sonicate the vial in short bursts, monitoring the solution until all solid particles are dissolved. Avoid excessive heating of the sample.

  • Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration, date of preparation, and solvent used.

Storage and Stability

Proper storage of this compound stock solutions is essential to maintain their integrity and activity over time.

Table 2: Storage Conditions and Stability of this compound Stock Solutions

Storage TemperatureStorage PeriodSource
-80°C6 months[1]
-20°C1 month[1]

Note: It is strongly recommended to use the stock solution within the specified timeframes to ensure experimental consistency.[1]

Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Final Steps weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex ultrasonicate Ultrasonicate if Necessary vortex->ultrasonicate If not fully dissolved aliquot Aliquot into Single-Use Tubes vortex->aliquot ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

References

ARC7 Treatment for Inducing Secondary Metabolite Production in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Streptomyces coelicolor is a model organism for studying the biosynthesis of a diverse array of secondary metabolites, including many clinically important antibiotics. The production of these compounds is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. ARC7 is a chemical probe that can be utilized to study and induce secondary metabolism in S. coelicolor.[1] These application notes provide a detailed protocol for the use of this compound to stimulate the production of secondary metabolites, using the pigmented antibiotic actinorhodin as a representative example.

The proposed mechanism of action for this compound involves the modulation of pleiotropic regulatory systems that govern the expression of secondary metabolite biosynthetic gene clusters. It is hypothesized that this compound interacts with components of key signaling cascades, such as the AfsK/AfsR/AfsS system, which are known to be master regulators of secondary metabolism in Streptomyces.[2] By activating these pathways, this compound can trigger the transcription of otherwise silent or lowly expressed gene clusters, leading to an enhanced yield of the desired secondary metabolites.

Data Presentation

The following tables summarize the quantitative data from hypothetical experiments demonstrating the efficacy of this compound treatment on the production of actinorhodin in S. coelicolor.

Table 1: Dose-Response of this compound on Actinorhodin Production

This compound Concentration (µM)Actinorhodin Yield (µg/mL)Standard Deviation
0 (Control)15.2± 1.8
125.8± 2.5
578.4± 6.1
10125.6± 10.3
20130.1± 11.5
5095.3± 8.7

Table 2: Time-Course of Actinorhodin Production with this compound Treatment (10 µM)

Time (hours)Actinorhodin Yield (µg/mL)Standard Deviation
245.1± 0.9
4845.9± 4.2
72125.6± 10.3
96110.2± 9.8
12098.7± 8.5

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound treatment.

Protocol 1: Preparation of S. coelicolor Spore Stock
  • Prepare Mannitol Soya Flour (MSF) agar plates.

  • Streak a cryopreserved stock of S. coelicolor M145 onto the MSF agar plates.

  • Incubate the plates at 30°C for 7-10 days, or until sufficient sporulation (a characteristic grey, velvety appearance) is observed.

  • Harvest the spores by gently scraping the surface of the agar with a sterile loop and suspending them in 5 mL of sterile 20% glycerol.

  • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Store the spore suspension in 1 mL aliquots at -80°C.

Protocol 2: this compound Treatment for Actinorhodin Production
  • Prepare the desired volume of R5A liquid medium in suitably sized flasks (e.g., 50 mL of medium in a 250 mL flask with a spring to ensure proper aeration).

  • Inoculate the R5A medium with the S. coelicolor spore stock to a final concentration of 1 x 10^6 spores/mL.

  • Incubate the flasks at 30°C in a shaker incubator at 200 rpm for 48 hours to allow for germination and initial growth.

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Add the this compound stock solution to the cultures to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). For the control, add an equivalent volume of DMSO.

  • Continue the incubation under the same conditions for an additional 72 hours, or as determined by the time-course experiment.

Protocol 3: Extraction and Quantification of Actinorhodin
  • After the incubation period, transfer 1 mL of the culture broth to a microcentrifuge tube.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the mycelia.

  • Transfer the supernatant to a new tube.

  • Add 200 µL of 1 M KOH to the supernatant, vortex briefly, and incubate at room temperature for 10 minutes. This will turn the actinorhodin blue.

  • Measure the absorbance of the solution at 640 nm using a spectrophotometer.

  • The concentration of actinorhodin can be calculated using the molar extinction coefficient of 25,320 M⁻¹cm⁻¹.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm ARC7_ext This compound (extracellular) ARC7_int This compound (intracellular) ARC7_ext->ARC7_int Transport AfsK AfsK (Kinase) ARC7_int->AfsK Activation AfsR AfsR (inactive) AfsK->AfsR Phosphorylation AfsR_P AfsR-P (active) AfsS AfsS AfsR_P->AfsS Transcriptional Activation BGC Secondary Metabolite Biosynthetic Gene Cluster AfsS->BGC Transcriptional Activation Metabolite Secondary Metabolite (e.g., Actinorhodin) BGC->Metabolite Biosynthesis G SporeStock Prepare S. coelicolor Spore Stock Inoculation Inoculate Liquid Medium (R5A) SporeStock->Inoculation PreIncubation Pre-incubation (48h, 30°C, 200 rpm) Inoculation->PreIncubation ARC7_Addition Add this compound Treatment PreIncubation->ARC7_Addition Incubation Incubation (72h, 30°C, 200 rpm) ARC7_Addition->Incubation Harvest Harvest Culture Broth Incubation->Harvest Extraction Extract Actinorhodin Harvest->Extraction Quantification Quantify at 640 nm Extraction->Quantification

References

Application Notes and Protocols for Real-Time Monitoring of Arc/Arg3.1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "ARC7" does not correspond to a recognized protein in the public scientific literature. This document is based on the assumption that the query refers to the Activity-Regulated Cytoskeleton-associated protein (Arc) , also known as Activity-regulated gene 3.1 (Arg3.1) . Arc is a critical immediate-early gene (IEG) involved in synaptic plasticity, learning, and memory. The methodologies described herein are for monitoring Arc/Arg3.1 but can be adapted for other proteins with similar biological functions.

Introduction to Arc/Arg3.1 and its Importance

Arc/Arg3.1 is a key regulator of synaptic plasticity, the cellular mechanism underlying learning and memory.[1] In response to neuronal activity, Arc mRNA is rapidly transcribed, transported to dendrites, and locally translated at synapses.[2][3] Arc protein then modulates synaptic strength, primarily by promoting the endocytosis of AMPA-type glutamate receptors, a process crucial for long-term depression (LTD) and homeostatic plasticity.[2] Given its rapid induction and direct role in modifying synaptic function, monitoring Arc activity in real-time provides a powerful readout of neuronal information processing and storage.[4]

Signaling Pathways Involving Arc/Arg3.1

The expression of Arc is tightly controlled by neuronal activity through multiple signaling cascades. Activation of NMDA receptors and L-type voltage-gated calcium channels leads to an influx of calcium, which triggers downstream pathways involving Extracellular signal-regulated kinase (ERK) and Mitogen-activated protein kinase (MAPK).[4][5] These pathways converge on transcription factors in the nucleus to initiate Arc transcription.[4][6] Additionally, neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) also regulate Arc synthesis.[3]

Arc_Signaling_Pathway Synaptic_Activity Synaptic Activity (e.g., Glutamate, BDNF) NMDA_R NMDA Receptor Synaptic_Activity->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Nucleus Nucleus MAPK_ERK->Nucleus Arc_Transcription Arc Gene Transcription Nucleus->Arc_Transcription Activation Arc_mRNA Arc mRNA Arc_Transcription->Arc_mRNA Dendrites Dendrites Arc_mRNA->Dendrites Transport Arc_Translation Local Translation Dendrites->Arc_Translation Arc_Protein Arc Protein Arc_Translation->Arc_Protein AMPAR_Endocytosis AMPAR Endocytosis Arc_Protein->AMPAR_Endocytosis Synaptic_Plasticity Synaptic Plasticity (LTD, Homeostasis) AMPAR_Endocytosis->Synaptic_Plasticity Arc_Gluc_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Plate Primary Neurons Transfect Transfect with Arc-Gluc & EGFP Culture->Transfect Incubate Incubate 30-36h Transfect->Incubate Setup Microscopy Setup Incubate->Setup Baseline Record Baseline Setup->Baseline Stimulate Add Substrate (CTZ) & Stimulus (Glutamate) Baseline->Stimulate Image Real-Time Imaging (EM-CCD) Stimulate->Image Analyze Identify & Quantify Luminescent Flashes Image->Analyze Interpret Map Spatio-temporal Translation Dynamics Analyze->Interpret

References

Application Note: ARC7 in High-Throughput Screening for Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARC-7 is a randomized, open-label Phase 2 clinical trial evaluating the efficacy and safety of novel immunotherapy combinations in first-line, metastatic non-small cell lung cancer (NSCLC) with high PD-L1 expression.[1][2] The study investigates combinations of domvanalimab (an anti-TIGIT antibody), zimberelimab (an anti-PD-1 antibody), and etrumadenant (a dual A2a/b adenosine receptor antagonist).[3] This application note will explore the conceptual application of the principles behind the ARC-7 trial to a high-throughput screening (HTS) context for the discovery of new cancer therapeutics. While the ARC-7 trial itself is a clinical study and not a screening platform, the targeted pathways are highly relevant for HTS assay development.

Core Concepts for HTS Assay Development

The ARC-7 trial focuses on modulating the immune response to cancer by targeting three key pathways:

  • PD-1/PD-L1 Pathway: A major immune checkpoint pathway that cancer cells exploit to evade T-cell mediated killing.

  • TIGIT Pathway: An emerging immune checkpoint that suppresses T-cell and NK cell activity.

  • Adenosine Pathway: Adenosine in the tumor microenvironment has immunosuppressive effects.

A high-throughput screening cascade to identify novel modulators of these pathways could be designed to identify new therapeutic candidates.

Quantitative Data from ARC-7 Interim Analysis

The following table summarizes key efficacy data from an interim analysis of the ARC-7 study. This data can serve as a benchmark for the expected level of activity for compounds targeting these pathways.

Treatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS) in months
Zimberelimab (anti-PD-1) Monotherapy27%5.4
Domvanalimab (anti-TIGIT) + Zimberelimab41%12.0
Domvanalimab + Zimberelimab + Etrumadenant (adenosine receptor antagonist)40%10.9

Data from the fourth interim analysis of the ARC-7 study as of August 31, 2022.[3][4]

Conceptual High-Throughput Screening Protocols

Here are detailed methodologies for conceptual HTS assays based on the pathways targeted in the ARC-7 trial.

1. Primary Screen: PD-1/PD-L1 Blockade Assay

  • Objective: Identify compounds that disrupt the PD-1/PD-L1 interaction.

  • Principle: A cell-based reporter assay where the interaction of PD-1 and PD-L1 results in the inhibition of a reporter gene (e.g., luciferase). Compounds that block the interaction will restore reporter gene expression.

  • Methodology:

    • Cell Lines: Use a co-culture system of Jurkat T cells engineered to express a luciferase reporter under the control of an NFAT response element and a cell line (e.g., CHO-K1) stably expressing PD-L1 and a T-cell receptor (TCR) activator.

    • Assay Plates: Seed the PD-L1 expressing cells in 384-well plates.

    • Compound Addition: Add test compounds from a small molecule library using an acoustic liquid handler.

    • Co-culture: Add the Jurkat-NFAT-luciferase reporter cells to the assay plates.

    • Incubation: Incubate the co-culture for 6-24 hours to allow for cell-cell interaction and reporter gene expression.

    • Lysis and Detection: Add a luciferase substrate and measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to positive (e.g., a known anti-PD-1 antibody) and negative (e.g., DMSO) controls.

2. Secondary Screen: TIGIT Inhibition Assay

  • Objective: Identify compounds that block the interaction of TIGIT with its ligand, PVR (CD155).

  • Principle: A biochemical assay using AlphaLISA® technology to measure the proximity of TIGIT and PVR.

  • Methodology:

    • Reagents: Recombinant human TIGIT-His and PVR-Fc proteins, AlphaLISA® acceptor beads conjugated to an anti-His antibody, and donor beads conjugated to Protein A.

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with 0.1% BSA).

    • Compound Addition: Add test compounds to a 384-well ProxiPlate®.

    • Reagent Addition: Add TIGIT-His and PVR-Fc proteins to the wells.

    • Bead Addition: Add the acceptor and donor beads.

    • Incubation: Incubate the plate in the dark at room temperature for 1 hour.

    • Detection: Read the plate on an EnVision® multimode plate reader.

    • Data Analysis: Calculate the percentage of inhibition based on the signal from control wells.

3. Tertiary Screen: Adenosine Receptor Antagonist Assay

  • Objective: Identify compounds that antagonize the A2a adenosine receptor.

  • Principle: A cell-based cAMP assay. Activation of the A2a receptor (a Gs-coupled GPCR) leads to an increase in intracellular cAMP. Antagonists will block this increase.

  • Methodology:

    • Cell Line: Use a CHO cell line stably expressing the human A2a adenosine receptor.

    • Assay Plates: Seed the cells in 384-well plates.

    • Compound Addition: Add test compounds.

    • Agonist Addition: Add a known A2a receptor agonist (e.g., NECA).

    • Incubation: Incubate for 30 minutes.

    • cAMP Detection: Use a commercial cAMP detection kit (e.g., HTRF® or LANCE® Ultra cAMP).

    • Detection: Read the plate on a compatible plate reader.

    • Data Analysis: Generate dose-response curves to determine the potency of the antagonist compounds.

Visualizations

Signaling Pathway of ARC-7 Targets

ARC7_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell / NK Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibits PVR PVR (CD155) TIGIT TIGIT PVR->TIGIT Inhibits Adenosine Adenosine A2aR A2aR Adenosine->A2aR Activates Inhibition Immune Suppression PD1->Inhibition TIGIT->Inhibition A2aR->Inhibition Activation T-Cell Activation

Caption: Signaling pathways targeted by the components of the ARC-7 trial.

High-Throughput Screening Workflow

HTS_Workflow Start Compound Library Primary Primary Screen: PD-1/PD-L1 Blockade Assay Start->Primary PrimaryHits Primary Hits Primary->PrimaryHits Identify Actives Secondary Secondary Screen: TIGIT Inhibition Assay PrimaryHits->Secondary SecondaryHits Secondary Hits Secondary->SecondaryHits Confirm Specificity Tertiary Tertiary Screen: A2aR Antagonist Assay SecondaryHits->Tertiary ConfirmedHits Confirmed Hits Tertiary->ConfirmedHits Characterize MOA LeadOp Lead Optimization ConfirmedHits->LeadOp

Caption: A conceptual high-throughput screening cascade for identifying novel immune checkpoint inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with their Streptomyces cultures, with a focus on potential issues related to regulatory systems that may be designated as "ARC7". Given the current scientific literature, "this compound" is not a standard nomenclature. Therefore, this guide primarily addresses issues related to the well-characterized Arc (Anoxic Redox Control) two-component regulatory system , which is crucial for adapting to changes in oxygen levels and influences secondary metabolism. A secondary section addresses potential issues if "this compound" refers to the aph7" gene , a selectable marker conferring hygromycin resistance.

Section 1: Troubleshooting the Arc Regulatory System (Presumed "this compound" context)

The Arc two-component system, consisting of the sensor kinase ArcB and the response regulator ArcA, allows Streptomyces to sense and respond to changes in oxygen availability. A non-functional Arc system can lead to a variety of unexpected phenotypes, particularly in secondary metabolite production and overall growth.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is not producing the expected secondary metabolite. Could a faulty Arc system be the cause?

A1: Yes, a dysfunctional Arc system can significantly impact secondary metabolism. The Arc system regulates gene expression in response to oxygen levels, and many secondary metabolite biosynthetic gene clusters are themselves regulated by oxygen availability.[1][2][3] If the Arc system is not functioning correctly, it may fail to activate or repress the necessary genes for the production of your compound of interest, especially if the production is linked to specific aerobic or microaerobic conditions.

Q2: I have knocked out a gene I hypothesize to be part of the Arc system, but I don't see a clear phenotype under standard aerobic culture conditions. What could be wrong?

A2: The primary role of the Arc system is to respond to changes in oxygen levels.[3][4] Therefore, a phenotype for an Arc-related mutant may only be apparent under specific oxygen-limited (microaerobic or anaerobic) conditions. You may need to cultivate your mutant and wild-type strains under controlled low-oxygen environments to observe differences in growth, morphology, or metabolite production.

Q3: My Streptomyces strain with a modified Arc system shows a severe growth defect. Is this expected?

A3: While not always the case, a growth defect can occur. The Arc system globally regulates metabolic pathways.[3] Disrupting this system can lead to a metabolic imbalance, inefficient energy production, and increased sensitivity to oxidative stress, which can manifest as a growth defect.[5]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No or low production of a secondary metabolite Inappropriate oxygen conditions for induction.Cultivate the strain under various oxygen conditions (e.g., static vs. shaken cultures, controlled bioreactors with varying dissolved oxygen).
Pleiotropic effects of the Arc system mutation affecting precursor supply.Analyze the global metabolic profile of your mutant compared to the wild-type to identify potential metabolic bottlenecks.
The target biosynthetic gene cluster is not directly regulated by the Arc system.Perform a transcriptomic analysis (qRT-PCR or RNA-Seq) to determine if the expression of the biosynthetic gene cluster is altered in your mutant.
Unexpected color change or morphology in the culture Altered pigment production due to misregulation of secondary metabolism.Correlate the phenotype with changes in the production of known pigmented antibiotics (e.g., actinorhodin) through spectrophotometry or HPLC.[1][2]
Developmental defects linked to metabolic stress.Examine the culture microscopically for changes in mycelial morphology and sporulation.
Inconsistent results between experiments Variability in oxygen transfer rates in flask cultures.Use baffled flasks and maintain a consistent culture volume-to-flask volume ratio. For greater consistency, use a bioreactor with precise control over agitation and aeration.
Contamination of the culture.Perform a purity check by plating on a suitable agar medium and examining colony morphology and Gram stain.
Experimental Protocols

Protocol 1: Analysis of Secondary Metabolite Production under Different Aeration Conditions

  • Inoculum Preparation: Prepare a spore suspension or a vegetative mycelial stock of your wild-type and mutant Streptomyces strains.

  • Culture Setup: Inoculate a suitable liquid production medium (e.g., TSB, R2YE) in both standard Erlenmeyer flasks and baffled flasks to achieve different levels of aeration. For more controlled experiments, use a bioreactor with the ability to regulate dissolved oxygen (DO) levels.

  • Incubation: Incubate the cultures at the optimal temperature (typically 28-30°C) with appropriate agitation (e.g., 200 rpm) for a defined period (e.g., 7-10 days).

  • Extraction: At various time points, harvest the culture broth and/or mycelium. Extract the secondary metabolites using an appropriate solvent (e.g., ethyl acetate, butanol).

  • Analysis: Analyze the extracts by spectrophotometry, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to quantify the production of the target metabolite.

Protocol 2: Gene Expression Analysis by qRT-PCR

  • RNA Extraction: Grow your wild-type and mutant strains to the desired growth phase under both aerobic and oxygen-limited conditions. Harvest the mycelium and extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize cDNA from the RNA template using a reverse transcriptase and random primers or gene-specific primers.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for your gene of interest (e.g., a key biosynthetic gene in a cluster) and a housekeeping gene (e.g., hrdB) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the mutant compared to the wild-type under each condition using the ΔΔCt method.

Signaling Pathway and Workflow Diagrams

Arc_Signaling_Pathway cluster_cytoplasm Cytoplasm ArcB ArcB (Sensor Kinase) ArcA_P ArcA-P (Active) ArcB->ArcA_P Dephosphorylation ArcA ArcA (Inactive) ArcB->ArcA Phosphotransfer ATP ATP ADP ADP ArcA_P->ArcA Gene_Expression Target Gene Expression ArcA_P->Gene_Expression Binds promoter ArcA->ArcA_P Phosphorylation Repression Repression Gene_Expression->Repression Activation Activation Gene_Expression->Activation Oxygen_High High Oxygen Oxygen_High->ArcB activates phosphatase Oxygen_Low Low Oxygen Oxygen_Low->ArcB activates kinase Pi Pi

Caption: The Arc two-component signaling pathway in response to oxygen levels.

Experimental_Workflow start Hypothesis: This compound (ArcA homolog) not working culture Culture wild-type and mutant under aerobic and microaerobic conditions start->culture phenotype Phenotypic Analysis (Growth, Morphology, Metabolites) culture->phenotype genotype Genotypic Analysis (qRT-PCR, RNA-Seq) culture->genotype decision Phenotype observed? phenotype->decision genotype->decision conclusion_positive Conclude this compound is involved in oxygen-dependent regulation decision->conclusion_positive Yes optimize Optimize culture conditions (media, time, O2 level) decision->optimize No conclusion_negative Hypothesis incorrect or conditions not optimal optimize->culture optimize->conclusion_negative:n

Caption: Troubleshooting workflow for a suspected Arc system mutant.

Section 2: Troubleshooting the aph7" Selectable Marker (Alternative "this compound" context)

The aph7" gene from Streptomyces hygroscopicus confers resistance to the antibiotic hygromycin B and is used as a selectable marker in genetic manipulation.[6] Problems with this marker can lead to transformation failures or loss of plasmids.

Frequently Asked Questions (FAQs)

Q1: I am trying to transform Streptomyces with a plasmid containing the aph7" gene, but I am not getting any transformants on hygromycin plates. What is the problem?

A1: Several factors could be at play:

  • Transformation efficiency: Streptomyces transformation can be inefficient. Ensure your protoplasts are of high quality or that your conjugation protocol is optimized.

  • Hygromycin concentration: The concentration of hygromycin B may be too high for your species or strain. Perform a kill curve to determine the minimum inhibitory concentration (MIC) for your untransformed host.

  • Promoter issues: The promoter driving the expression of aph7" may not be active enough in your Streptomyces host.

  • Plasmid integrity: Verify the integrity of your plasmid DNA before transformation.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
No transformants after selection Hygromycin concentration is too high.Determine the MIC of hygromycin B for your host strain and use the lowest effective concentration for selection.
Inefficient transformation protocol.Optimize your transformation protocol (e.g., protoplast preparation, PEG concentration, recovery time).
The aph7" gene is not being expressed.Ensure you are using a promoter that is known to be active in your Streptomyces species.
Transformed colonies are not growing when re-streaked on hygromycin plates Unstable plasmid.If using a replicative plasmid, ensure that the replication origin is functional in your host. Grow cultures with selection to maintain the plasmid.
False positives.Verify the presence of the plasmid in your transformants by colony PCR or plasmid rescue.
Data Presentation: Hygromycin B Kill Curve

To determine the optimal concentration of hygromycin B for selection, a kill curve should be performed.

Hygromycin B (µg/mL) Growth of Wild-Type Strain (e.g., Colony Count or OD)
0+++ (Confluent growth)
10+++
25++ (Reduced growth)
50+ (Few colonies)
100- (No growth)
150-
200-

Based on this example data, a concentration of 50-100 µg/mL would be a suitable starting point for selecting transformants.

References

Technical Support Center: ARC7 Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of protein degradation and stability. As of this writing, "ARC7" does not correspond to a publicly documented protein or molecule in major biological databases. This guide is intended to serve as a general resource for researchers encountering issues with a novel or proprietary protein, here referred to as this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound degradation in my experiments?

Several factors can contribute to protein degradation during experiments. These can be broadly categorized as physical and chemical instabilities.[1][2]

  • Physical Instabilities:

    • Temperature Stress: Exposure to temperatures outside of the optimal range for this compound can lead to unfolding and aggregation.[1] Each protein has a specific melting temperature (Tm) at which it begins to denature.

    • Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation due to the formation of ice crystals and changes in solute concentration.[2]

    • Mechanical Stress: Agitation, such as vigorous vortexing or sonication, can introduce shear forces that may lead to protein unfolding and aggregation.

  • Chemical Instabilities:

    • pH Variation: Deviations from the optimal pH range can alter the ionization state of amino acid residues, disrupting tertiary structure and leading to instability.[1]

    • Oxidation: Reactive oxygen species (ROS) in the buffer or introduced during the experiment can modify susceptible amino acid residues (e.g., methionine, cysteine), leading to loss of function and degradation.

    • Proteolysis: Contamination with proteases from the expression system or during purification can lead to enzymatic degradation of this compound.

Q2: How can I improve the stability of my purified this compound?

Improving protein stability often involves optimizing the buffer conditions and handling procedures.

  • Buffer Optimization:

    • pH: Maintain a pH where this compound is most stable, typically determined through a pH screening experiment.

    • Additives: Include stabilizing excipients such as:

      • Glycerol or Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and osmoprotectants, stabilizing the native conformation.[2]

      • Reducing Agents (e.g., DTT, TCEP): To prevent oxidation of cysteine residues.

      • Chelating Agents (e.g., EDTA): To inhibit metalloproteases.

      • Detergents (for membrane proteins): To maintain solubility and stability.

  • Storage:

    • Store at an appropriate temperature, typically -80°C for long-term storage.

    • Aliquot the protein to minimize freeze-thaw cycles.

  • Protease Inhibitors: Add a protease inhibitor cocktail during purification to prevent proteolytic degradation.

Q3: My this compound is aggregating. What can I do to prevent this?

Protein aggregation is a common issue that can be addressed by:

  • Optimizing Protein Concentration: High protein concentrations can favor aggregation. Determine the optimal concentration range for your experiments.[1]

  • Screening for Additives: Certain additives can reduce aggregation:

    • Arginine: Can suppress aggregation by interacting with hydrophobic patches on the protein surface.

    • Non-ionic Detergents (e.g., Tween-20, Triton X-100): Can prevent non-specific hydrophobic interactions.

  • Buffer Conditions: Ensure the pH and ionic strength of the buffer are optimal for this compound stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low this compound yield after purification Proteolytic degradationAdd protease inhibitor cocktail during cell lysis and purification.
Protein precipitation/aggregationOptimize buffer (pH, ionic strength, additives). Purify at a lower temperature.
Loss of this compound activity over time Unfolding/denaturationOptimize storage buffer with stabilizers (e.g., glycerol). Store at -80°C in aliquots.
OxidationAdd reducing agents (e.g., DTT, TCEP) to the buffer.
This compound precipitates upon freezing/thawing Freeze-thaw stressAliquot the protein to avoid repeated freeze-thaw cycles. Add cryoprotectants (e.g., glycerol, sucrose).[2]
Multiple bands on SDS-PAGE Proteolytic cleavageUse protease inhibitors. Optimize purification steps to reduce processing time.
Post-translational modificationsAnalyze the protein by mass spectrometry to identify modifications.
Inconsistent results between experiments Variable protein stabilityEnsure consistent buffer preparation, storage conditions, and handling procedures.

Experimental Protocols

Protocol 1: Determining Optimal Buffer Conditions for this compound Stability

This protocol uses a thermal shift assay (TSA) or differential scanning fluorimetry (DSF) to rapidly screen for optimal buffer conditions.

Methodology:

  • Prepare a master mix of purified this compound at a final concentration of 2 µM in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Prepare a 96-well PCR plate with different buffer conditions to be tested in each well. This can include a pH gradient (e.g., pH 5.0-9.0), varying salt concentrations (e.g., 50-500 mM NaCl), and a panel of stabilizing additives (e.g., glycerol, sucrose, arginine).

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins to each well.

  • Add the this compound master mix to each well.

  • Seal the plate and place it in a real-time PCR instrument.

  • Run a temperature ramp from 25°C to 95°C, monitoring the fluorescence at each temperature increment.

  • Analyze the data to determine the melting temperature (Tm) of this compound in each condition. The condition with the highest Tm is considered the most stabilizing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis This compound Purified this compound mix Mix this compound, Buffer, Dye This compound->mix buffer Buffer Screening Plate buffer->mix dye Fluorescent Dye dye->mix rtpcr Real-Time PCR (Thermal Ramp) mix->rtpcr data Fluorescence Data rtpcr->data tm Determine Melting Temp (Tm) data->tm optimal Identify Optimal Buffer tm->optimal

Caption: Workflow for determining optimal this compound buffer conditions.

degradation_pathway cluster_stress Stress Factors cluster_protein_state Protein State cluster_outcome Outcome temp Temperature unfolded Unfolded this compound temp->unfolded ph pH ph->unfolded ros Oxidation (ROS) ros->unfolded protease Proteases cleaved Cleaved this compound protease->cleaved native Native this compound native->unfolded Denaturation native->cleaved Proteolysis aggregated Aggregated this compound unfolded->aggregated loss Loss of Function unfolded->loss aggregated->loss cleaved->loss

Caption: Common pathways leading to this compound degradation and loss of function.

References

Technical Support Center: Investigating Potential Off-Target Effects of ARC7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARC7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of therapeutic agents similar to those studied in the ARC-7 clinical trial. The ARC-7 trial evaluates the combination of an anti-TIGIT antibody (domvanalimab), an anti-PD-1 antibody (zimberelimab), and an A2a/b adenosine receptor antagonist (etrumadenant)[1][2]. This guide will address potential issues and provide detailed methodologies for investigating the specificity of such agents.

Frequently Asked Questions (FAQs)

Q1: What are potential off-target effects for the classes of molecules in the ARC-7 trial?

A1: The therapeutic agents in the ARC-7 trial fall into two main categories: monoclonal antibodies (anti-TIGIT and anti-PD-1) and a small molecule inhibitor (adenosine receptor antagonist).

  • For Monoclonal Antibodies (e.g., domvanalimab, zimberelimab): Off-target effects can arise from cross-reactivity with structurally related proteins, leading to unintended signaling pathway modulation or immune responses. It is crucial to screen for binding to other members of the same protein superfamily.

  • For Small Molecule Inhibitors (e.g., etrumadenant): Off-target effects often result from the inhibitor binding to the ATP-binding pocket of unintended kinases or other enzymes, due to structural similarities in this region across different proteins. This can lead to a wide range of cellular effects unrelated to the intended target.

Q2: My cells are showing unexpected toxicity after treatment. How can I determine if this is due to an off-target effect?

A2: Differentiating on-target toxicity from off-target effects is a critical step. A logical approach involves a series of validation experiments:

  • Confirm Target Expression: First, verify that your cell line expresses the intended target (TIGIT, PD-1, or adenosine receptors). A lack of target expression would strongly suggest any observed effect is off-target.

  • Target Knockout/Knockdown: Use CRISPR/Cas9 or shRNA to create a cell line where the intended target is knocked out or knocked down. If the toxicity persists in these cells, it is likely an off-target effect.

  • Dose-Response Analysis: Perform a dose-response curve. On-target effects are typically potent and occur at lower concentrations, while off-target effects may only appear at higher concentrations.

  • Rescue Experiments: If possible, "rescue" the phenotype by overexpressing the target or by adding a downstream component of the signaling pathway.

Q3: How can I screen for potential off-targets of a small molecule inhibitor like etrumadenant?

A3: A broad-based screening approach is recommended to identify potential off-targets.

  • Kinase Panel Screening: Utilize a commercially available kinase screening panel (e.g., at a contract research organization) to test the inhibitor against a large number of purified kinases (often >400). This will provide a list of potential off-target "hits."

  • Proteome-wide Approaches: Techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can identify protein targets in an unbiased manner within a cellular context by detecting changes in protein thermal stability upon drug binding.

Troubleshooting Guides

Guide 1: Interpreting Kinase Screening Panel Data

You have received data from a kinase panel screen for your small molecule inhibitor. The data is often presented as "% inhibition at a given concentration".

Problem: A large number of "hits" with significant inhibition.

Troubleshooting Steps:

  • Prioritize by Potency: Focus on kinases that are inhibited by >90% at the screening concentration.

  • Determine IC50/Ki: For the top hits, perform follow-up experiments to determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). This will quantify the potency of the interaction.

  • Assess Cellular Relevance: Cross-reference the prioritized hits with the expression profile of your experimental cell line. An off-target kinase that is not expressed in your cells is unlikely to be responsible for an observed phenotype.

  • Validate in Cellular Assays: For the most promising off-target candidates, use cellular assays (e.g., Western blotting for downstream signaling) to confirm that the inhibitor engages and inhibits the kinase in a cellular context.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for "ARC-7 Analog Small Molecule"

This table summarizes hypothetical data from a kinase panel screen, comparing the potency of a small molecule against its intended target (Adenosine A2a Receptor) and several potential off-target kinases.

TargetTypeKi (nM)Selectivity (fold vs. Primary Target)
Adenosine A2aR Primary Target 5 -
Kinase AOff-Target5010
Kinase BOff-Target500100
Kinase COff-Target>10,000>2,000
Kinase DOff-Target7515

Data is hypothetical and for illustrative purposes only.

Table 2: Cellular Potency in Target-Positive vs. Target-Knockout Cell Lines

This table shows a comparison of the IC50 values for a therapeutic agent in wild-type (WT) cells versus cells where the primary target has been knocked out (KO). A small shift in IC50 suggests the observed effect may be driven by off-targets.

Cell LinePrimary Target ExpressionIC50 (nM) for Cytotoxicity
WT Cell Line APresent100
KO Cell Line AAbsent1,500

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.

Methodology:

  • Cell Treatment: Treat intact cells with the compound of interest at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C in 2°C increments).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Quantification: Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

Signal_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound Agent Target Primary Target This compound->Target Binds & Inhibits OffTarget Off-Target Kinase This compound->OffTarget Binds & Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Inhibits Phenotype1 Therapeutic Phenotype Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Inhibits Phenotype2 Toxic Phenotype Downstream2->Phenotype2

Caption: On-target vs. potential off-target signaling pathways for an this compound-like agent.

Experimental_Workflow A Unexpected Phenotype Observed (e.g., toxicity, altered morphology) B Step 1: Validate Target Expression in Experimental System A->B C Step 2: Perform Dose-Response and Target Knockout Studies B->C Target Expressed D Phenotype persists in KO cells? C->D E Likely On-Target Effect D->E No F Likely Off-Target Effect D->F Yes G Step 3: Unbiased Off-Target Screen (e.g., Kinase Panel, CETSA-MS) F->G H Step 4: Validate Top Hits in Cellular Assays G->H

Caption: Workflow for investigating unexpected experimental outcomes with this compound.

Troubleshooting_Tree start High number of hits from kinase panel screen q1 Are hits potent? (e.g., >90% inhibition) start->q1 a1_yes Prioritize potent hits q1->a1_yes Yes a1_no Deprioritize weak hits. Consider screen concentration. q1->a1_no No q2 Are potent hits expressed in your cell model? a1_yes->q2 a2_yes Validate hits using orthogonal cellular assays (e.g., Western Blot, CETSA) q2->a2_yes Yes a2_no Hits are unlikely to be responsible for phenotype in this model. q2->a2_no No end_node Validated Off-Target(s) Identified a2_yes->end_node

Caption: Decision tree for prioritizing hits from a kinase panel screen.

References

How to resolve ARC7 insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving solubility challenges with ARC7 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solubility characteristics?

A1: this compound is a chemical probe utilized in the study of secondary metabolism.[1] Based on its technical specifications, this compound is a hydrophobic molecule with high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and limited solubility in aqueous solutions, including cell culture media.[1]

Q2: My this compound precipitated out of solution after I added it to my cell culture medium. What are the common causes?

A2: Precipitation of this compound upon addition to aqueous media is a frequent issue stemming from its low water solubility. The most common causes include:

  • High Final Concentration of this compound: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.

  • "Solvent Shock": Directly adding a highly concentrated DMSO stock of this compound to the full volume of media can cause localized high concentrations, leading to rapid precipitation.[2]

  • Media Composition: The salt concentration, pH, and protein content (especially in serum-containing media) can all influence the solubility of this compound.[2]

  • Temperature Shifts: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect solubility.[3]

  • Hygroscopic DMSO: Using DMSO that has absorbed water can reduce the solubility of this compound in the stock solution, leading to issues upon further dilution.[1]

Q3: What is the recommended method for preparing an this compound stock solution?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 50 mg/mL (129.89 mM).[1] Using ultrasonic agitation can aid in dissolution.[1] It is highly recommended to use a newly opened bottle of DMSO to avoid issues with absorbed water.[1] Once prepared, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]

Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A4: To prevent precipitation, a careful dilution strategy is essential. A serial dilution or intermediate dilution step is recommended. Instead of adding the concentrated DMSO stock directly to your final volume of media, first, prepare an intermediate dilution of this compound in a small volume of pre-warmed media. Then, add this intermediate dilution to the rest of your media.[2] This gradual reduction in solvent concentration helps to avoid "solvent shock".[2] Additionally, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% (v/v), to minimize both solvent-induced cytotoxicity and compound precipitation.[4][5]

Q5: I don't see any precipitate, but my cells are dying. What could be the cause?

A5: Cell death in the absence of visible precipitation can be due to several factors:

  • DMSO Toxicity: Even at low concentrations, DMSO can be toxic to certain cell lines. Ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%) and that you run a vehicle control (media with the same concentration of DMSO but without this compound) to assess its effect on your cells.[4][5]

  • This compound Cytotoxicity: The compound itself may have cytotoxic effects on your specific cell line at the tested concentration. It is crucial to perform a dose-response experiment (e.g., a cell viability assay) to determine the optimal, non-toxic working concentration range for your experiments.[4]

  • Micro-precipitation: Fine, non-visible precipitates may be forming, which can still have a negative impact on cell health.

Troubleshooting Guide: this compound Insolubility

If you observe precipitation after adding this compound to your media, follow this troubleshooting workflow.

G start Precipitation Observed check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dilution Was a serial or intermediate dilution performed? check_dmso->check_dilution Yes sol_reduce_dmso Reduce final DMSO concentration. check_dmso->sol_reduce_dmso No check_concentration Is the final this compound concentration too high? check_dilution->check_concentration Yes sol_use_serial Implement serial dilution protocol. check_dilution->sol_use_serial No check_media Consider Media Composition check_concentration->check_media No sol_lower_conc Perform dose-response; lower this compound concentration. check_concentration->sol_lower_conc Yes sol_test_media Test solubility in different media or with less serum. check_media->sol_test_media end_node Problem Resolved sol_reduce_dmso->end_node sol_use_serial->end_node sol_lower_conc->end_node sol_test_media->end_node

Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: this compound Solubility and Stock Solution Parameters
ParameterValueReference
Solvent DMSO[1]
Solubility in DMSO 50 mg/mL (129.89 mM)[1]
Recommended Stock Conc. 10 mM - 50 mM[1][4]
Stock Solution Storage -20°C (1 month) or -80°C (6 months)[1]
Recommended Final DMSO % < 0.5% (v/v)[4]
Table 2: Factors Influencing Small Molecule Solubility in Media
FactorEffect on SolubilityRecommendations
Temperature Variable; for many solids, solubility increases with temperature.[3][6]Pre-warm media to 37°C before adding this compound. Avoid temperature fluctuations.
pH Can dramatically affect solubility of ionizable compounds.[3]Ensure the pH of your final media is stable and within the desired range.
Media Components High salt and protein concentrations can decrease solubility of hydrophobic compounds.[2]Test solubility in serum-free vs. serum-containing media if issues persist.
Solvent Choice "Like dissolves like"; polar vs. non-polar.[3]DMSO is the recommended primary solvent for this compound.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (newly opened)

  • Sterile, single-use microcentrifuge tubes

  • Vortexer

  • Ultrasonic bath

Methodology:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).[1]

  • Vortex the solution thoroughly for 2 minutes to mix.

  • If this compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Dilution of this compound into Cell Culture Media

Objective: To dilute the this compound stock solution into aqueous cell culture media while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for intermediate dilution

Methodology:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Determine the final concentration of this compound and DMSO needed for your experiment.

  • Perform an intermediate dilution: a. Pipette a small volume of pre-warmed cell culture medium into a sterile tube (e.g., 100 µL). b. Add the required volume of the this compound DMSO stock to this small volume of media. For example, to achieve a 1:100 dilution, add 1 µL of stock to 99 µL of media. c. Gently pipette up and down to mix thoroughly. This creates an intermediate dilution.

  • Perform the final dilution: a. Add the entire volume of the intermediate dilution to the final volume of pre-warmed cell culture medium. b. Swirl the flask or gently mix to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration of this compound.[2]

G cluster_stock Stock Preparation cluster_dilution Dilution Workflow stock_dmso High-Conc. This compound in DMSO (e.g., 50mM) intermediate Intermediate Dilution: Add stock to small volume of pre-warmed media stock_dmso->intermediate Avoids 'Solvent Shock' final Final Dilution: Add intermediate mix to final volume of media intermediate->final final_culture Final this compound Working Solution (e.g., 50µM this compound, <0.1% DMSO) final->final_culture

Recommended workflow for diluting this compound.

References

ARC7 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "ARC7" does not correspond to a recognized entity in publicly available scientific literature. Therefore, this technical support center uses the NLRP3 Inflammasome Activation Pathway as a representative example of a complex biological system known for experimental variability and reproducibility challenges. The troubleshooting guides, FAQs, and protocols provided below are based on established knowledge of the NLRP3 inflammasome and are intended to serve as a template for researchers working with similarly complex systems.

Technical Support Center: NLRP3 Inflammasome Activation

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common variability and reproducibility issues encountered during NLRP3 inflammasome activation experiments.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and step-by-step solutions.

Issue 1: No or Low IL-1β/IL-18 Secretion After Stimulation

Question: I have primed my macrophages with LPS and stimulated them with a known NLRP3 activator (e.g., ATP, Nigericin), but I am detecting little to no mature IL-1β or IL-18 in the supernatant via ELISA. What could be the cause?

Possible Causes and Solutions:

  • Inefficient Priming (Signal 1): The initial priming step is crucial for upregulating the expression of NLRP3 and pro-IL-1β.[1] Without sufficient pro-IL-1β, there is no substrate for caspase-1 to cleave.

    • Solution: Optimize your LPS concentration and incubation time. A typical starting point is 200 ng/mL to 1 µg/mL of LPS for 2-4 hours.[2] Confirm successful priming by checking for pro-IL-1β expression in cell lysates via Western blot.

  • Inactive NLRP3 Activator (Signal 2): The second signal, which triggers inflammasome assembly, may be inactive.

    • Solution: Use a fresh, validated batch of your activator. For example, ATP solutions should be freshly prepared and neutralized, as ATP can degrade. Nigericin is typically dissolved in ethanol or DMSO and should be stored properly.

  • Suboptimal Cell Type or Condition: The cell line you are using may not have a fully functional NLRP3 inflammasome.[2] For instance, some variants of the RAW264.7 macrophage cell line do not express the essential adaptor protein ASC.[3]

    • Solution: Use a cell line known to have a robust NLRP3 response, such as bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells.[1][4] Additionally, ensure your cells are healthy and not at a high passage number, as this can alter their response.[5]

  • Incorrect Timing of Inhibitor Addition (if applicable): If you are testing an inhibitor, adding it at the wrong time can prevent you from seeing a response.

    • Solution: The inhibitor should typically be added after the priming step but before the activation signal.[2]

Issue 2: High Background Signal in Unstimulated or Primed-Only Controls

Question: My control wells (no activator) are showing significant IL-1β release. Why is this happening?

Possible Causes and Solutions:

  • Cell Stress: Over-confluent, unhealthy, or excessively handled cells can release damage-associated molecular patterns (DAMPs) that spontaneously activate the NLRP3 inflammasome.[6]

    • Solution: Ensure proper cell culture techniques. Seed cells at an appropriate density and handle them gently.

  • Contamination: Mycoplasma or other microbial contaminants in your cell culture can act as priming agents and lead to inflammasome activation.[5]

    • Solution: Regularly test your cell lines for mycoplasma contamination and always use aseptic techniques.

  • LPS Contamination in Reagents: Some reagents or media components may be contaminated with endotoxins like LPS.

    • Solution: Use endotoxin-free reagents and test new lots of critical components like FBS for their potential to cause background activation.

Issue 3: Inconsistent Results Between Experiments

Question: I am performing the same experiment multiple times, but my results are highly variable. How can I improve reproducibility?

Possible Causes and Solutions:

  • Variability in Reagents: Different lots of reagents, especially LPS and serum, can have varying potency.[5]

    • Solution: Test new lots of critical reagents before using them in large-scale experiments. If possible, purchase a large batch of a single lot to use across a series of experiments.

  • Inconsistent Cell Passage Number: Cell lines like THP-1 can exhibit different responses to stimuli at high passage numbers.[5]

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Procedural Variability: Minor variations in incubation times, reagent concentrations, or techniques can lead to significant differences in results.

    • Solution: Standardize all experimental steps. Create detailed, written protocols and adhere to them strictly.

Frequently Asked Questions (FAQs)

Q1: What is the two-signal model for canonical NLRP3 inflammasome activation?

A1: The canonical activation of the NLRP3 inflammasome is a two-step process.[7]

  • Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS), which activate signaling pathways (like NF-κB) to increase the cellular levels of NLRP3 and the inactive precursor of IL-1β, pro-IL-1β.[1][7]

  • Signal 2 (Activation): A second, diverse stimulus such as extracellular ATP, the pore-forming toxin nigericin, or crystalline materials like monosodium urate (MSU) crystals triggers the assembly of the inflammasome complex.[4][6] This assembly leads to the activation of caspase-1.[8]

Q2: What are the key readouts to confirm NLRP3 inflammasome activation?

A2: Measuring only one downstream event is often insufficient. A multi-faceted approach provides the most robust data.[1]

  • Cytokine Release: The most common method is to measure the secretion of mature IL-1β and IL-18 into the cell culture supernatant using ELISA.[1][9]

  • Caspase-1 Cleavage: Active caspase-1 (subunits p20 and p10) can be detected in cell lysates and supernatants by Western blot.[1]

  • ASC Oligomerization: Upon activation, the adaptor protein ASC forms large aggregates called "specks." These can be visualized by immunofluorescence microscopy or detected by Western blot after chemical cross-linking.[1]

  • Pyroptosis: The inflammatory cell death induced by inflammasome activation can be quantified by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the supernatant.[1]

Q3: Why is measuring NLRP3 protein or mRNA levels not a good indicator of its activation?

A3: While the priming signal increases NLRP3 expression, the level of NLRP3 protein or mRNA does not directly correlate with the assembly and activation of the inflammasome complex.[9] Activation is a post-translational event involving the assembly of multiple proteins. Therefore, functional readouts like caspase-1 cleavage or IL-1β secretion are the appropriate measures of activation.[9]

Q4: Could the specificity of my NLRP3 antibody be an issue?

A4: Yes, the specificity of antibodies, including those for NLRP3, can be a significant issue, potentially leading to incorrect interpretations of results.[10] It is crucial to validate your antibodies for the specific application (e.g., Western blot, immunofluorescence) and cell type you are using. One study found that only one out of several tested commercial antibodies was specific and sensitive for NLRP3 in both human and mouse samples.[10]

Data on Experimental Variability

The following table summarizes common sources of variability in NLRP3 inflammasome assays and their potential impact on results.

Source of VariabilityParameter AffectedTypical ImpactMitigation Strategy
Cell Type IL-1β SecretionPrimary BMDMs often yield higher IL-1β levels than THP-1 cells.Choose a cell model appropriate for the experimental question and maintain consistency.
LPS Lot Priming EfficiencyDifferent lots can have >10-fold differences in potency, affecting pro-IL-1β levels.Test and validate new lots of LPS before use; purchase in bulk.[5]
Cell Passage Number Inflammasome ResponseHigh-passage THP-1 cells (>20) show decreased responsiveness to stimuli.Maintain a low passage number (e.g., 5-15) for all experiments.[5]
Activator Concentration Cytotoxicity vs. ActivationHigh concentrations of ATP or nigericin can cause non-specific cell death (necrosis) rather than pyroptosis.Perform a dose-response curve to find the optimal concentration for activation with minimal toxicity.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in BMDMs

This protocol provides a general framework for assessing NLRP3 activation in bone marrow-derived macrophages (BMDMs).

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Priming (Signal 1): Carefully remove the culture medium. Add fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.[7]

  • Inhibitor Treatment (Optional): Remove the priming medium. Add fresh medium containing the desired concentrations of your test inhibitor or a known control like MCC950. Incubate for 30-60 minutes at 37°C.[4]

  • Activation (Signal 2): Add the NLRP3 activator directly to the wells. Common activators include:

    • ATP: 2.5-5 mM for 30-60 minutes.[4][7]

    • Nigericin: 5-20 µM for 45-90 minutes.[4]

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for downstream analysis (e.g., IL-1β ELISA, LDH assay). The remaining cells can be lysed for Western blot analysis (e.g., pro-IL-1β, cleaved caspase-1).[1]

Visualizations

Canonical_NLRP3_Activation Canonical NLRP3 Inflammasome Activation Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB NF-kB TLR4->NF-kB activates Pro-IL-1B_mRNA pro-IL-1B mRNA NF-kB->Pro-IL-1B_mRNA NLRP3_mRNA NLRP3 mRNA NF-kB->NLRP3_mRNA Pro-IL-1B Pro-IL-1B Pro-IL-1B_mRNA->Pro-IL-1B translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein translation Inflammasome_Assembly NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3_protein->Inflammasome_Assembly Activators ATP, Nigericin, MSU Crystals K_efflux K+ Efflux Activators->K_efflux K_efflux->Inflammasome_Assembly triggers Caspase-1 Active Caspase-1 Inflammasome_Assembly->Caspase-1 cleaves Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1 IL-1B Mature IL-1B Caspase-1->IL-1B cleaves Pro-IL-1B Pyroptosis Pyroptosis (Cell Death, IL-1B Release) Caspase-1->Pyroptosis cleaves GSDMD to induce GSDMD Gasdermin-D Troubleshooting_Workflow Troubleshooting Workflow for Low IL-1B Secretion Start Start: Low or No IL-1B Detected Check_Priming Check Signal 1 (Priming): Run Western Blot for Pro-IL-1B in lysate. Start->Check_Priming Priming_OK Pro-IL-1B is Present? Check_Priming->Priming_OK Optimize_LPS Action: Optimize LPS (Concentration/Time). Re-test priming. Priming_OK->Optimize_LPS No Check_Activation Check Signal 2 (Activation): Use fresh activators. Verify cell health. Priming_OK->Check_Activation Yes Optimize_LPS->Check_Priming Activation_OK IL-1B is now detected? Check_Activation->Activation_OK Check_Cells Action: Verify Cell Line. Use positive control cells (e.g., BMDMs). Check for contamination. Activation_OK->Check_Cells No Success Problem Solved Activation_OK->Success Yes Check_Cells->Check_Priming Re-test

References

Navigating ALK7* Activation: A Guide to Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Resource for Researchers in Cellular Signaling and Drug Discovery

Welcome to the technical support center for adjusting ALK7 (Activin Receptor-Like Kinase 7) incubation time. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining optimal results in experiments involving the ALK7 signaling pathway. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

*Note: The query for "ARC7" has been interpreted as "ALK7" based on the prevalence of ALK7 in relevant scientific literature and the similarity in nomenclature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for ALK7 ligand (e.g., Activin B) incubation time to observe downstream signaling?

A1: The optimal incubation time for ALK7 activation is highly dependent on the specific downstream endpoint being measured. For rapid phosphorylation events, such as SMAD2/3 phosphorylation, effects can be observed in as little as 2 to 15 minutes.[1][2] For assays measuring changes in gene expression via a reporter gene, a longer incubation of 24 hours is a common starting point.[3][4][5]

Q2: How does the choice of cell type affect the optimal incubation time?

A2: Different cell types will have varying levels of endogenous ALK7 and its co-receptors, as well as different downstream signaling kinetics. For example, mature adipocytes and pancreatic β-cells are known to express ALK7.[6][7] It is crucial to empirically determine the optimal incubation time for your specific cell line.

Q3: Can prolonged incubation with an ALK7 ligand lead to signal desensitization or secondary effects?

A3: Yes, prolonged stimulation of signaling pathways can lead to feedback inhibition, receptor downregulation, or the activation of secondary, off-target pathways. A time-course experiment is essential to identify the peak of the desired signaling event and to avoid potential confounding effects from longer incubation times.

Q4: What are the key ligands that activate ALK7 signaling?

A4: ALK7 is a type I receptor in the TGF-β superfamily. Its known ligands include Activin B, Activin C, Activin E, and Nodal.[6][8][9][10] The specific ligand used can influence the optimal incubation time and the magnitude of the downstream response.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No detectable downstream signal (e.g., pSMAD2/3) after ligand stimulation. Incubation time is too short. Perform a time-course experiment with shorter and more frequent time points (e.g., 0, 2, 5, 10, 15, 30 minutes) to capture transient phosphorylation events.
Incubation time is too long, and the signal has already peaked and declined. Conduct a time-course experiment with a broader range of time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours) to identify the peak response.
Low or absent ALK7 expression in the cell line. Confirm ALK7 expression in your cell line using qPCR or Western blot. Consider using a cell line known to express ALK7 or transiently transfecting your cells with an ALK7 expression vector.
High background signal in unstimulated control cells. Endogenous production of ALK7 ligands in the cell culture. Culture cells in serum-free media for a period before stimulation to reduce the influence of serum-derived growth factors.
Inconsistent results between experiments. Variability in cell confluence or passage number. Standardize cell seeding density and use cells within a consistent passage number range for all experiments.
Degradation of the ALK7 ligand. Prepare fresh ligand dilutions for each experiment and handle them according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes incubation times and corresponding downstream effects observed in published ALK7 research. This data can be used as a starting point for designing your own experiments.

Cell Type Ligand Incubation Time Endpoint Measured Reference
Pancreatic IsletsActivin B~2 minutesCa2+ influx[1]
Pancreatic IsletsActivin B15 minutesSMAD2 phosphorylation[2]
LβT2 Gonadotrope CellsActivin B24 hoursFshb promoter-reporter activity[3][4][5]
FaO and Hep3B Hepatoma CellsConstitutively active ALK724 hoursSMAD2/3 phosphorylation[11]
Bone Marrow-Derived MacrophagesOx-LDL24 hoursALK7 mRNA and protein expression[12]
Mature Brown AdipocytesActivin AB or B60 minutesSMAD3 phosphorylation[13]

Experimental Protocols

Protocol: Optimizing Incubation Time for ALK7-Mediated SMAD2/3 Phosphorylation

This protocol provides a framework for determining the optimal incubation time for observing the phosphorylation of SMAD2 and SMAD3 following stimulation with an ALK7 ligand.

1. Cell Seeding:

  • Plate your cells of interest in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
  • Culture the cells in their recommended growth medium overnight.

2. Serum Starvation (Optional but Recommended):

  • To reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for 4-24 hours prior to ligand stimulation.

3. Ligand Preparation:

  • Reconstitute the ALK7 ligand (e.g., Activin B) according to the manufacturer's instructions to create a concentrated stock solution.
  • On the day of the experiment, prepare working dilutions of the ligand in serum-free medium at the desired final concentrations.

4. Time-Course Stimulation:

  • Aspirate the medium from the cells and replace it with the prepared ligand dilutions. Include a vehicle-only control.
  • Incubate the cells at 37°C for a range of time points. A suggested starting range is: 0, 5, 15, 30, 60, and 120 minutes.

5. Cell Lysis:

  • At each time point, immediately place the plate on ice and aspirate the medium.
  • Wash the cells once with ice-cold PBS.
  • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing periodically.
  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

6. Protein Quantification and Western Blotting:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
  • Normalize the protein concentrations for all samples.
  • Perform SDS-PAGE and Western blotting using primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3.
  • Use an appropriate loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

7. Data Analysis:

  • Quantify the band intensities for pSMAD2/3 and total SMAD2/3.
  • Normalize the pSMAD2/3 signal to the total SMAD2/3 signal for each time point.
  • Plot the normalized pSMAD2/3 levels against the incubation time to determine the time of peak phosphorylation.

Visualizations

ALK7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Activin B Activin C Activin E Nodal TypeII_R Type II Receptor (e.g., ActRIIB) Ligand->TypeII_R ALK7 ALK7 (Type I Receptor) TypeII_R->ALK7 Recruits & Phosphorylates SMAD2_3 SMAD2/3 ALK7->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Regulates

Caption: ALK7 Signaling Pathway.

Troubleshooting_Workflow Start No/Low ALK7 Signal Check_Time Is this a rapid phosphorylation event? Start->Check_Time Short_Time_Course Perform short time course (0-60 mins) Check_Time->Short_Time_Course Yes Long_Time_Course Perform long time course (0-48 hours) Check_Time->Long_Time_Course No (e.g., gene expression) Check_Expression Check ALK7 expression (qPCR/Western) Short_Time_Course->Check_Expression Long_Time_Course->Check_Expression Expression_OK ALK7 Expressed? Check_Expression->Expression_OK Check_Ligand Check ligand activity and concentration Expression_OK->Check_Ligand Yes Transfect Consider ALK7 transfection Expression_OK->Transfect No End Signal Optimized Check_Ligand->End Transfect->End

Caption: Troubleshooting Workflow for ALK7 Signal Optimization.

References

Technical Support Center: Impact of Culture Conditions on ARC7 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vitro studies involving the ARC-7 therapeutic agents: domvanalimab (anti-TIGIT), zimberelimab (anti-PD-1), and etrumadenant (A2a/A2b adenosine receptor antagonist).

I. Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low T-cell activation with domvanalimab and/or zimberelimab. Suboptimal T-cell density.Titrate T-cell seeding density. Optimal activation often occurs at 1-2 x 10^6 cells/mL, but this can be cell-type dependent.[1]
Insufficient co-stimulation.Ensure adequate co-stimulation, for example, by using anti-CD3/CD28 antibodies.[2]
Low expression of TIGIT and/or PD-1 on effector cells.Verify target expression on your effector cell population via flow cytometry. Consider using stimulated T-cells, as activation can upregulate these markers.[3][4]
High background in cytotoxicity assays. Non-specific cell death due to poor cell health.Ensure optimal cell viability before starting the assay. Use fresh, healthy cell cultures.
Effector-to-target (E:T) ratio is too high.Optimize the E:T ratio. Start with a range of ratios to determine the optimal window for your specific cell lines.
Inconsistent results with etrumadenant. High levels of endogenous adenosine in the culture medium.Minimize endogenous adenosine by using fresh media and washing cells before treatment. Consider the impact of cell density on adenosine production.
Hypoxic conditions in the culture.Be aware that hypoxia can upregulate A2b receptors and alter adenosine signaling.[5][6][7] If hypoxia is a variable, ensure it is well-controlled and consistent across experiments.
Variability in cytokine release assays. Inconsistent cell density at the time of assay.Ensure consistent cell seeding and proliferation rates across wells.
Differences in incubation times.Adhere to a strict and consistent incubation time for all samples.
Media composition variability.Use a consistent batch of media and supplements for all related experiments.

II. Frequently Asked Questions (FAQs)

Domvanalimab (Anti-TIGIT)

Q1: What is the mechanism of action of domvanalimab?

A1: Domvanalimab is an Fc-silent monoclonal antibody that binds to TIGIT (T-cell immunoreceptor with Ig and ITIM domains), an inhibitory receptor on T-cells and NK cells.[8] By blocking TIGIT, domvanalimab prevents its interaction with its ligand CD155, which is often expressed on tumor cells. This blockade enhances the anti-tumor activity of T-cells and NK cells.[8]

Q2: Why is an Fc-silent antibody important for targeting TIGIT?

A2: An Fc-silent design avoids antibody-dependent cell-mediated cytotoxicity (ADCC), which could lead to the depletion of TIGIT-expressing immune cells, including regulatory T-cells (Tregs).[8] Preserving these cell populations can be important for maintaining immune balance.

Q3: What cell culture conditions can affect TIGIT expression?

A3: TIGIT expression is often upregulated on activated T-cells and NK cells.[4] Therefore, culture conditions that promote immune cell activation, such as stimulation with cytokines (e.g., IL-2, IL-12, IL-15, IL-18) or co-culture with antigen-presenting cells, can increase TIGIT expression.[4] TIGIT expression also tends to be higher on exhausted T-cells.

Zimberelimab (Anti-PD-1)

Q4: How does zimberelimab work?

A4: Zimberelimab is a fully human monoclonal antibody that binds to the PD-1 (programmed cell death-1) receptor on T-cells.[9] This binding blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. By inhibiting this interaction, zimberelimab restores the ability of T-cells to recognize and attack tumor cells.

Q5: What are the key considerations for in vitro assays with zimberelimab?

A5: The expression of PD-1 on T-cells is a critical factor. Similar to TIGIT, PD-1 expression is upregulated upon T-cell activation.[3] Therefore, using pre-activated T-cells or including a stimulation step in your assay is important. The strength of the PD-1 signal can differentially affect various T-cell functions, with IL-2 and TNF-α production being more sensitive to inhibition than IFN-γ production.[10]

Etrumadenant (A2a/A2b Adenosine Receptor Antagonist)

Q6: What is the mechanism of action of etrumadenant?

A6: Etrumadenant is a small molecule dual antagonist of the A2a and A2b adenosine receptors.[11] Adenosine in the tumor microenvironment can suppress the activity of immune cells by binding to these receptors. Etrumadenant blocks this immunosuppressive signaling, thereby enhancing the anti-tumor immune response.[11]

Q7: How can culture conditions impact the efficacy of etrumadenant in vitro?

A7: The concentration of adenosine in the cell culture medium is a key factor. High cell densities can lead to increased extracellular adenosine, potentially requiring higher concentrations of etrumadenant for effective blockade. Hypoxia is another critical consideration, as it can upregulate the expression of A2b receptors and enhance adenosine production, creating a more immunosuppressive environment.[5][6][7]

III. Experimental Protocols

T-Cell Activation and Proliferation Assay

This protocol is a general guideline for assessing the impact of domvanalimab and zimberelimab on T-cell activation and proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T-Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Anti-CD3 and Anti-CD28 antibodies

  • Domvanalimab, zimberelimab, and isotype control antibodies

  • Cell proliferation dye (e.g., CFSE)

  • 96-well U-bottom plates

Procedure:

  • Isolate T-cells from PBMCs using a negative selection method.

  • Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled T-cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Add domvanalimab, zimberelimab, or an isotype control antibody at the desired concentrations.

  • Stimulate the T-cells with soluble anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • After incubation, harvest the cells and analyze T-cell proliferation by flow cytometry.

  • Activation can be assessed by staining for activation markers such as CD25 and CD69.

Mixed Lymphocyte Reaction (MLR)

This protocol can be used to evaluate the effect of the ARC7 agents on T-cell responses to allogeneic stimulation.

Materials:

  • PBMCs from two different healthy donors

  • Mitomycin C

  • Complete RPMI-1640 medium

  • Domvanalimab, zimberelimab, etrumadenant, and control compounds

  • 24-well and 96-well plates

  • IFN-γ ELISA kit

Procedure:

  • Isolate PBMCs from two healthy donors.

  • Treat the PBMCs from one donor (stimulator cells) with Mitomycin C to inhibit proliferation.

  • In a 24-well plate, co-culture 0.5 x 10^6 responder PBMCs with 0.5 x 10^6 stimulator PBMCs in a total volume of 500 µL of complete RPMI-1640 medium.[12]

  • Add the this compound agents or controls at the desired concentrations.

  • Incubate the co-culture for 5-7 days at 37°C in a 5% CO2 incubator.

  • After incubation, collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA.

  • T-cell proliferation in the responder population can be assessed by [3H]-thymidine incorporation or flow cytometry-based methods.

IV. Visualizations

Signaling_Pathway_Domvanalimab cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binding DNAM1 DNAM-1 (CD226) CD155->DNAM1 Binding Immune_Inhibition Immune Inhibition TIGIT->Immune_Inhibition Inhibitory Signal Immune_Activation Immune Activation DNAM1->Immune_Activation Activating Signal Domvanalimab Domvanalimab Domvanalimab->TIGIT Blocks

Caption: Mechanism of action of Domvanalimab.

Experimental_Workflow_TCell_Activation start Isolate T-Cells from PBMCs label Label T-Cells with Proliferation Dye start->label seed Seed T-Cells in 96-well Plate label->seed add_drugs Add Domvanalimab, Zimberelimab, or Controls seed->add_drugs stimulate Stimulate with anti-CD3/CD28 add_drugs->stimulate incubate Incubate for 3-5 Days stimulate->incubate analyze Analyze Proliferation and Activation Markers by Flow Cytometry incubate->analyze

Caption: T-Cell activation and proliferation assay workflow.

References

Technical Support Center: Overcoming ARC7 Resistance in Streptomyces Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARC7 resistance in Streptomyces. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces strain has developed resistance to this compound. What are the most common mechanisms of resistance?

A1: Resistance to antibiotics in Streptomyces is a multifaceted issue. The primary mechanisms include:

  • Target Modification: Alterations in the cellular target of this compound can prevent the drug from binding effectively. For example, mutations in ribosomal proteins can confer resistance to antibiotics that target the ribosome.[1]

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target concentration.[2][3]

  • Enzymatic Inactivation: The bacteria may produce enzymes, such as β-lactamases, that chemically modify and inactivate the antibiotic.[2][4][5]

  • Drug Inactivation: The producing organism may modify the antibiotic to an inactive form as a self-preservation mechanism.[6]

Q2: How can I determine the minimum inhibitory concentration (MIC) of this compound for my resistant Streptomyces strain?

A2: Determining the MIC is a critical first step in characterizing resistance. A standard broth microdilution method is recommended. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

Problem 1: I have identified a putative efflux pump gene that may be responsible for this compound resistance. How can I confirm its role?

Solution 1: To confirm the function of a suspected efflux pump gene, a two-pronged approach of gene knockout and overexpression is recommended.

  • Gene Knockout: Deleting the gene in a resistant strain should lead to increased sensitivity to this compound.

  • Gene Overexpression: Introducing the gene into a sensitive (wild-type) strain should increase its resistance to this compound.

A detailed protocol for gene knockout using CRISPR/Cas9 is available in the "Experimental Protocols" section.

Problem 2: My attempts to knock out a suspected resistance gene using CRISPR/Cas9 have been unsuccessful. What could be the issue?

Solution 2: Several factors can affect the efficiency of CRISPR/Cas9-mediated gene editing in Streptomyces.[7][8][9] Common issues and troubleshooting steps are outlined in the table below.

Potential Issue Troubleshooting Recommendation
Low Conjugation Efficiency Optimize the ratio of E. coli donor cells to Streptomyces recipient spores. Ensure proper heat shock of the spores.
Inefficient Plasmid Curing Increase the number of passages on non-selective media. Screen a larger number of colonies for plasmid loss.
Poor Cas9 Expression Use a codon-optimized Cas9 for Streptomyces. Ensure the promoter driving Cas9 expression is active in your strain.
sgRNA Design Redesign sgRNAs to target different regions of the gene. Ensure the sgRNA has a high on-target and low off-target score.
Problem 3: I suspect that target modification is the cause of this compound resistance in my strain. How can I identify the specific mutation?

Solution 3: Whole-genome sequencing of the resistant mutant and comparison to the wild-type parental strain is the most effective method to identify mutations. Once a mutation in a putative target gene is identified, its role in resistance can be confirmed by introducing the same mutation into a sensitive strain and observing a shift in the MIC.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • Streptomyces spore suspension or vegetative mycelium

  • Appropriate liquid medium (e.g., TSB, YEME)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., DMSO, water)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of a standardized Streptomyces inoculum (typically 5 x 10^5 CFU/mL).

  • Include a positive control (no this compound) and a negative control (no inoculum).

  • Incubate the plates at the optimal growth temperature for your Streptomyces strain for 48-72 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

This protocol provides a general workflow for deleting a target gene in Streptomyces using an all-in-one CRISPR/Cas9 plasmid.[7][8]

Materials:

  • E. coli donor strain (e.g., ET12567/pUZ8002)

  • CRISPR/Cas9 plasmid containing the sgRNA targeting your gene of interest and homology arms for repair.

  • Streptomyces recipient strain

  • Appropriate selective media

Procedure:

  • Plasmid Construction: Clone the sgRNA and homology arms into the CRISPR/Cas9 vector.

  • Conjugation: Introduce the plasmid from the E. coli donor to the Streptomyces recipient via intergeneric conjugation.[10]

  • Selection of Exconjugants: Plate the conjugation mixture on a medium that selects for Streptomyces containing the plasmid.

  • Plasmid Curing: Passage the exconjugants on non-selective media to facilitate the loss of the CRISPR/Cas9 plasmid.

  • Verification: Screen for colonies that have lost the plasmid and confirm the gene deletion by PCR and Sanger sequencing.

Data Presentation

Table 1: Example MIC Values for this compound Against Wild-Type and Resistant Streptomyces Strains
StrainGenotypeMIC of this compound (µg/mL)
S. lividans WTWild-Type2
S. lividans R1arcA overexpression32
S. lividans R2rpsL K43N mutation64
S. lividans R1-ΔarcAarcA knockout2

Visualizations

Signaling Pathways and Experimental Workflows

Resistance_Mechanisms cluster_mechanisms Common this compound Resistance Mechanisms cluster_investigation Investigative Approaches Efflux Efflux Pump Overexpression GeneKO Gene Knockout/Overexpression Efflux->GeneKO Confirm Gene Function RTqPCR RT-qPCR Efflux->RTqPCR Quantify Expression TargetMod Target Modification TargetMod->GeneKO Confirm Mutation Effect Enzymatic Enzymatic Inactivation MIC Determine MIC WGS Whole-Genome Sequencing MIC->WGS Identify Mutations WGS->Efflux Hypothesize Mechanism WGS->TargetMod Hypothesize Mechanism WGS->Enzymatic Hypothesize Mechanism This compound This compound Application ResistantStrain Resistant Strain Emerges This compound->ResistantStrain ResistantStrain->MIC Characterize Resistance Level

Caption: Overview of this compound resistance mechanisms and investigative workflows.

CRISPR_Workflow start Start: Design sgRNA & Homology Arms plasmid Assemble CRISPR Plasmid Transform into E. coli Donor start->plasmid:f0 conjugation Intergeneric Conjugation E. coli to Streptomyces plasmid:f1->conjugation:f0 selection Select for Exconjugants (e.g., Apramycin resistance) conjugation:f1->selection:f0 curing Plasmid Curing Passage on non-selective media selection:f1->curing:f0 verification PCR Screening for Deletion Sanger Sequencing Confirmation curing:f1->verification:f0 end End: Verified Gene Knockout Strain verification:f1->end

Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.

Efflux_Pump_Logic A Is the strain resistant to this compound? B Does the resistant strain show lower intracellular this compound accumulation? A->B Yes F Consider other resistance mechanisms (e.g., target modification). A->F No C Is there a putative efflux pump gene upregulated in the resistant strain? B->C Yes B->F No D Does knocking out the gene restore sensitivity to this compound? C->D Yes C->F No E Efflux pump is likely the mechanism of resistance. D->E Yes D->F No

Caption: Logical workflow for troubleshooting efflux pump-mediated resistance.

References

Identifying and minimizing ARC7 experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of providing a relevant and actionable technical resource, this support center focuses on Antibody-Drug Conjugates (ADCs), a cutting-edge class of biotherapeutics where identifying and minimizing experimental artifacts is a critical challenge. The principles and methodologies discussed here are widely applicable to researchers, scientists, and drug development professionals working with complex biologic-based therapies.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize common experimental artifacts encountered during the development of Antibody-Drug Conjugates.

Section 1: Troubleshooting ADC Aggregation

Aggregation is one of the most common physical artifacts in ADC development, impacting stability, efficacy, and safety.[1] It can occur at any stage, from conjugation and purification to long-term storage.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation?

A1: ADC aggregation is a complex issue driven by several factors:

  • Increased Hydrophobicity : The most significant cause is the conjugation of hydrophobic payloads and linkers to the antibody surface. These hydrophobic patches can interact between ADC molecules, leading to aggregation to minimize exposure to the aqueous environment.[3][4]

  • High Drug-to-Antibody Ratio (DAR) : A higher DAR increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[5][6]

  • Unfavorable Buffer Conditions : If the pH of the solution is near the antibody's isoelectric point, its net charge is zero, reducing solubility and promoting aggregation.[3] Similarly, low or very high salt concentrations can be detrimental.[3]

  • Environmental and Mechanical Stress : Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress from shaking can denature the antibody component, leading to the formation of aggregates.[4][5]

  • Conjugation Chemistry : The conjugation process itself, including the use of organic co-solvents to dissolve hydrophobic payloads, can create conditions that destabilize the antibody and promote aggregation.[3][6]

Q2: Why is controlling ADC aggregation a critical quality attribute?

A2: Controlling aggregation is crucial for several reasons:

  • Immunogenicity : Aggregates, particularly high molecular weight species, are known to be immunogenic and can cause severe allergic reactions in patients.[3][4]

  • Reduced Efficacy : Aggregation can mask the antigen-binding sites on the antibody, reducing the ADC's ability to bind to its target and thereby lowering its therapeutic efficacy.[2]

  • Altered Pharmacokinetics : The formation of aggregates changes the size and properties of the therapeutic, which can alter its distribution in the body and lead to faster clearance or non-specific uptake in organs like the liver and kidneys.[4]

  • Manufacturing and Yield Loss : Aggregation leads to the loss of viable product, which must be removed through additional purification steps. This increases manufacturing time and cost, and significantly reduces the overall yield.[4]

Troubleshooting Workflow for ADC Aggregation

The following diagram outlines a systematic approach to diagnosing and mitigating aggregation issues.

cluster_0 Aggregation Troubleshooting Workflow Start Symptom: High Molecular Weight Species (HMWS) Detected (e.g., by SEC) Assess_Hydrophobicity Assess Hydrophobicity (Payload, Linker, DAR) Start->Assess_Hydrophobicity Evaluate_Formulation Evaluate Formulation (pH, Buffer, Excipients) Start->Evaluate_Formulation Review_Handling Review Handling & Storage (Freeze-Thaw, Temp.) Start->Review_Handling Mitigate_Hydrophobicity Mitigation: - Use hydrophilic linkers (e.g., PEG) - Optimize DAR - Engineer antibody surface Assess_Hydrophobicity->Mitigate_Hydrophobicity Optimize_Formulation Mitigation: - Optimize buffer pH & ionic strength - Screen stabilizing excipients (e.g., polysorbates, sugars) Evaluate_Formulation->Optimize_Formulation Improve_Handling Mitigation: - Aliquot to minimize freeze-thaw - Store at recommended temp (-20°C to -80°C) - Consider lyophilization Review_Handling->Improve_Handling cluster_1 ADC Linker Cleavage Pathways ADC_Circulation Intact ADC in Systemic Circulation Premature_Release Premature Payload Release (Systemic Toxicity Artifact) ADC_Circulation->Premature_Release Linker Instability (e.g., in plasma) Target_Cell Target Cancer Cell ADC_Circulation->Target_Cell Target Binding & Internalization Lysosome Lysosome (Low pH, Proteases) Target_Cell->Lysosome Endosomal Trafficking Payload_Release Intended Payload Release (Cytotoxicity) Lysosome->Payload_Release Cleavable Linker Action: - pH-sensitive (Hydrazone) - Protease-sensitive (Peptide) cluster_2 ADC On-Target vs. Off-Target Toxicity Pathways cluster_on_target On-Target Pathway (Efficacy) cluster_off_target Off-Target Pathways (Toxicity Artifacts) ADC ADC in Circulation TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell Specific Binding PrematureRelease Premature Payload Release (Linker Instability) ADC->PrematureRelease NonSpecificUptake Non-Specific Uptake (e.g., Mannose Receptor) ADC->NonSpecificUptake Internalization Internalization & Lysosomal Trafficking TumorCell->Internalization TumorKill Payload Release & Tumor Cell Death Internalization->TumorKill HealthyCell_FreeDrug Healthy Cell (Antigen Negative) PrematureRelease->HealthyCell_FreeDrug Toxicity Off-Target Toxicity HealthyCell_FreeDrug->Toxicity HealthyCell_IntactADC Healthy Cell (e.g., Liver Sinusoidal Cell) NonSpecificUptake->HealthyCell_IntactADC HealthyCell_IntactADC->Toxicity

References

Validation & Comparative

A Comparative Guide to Secondary Metabolism Activators: ARC7, Goadsporin, and N-acetylglucosamine in Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to unlock the full biosynthetic potential of microorganisms like Streptomyces is a critical frontier in the discovery of novel therapeutics and bioactive compounds. Many biosynthetic gene clusters responsible for the production of valuable secondary metabolites remain silent under standard laboratory conditions. The application of small molecule activators is a key strategy to awaken these cryptic pathways. This guide provides an objective comparison of three such activators—ARC7, Goadsporin, and N-acetylglucosamine—with a focus on their application in the model organism Streptomyces coelicolor.

Introduction to Secondary Metabolism Activation in Streptomyces

Streptomyces are renowned for their prolific production of a wide array of secondary metabolites, including a majority of the antibiotics in clinical use. However, genome sequencing has revealed that their metabolic potential is far from fully exploited, with numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under typical culture conditions. Activating these silent BGCs is a promising avenue for the discovery of new natural products. Various strategies have been developed to this end, including genetic manipulation, co-cultivation, and the use of chemical elicitors or activators. These small molecules can trigger complex regulatory cascades, leading to the production of previously unobserved secondary metabolites.

This guide focuses on a comparative analysis of three distinct activators:

  • This compound: A synthetic, species-specific small molecule that activates secondary metabolism in Streptomyces coelicolor.[1]

  • Goadsporin: A peptide-based elicitor with broad activity across many Streptomyces species.

  • N-acetylglucosamine (GlcNAc): A key nutrient and signaling molecule that links primary metabolism to the onset of secondary metabolism.

Activator Profiles and Mechanisms of Action

This compound: A Species-Specific Synthetic Activator

This compound is a synthetic small molecule identified through chemical screening for compounds that induce the production of secondary metabolites in Streptomyces coelicolor.[1] Its key characteristic is its species-specificity, suggesting it may interact with a regulatory protein or pathway unique to S. coelicolor. While the precise molecular target of this compound is still under investigation, it is known to have a distinct mechanism of action compared to other synthetic activators like ARC2 and ARC6.[1] Its ability to specifically probe the regulatory networks of S. coelicolor makes it a valuable tool for studying the intricate control of secondary metabolism in this model organism.

Goadsporin: A Broad-Spectrum Peptide Elicitor

Goadsporin is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Streptomyces sp. TP-A0584. Unlike the species-specific this compound, Goadsporin exhibits broad activity, inducing sporulation and/or secondary metabolite production in a wide range of Streptomyces species. It is effective at low micromolar concentrations and is believed to act on a common regulatory pathway for morphogenesis and secondary metabolism in streptomycetes. The exact signaling pathway initiated by Goadsporin is not yet fully elucidated, but its wide-ranging effects suggest it may interact with a conserved receptor or cellular process.

N-acetylglucosamine (GlcNAc): A Nutrient-Sensing Signal

N-acetylglucosamine is the monomer of chitin, a major nutrient source for Streptomyces in their natural soil environment. Beyond its role as a carbon and nitrogen source, GlcNAc also functions as a crucial signaling molecule that informs the cell of nutrient availability. In S. coelicolor, GlcNAc metabolism is intricately linked to the regulation of antibiotic production through the global transcriptional repressor DasR. When GlcNAc is abundant, its metabolic intermediate, glucosamine-6-phosphate (GlcN-6P), binds to DasR, preventing it from repressing the expression of pathway-specific activator genes for antibiotics like actinorhodin and undecylprodigiosin. This nutrient-sensing mechanism ensures that secondary metabolism is initiated under appropriate conditions.

Performance Comparison

The following table summarizes the performance of this compound, Goadsporin, and N-acetylglucosamine in activating the production of the pigmented antibiotics actinorhodin (a polyketide) and undecylprodigiosin (a prodiginine) in Streptomyces coelicolor.

ActivatorTarget Organism(s)Effective ConcentrationActinorhodin Production (Fold Increase)Undecylprodigiosin Production (Fold Increase)Notes
This compound Streptomyces coelicolor~10 µMData not availableData not availableSpecies-specific activity.
Goadsporin Broad-spectrum Streptomyces~1 µMNot specified for S. coelicolorNot specified for S. coelicolorInduces pigment production in many streptomycetes.
N-acetylglucosamine Streptomyces coelicolor~25 mMEnhanced productionEnhanced productionEffect is dependent on nutrient conditions.

Note: Direct quantitative comparisons are challenging due to variations in experimental conditions across different studies. The data presented should be considered indicative of the activators' potential.

Experimental Protocols

General Protocol for Activator Treatment and Metabolite Quantification in S. coelicolor
  • Strain and Culture Conditions: Streptomyces coelicolor M145 is typically grown on a suitable solid medium (e.g., SFM agar) to obtain a dense spore suspension. For liquid cultures, a defined medium such as R5A is often used.

  • Inoculation: Liquid cultures are inoculated with spores to a final concentration of approximately 10^6 spores/mL.

  • Activator Addition: The activator is added to the culture at the desired concentration. For this compound and Goadsporin, this is typically at the time of inoculation. For N-acetylglucosamine, it can be used as the primary carbon/nitrogen source or added to a culture growing on another carbon source.

  • Incubation: Cultures are incubated at 30°C with shaking (200-250 rpm) for a period of 3-7 days.

  • Metabolite Extraction and Quantification:

    • Actinorhodin (blue pigment): The pH of the culture is raised to >8.0 with KOH, and the absorbance of the supernatant is measured at 640 nm.

    • Undecylprodigiosin (red pigment): The mycelium is extracted with acidic methanol, and the absorbance of the extract is measured at 530 nm.

    • Concentrations can be calculated using their respective extinction coefficients.

Specific Considerations:
  • This compound: A stock solution of this compound in DMSO is typically prepared and added to the culture medium to the final working concentration.

  • Goadsporin: Goadsporin is water-soluble and can be added directly to the culture medium.

  • N-acetylglucosamine: GlcNAc is used as a component of the culture medium, often replacing other carbon sources like glucose.

Signaling Pathways and Experimental Workflows

N-acetylglucosamine Signaling Pathway via DasR

The signaling pathway for N-acetylglucosamine is the best understood of the three. It involves the relief of repression of antibiotic biosynthetic gene clusters by the global regulator DasR.

N_acetylglucosamine_pathway GlcNAc_ext N-acetylglucosamine (extracellular) PTS PTS Transporter GlcNAc_ext->PTS Uptake & Phosphorylation GlcNAc_6P GlcNAc-6-P PTS->GlcNAc_6P NagA NagA GlcNAc_6P->NagA GlcN_6P Glucosamine-6-P NagA->GlcN_6P DasR_active DasR (Active) GlcN_6P->DasR_active Allosteric Inhibition DasR_inactive DasR (Inactive) DasR_active->DasR_inactive actII_ORF4 actII-ORF4 (Actinorhodin activator) DasR_active->actII_ORF4 Repression redD redD (Undecylprodigiosin activator) DasR_active->redD Repression Antibiotics Antibiotic Production actII_ORF4->Antibiotics redD->Antibiotics

Caption: N-acetylglucosamine signaling pathway in S. coelicolor.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating secondary metabolism activators.

experimental_workflow start Start: Spore Suspension of S. coelicolor culture Inoculate Liquid Culture (e.g., R5A medium) start->culture treatment Add Activator (this compound, Goadsporin, or GlcNAc) culture->treatment incubation Incubate (30°C, 3-7 days) treatment->incubation harvest Harvest Culture incubation->harvest extraction Extract Secondary Metabolites harvest->extraction analysis Quantify Metabolites (e.g., Spectrophotometry, HPLC) extraction->analysis results Compare Production with Control analysis->results

References

A Comparative Guide to Validating ARC7 Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic candidate engages its intended target within a living organism is a critical step in drug development. This guide provides a comprehensive comparison of established methodologies for validating the in vivo target engagement of ARC7, a novel intracellular kinase. By presenting objective comparisons, supporting experimental data, and detailed protocols, this document aims to equip researchers with the necessary tools to select and implement the most appropriate validation strategy for their this compound-targeted therapeutic programs.

Comparison of Key In Vivo Target Engagement Methods

The selection of an appropriate in vivo target engagement assay depends on various factors, including the nature of the target, the therapeutic modality, available resources, and the specific questions being addressed. Below is a comparison of three widely used methods: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay, and Positron Emission Tomography (PET) Imaging.

Method Principle Key Quantitative Parameters Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Thermal Shift (ΔTm), Apparent EC50Label-free, applicable to native proteins, can be performed on tissue samples.[1]Lower throughput, not all ligand binding events result in a significant thermal shift, requires specific antibodies for detection.[2]
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound, leading to a decrease in BRET signal.[3]Intracellular IC50, Target Occupancy (%)[4]High-throughput, quantitative, real-time measurements in live cells.[3]Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.[2]
Positron Emission Tomography (PET) Imaging Non-invasive imaging of a radiolabeled ligand binding to the target protein in the whole organism.Standardized Uptake Value (SUV), Target Occupancy (%)Non-invasive, provides spatial and temporal information on target engagement throughout the body, translatable to clinical studies.Requires synthesis of a specific radiotracer, lower resolution compared to cellular assays, expensive infrastructure.

Quantitative Data Presentation

To illustrate the type of comparative data generated from these assays, the following table summarizes hypothetical results for a novel this compound inhibitor ("this compound-i") compared to a known reference compound.

Assay Parameter Measured This compound-i (Hypothetical Data) Reference Inhibitor Interpretation
In Vivo CETSA (Mouse Spleen) Thermal Shift (ΔTm) at 10 mg/kg+3.8°C+2.5°CThis compound-i demonstrates robust target stabilization in vivo, suggesting significant engagement in the target tissue. The higher thermal shift may indicate a stronger or more prolonged interaction compared to the reference inhibitor.
NanoBRET™ Target Engagement (HEK293 cells) Intracellular IC5075 nM150 nMThis compound-i potently engages this compound in a cellular context, outperforming the reference compound.
PET Imaging (Tumor Xenograft Model) Tumor SUVmax at 48h post-injection1.52.8 (unblocked)A significant reduction in the tumor standardized uptake value (SUV) indicates successful competition of this compound-i with the radiotracer, confirming target engagement in the tumor tissue.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

This compound is a critical kinase in the "Growth Factor Signaling Cascade," leading to cell proliferation. Its inhibition is a key therapeutic strategy.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins GEF GEF Adaptor Proteins->GEF RAS RAS GEF->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK This compound This compound MEK->this compound Downstream Substrates Downstream Substrates This compound->Downstream Substrates Cell Proliferation Cell Proliferation Downstream Substrates->Cell Proliferation

This compound in the Growth Factor Signaling Cascade.

Experimental Workflows

The following diagrams illustrate the key steps in performing in vivo CETSA and NanoBRET target engagement assays.

cluster_0 In Vivo Dosing cluster_1 Tissue Processing cluster_2 CETSA Protocol cluster_3 Analysis Animal Dosing Animal Dosing Tissue Harvest Tissue Harvest Animal Dosing->Tissue Harvest Homogenization Homogenization Tissue Harvest->Homogenization Heat Treatment Heat Treatment Homogenization->Heat Treatment Centrifugation Centrifugation Heat Treatment->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Western Blot Western Blot Supernatant Collection->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Quantify Bands Thermal Shift (ΔTm) Thermal Shift (ΔTm) Data Analysis->Thermal Shift (ΔTm)

In Vivo Cellular Thermal Shift Assay (CETSA) Workflow.

cluster_0 Cellular Assay Preparation cluster_1 Compound and Tracer Addition cluster_2 BRET Measurement and Analysis Transfection Transfect cells with NanoLuc-ARC7 construct Plating Plate transfected cells Transfection->Plating Compound Addition Add this compound inhibitor Plating->Compound Addition Tracer Addition Add fluorescent tracer Compound Addition->Tracer Addition Incubation Incubation Tracer Addition->Incubation BRET Reading Read BRET signal Incubation->BRET Reading Data Analysis Calculate IC50 BRET Reading->Data Analysis Intracellular IC50 Intracellular IC50 Data Analysis->Intracellular IC50

In-Cell NanoBRET™ Target Engagement Assay Workflow.

Experimental Protocols

In Vivo Cellular Thermal Shift Assay (CETSA)

Objective: To determine the thermal stabilization of this compound in tissue samples from treated animals, indicating target engagement.

Materials:

  • This compound inhibitor

  • Vehicle control

  • C57BL/6 mice

  • Tissue homogenization buffer (PBS with protease inhibitors)

  • Equipment: Thermal cycler, refrigerated centrifuge, Western blot apparatus, imaging system

  • Antibodies: Primary anti-ARC7 antibody, HRP-conjugated secondary antibody

Protocol:

  • Animal Dosing: Administer the this compound inhibitor or vehicle control to mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tissue Harvest: At a predetermined time point post-dosing, euthanize the mice and harvest the target tissues (e.g., spleen, tumor).[5]

  • Homogenization: Homogenize the tissue samples in ice-cold buffer.

  • Heat Treatment: Aliquot the tissue homogenates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.[5]

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the amount of soluble this compound at each temperature using Western blotting with an this compound-specific antibody.

  • Data Analysis: Quantify the band intensities and normalize them to the amount of soluble protein at the lowest temperature. Plot the normalized data against temperature to generate melting curves. The difference in the melting temperature (ΔTm) between the vehicle and drug-treated groups indicates the degree of target engagement.

In-Cell NanoBRET™ Target Engagement Assay

Objective: To quantify the potency of an this compound inhibitor in live cells by measuring its ability to compete with a fluorescent tracer for binding to NanoLuc-tagged this compound.

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc-ARC7 fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ tracer specific for this compound

  • NanoBRET™ Nano-Glo® Substrate

  • This compound inhibitor

  • White, 384-well assay plates

  • Luminometer with 450nm and 610nm filters

Protocol:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc-ARC7 plasmid.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a 384-well plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the this compound inhibitor. Add the inhibitor and the NanoBRET™ tracer to the cells.[6]

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Read the plate on a luminometer, measuring both the donor (450nm) and acceptor (610nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the intracellular IC50.[4]

Conclusion

Validating in vivo target engagement is essential for the successful development of this compound-targeted therapies. CETSA, NanoBRET™, and PET imaging each offer unique advantages and provide complementary information. The choice of method will depend on the specific stage of drug development and the questions being addressed. By employing these robust methodologies, researchers can gain high confidence in their lead compounds and make informed decisions to advance the most promising candidates toward clinical evaluation.

References

Unveiling the Modulators of Streptomyces Metabolism: A Comparative Analysis of ARC7 and Similar Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that govern secondary metabolism in Streptomyces is paramount for unlocking the full potential of these prolific antibiotic producers. Chemical probes serve as invaluable tools in this endeavor, offering a means to dissect complex regulatory networks. This guide provides a detailed comparison of the chemical probe ARC7 with other notable probes used to modulate secondary metabolism and development in Streptomyces coelicolor, with a focus on their efficacy, mechanisms of action, and the experimental data supporting their characterization.

Introduction to this compound and its Analogs

This compound is a synthetic small molecule that has been identified as a species-specific activator of secondary metabolism and sporulation in Streptomyces coelicolor.[1][2][3] Its discovery has provided a valuable chemical tool for probing the complex life cycle of this bacterium. In the landscape of chemical biology, this compound is joined by other synthetic probes, such as ARC2 and ARC6, which also influence the production of secondary metabolites in S. coelicolor. While these molecules may elicit similar phenotypic responses, evidence suggests they operate through distinct mechanisms of action, making them complementary tools for research.[1]

Comparative Efficacy and Mechanism of Action

The efficacy of this compound and its counterparts is typically assessed by their ability to induce the production of pigmented antibiotics, such as actinorhodin (a blue pigment), and to influence morphological differentiation (e.g., sporulation).

Chemical ProbePrimary Target/PathwayObserved Phenotype in S. coelicolorProposed Mechanism of Action
This compound UndisclosedActivates secondary metabolism and sporulation.The precise molecular target of this compound has not been fully elucidated.
ARC2 Fatty Acid BiosynthesisActivates the production of many specialized metabolites.Induces a cell stress response that is dependent on the pleiotropic regulators AfsR and AfsS.[4] It is structurally and mechanistically related to the antibiotic triclosan.[4]
ARC6 Likely Fatty Acid MetabolismModulates secondary metabolism.Though suggested to target the fatty acid metabolic system, its exact target is distinct from that of ARC2.[1]

Experimental Data Summary

The following table summarizes hypothetical quantitative data based on the reported effects of these chemical probes. This data is illustrative and should be supplemented with values from the primary literature.

ExperimentParameter MeasuredThis compoundARC2ARC6Negative Control
Actinorhodin Production AssayRelative Quantification of ActinorhodinHigh InductionModerate InductionLow InductionNo Induction
Sporulation AssaySpore Formation Efficiency (%)85%60%40%5%
Fatty Acid Biosynthesis Inhibition AssayIC50 (µM)>1001025>100

Experimental Protocols

General Culture Conditions for Streptomyces coelicolor
  • Media: R5M, R2YE, or MS agar are commonly used for growing S. coelicolor. For liquid cultures, MYM medium is often employed.[5]

  • Temperature: Cultures are typically incubated at 30°C.[5]

  • Chemical Probe Treatment: Stock solutions of the chemical probes (e.g., in DMSO) are added to the culture medium at the desired final concentration at the time of inoculation or at a specific time point during growth.

Actinorhodin Production Assay
  • S. coelicolor is grown on solid agar medium supplemented with the chemical probe or a vehicle control (e.g., DMSO).

  • After a defined incubation period (e.g., 5-7 days), the agar is harvested.

  • The pigmented antibiotic actinorhodin is extracted from the agar using an appropriate solvent (e.g., KOH).

  • The absorbance of the extract is measured at a specific wavelength (e.g., 640 nm) to quantify the amount of actinorhodin produced.

  • Results are typically normalized to the biomass of the culture.

Sporulation Assay
  • S. coelicolor is grown on solid agar medium conducive to sporulation, supplemented with the chemical probe or a control.

  • After a suitable incubation period, the surface of the colony is visually inspected for the presence of the gray, spore-associated pigment.

  • For quantitative analysis, spores can be harvested from the agar surface, serially diluted, and plated to determine the number of viable spores (colony-forming units).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for ARC2 and a general experimental workflow for screening chemical probes.

ARC2_Signaling_Pathway ARC2 Signaling Pathway in S. coelicolor ARC2 ARC2 Stress Cellular Stress (e.g., Fatty Acid Biosynthesis Inhibition) ARC2->Stress induces AfsR AfsR Stress->AfsR activates afsS afsS gene AfsR->afsS activates transcription AfsS AfsS Protein afsS->AfsS translates to Secondary_Metabolism Activation of Secondary Metabolism (e.g., Actinorhodin) AfsS->Secondary_Metabolism triggers

ARC2 Signaling Pathway in S. coelicolor

Chemical_Probe_Screening_Workflow Chemical Probe Screening Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis cluster_3 Hit Validation Probe_Library Chemical Probe Library Treatment Treat Cultures with Probes Probe_Library->Treatment S_coelicolor S. coelicolor Culture S_coelicolor->Treatment Incubation Incubate Treatment->Incubation Phenotype Observe Phenotype (Pigmentation, Sporulation) Incubation->Phenotype Quantification Quantify Metabolites Phenotype->Quantification Hit_ID Identify Hits Quantification->Hit_ID Dose_Response Dose-Response Curve Hit_ID->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study

References

Designing Robust Control Experiments for the ARC7 Therapeutic Strategy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel cancer immunotherapies, such as the combination of anti-TIGIT and anti-PD-1 antibodies explored in the ARC-7 clinical trial, designing rigorous experiments with appropriate controls is paramount.[1] This guide provides a framework for structuring negative and positive control experiments to validate findings and objectively compare the performance of a dual checkpoint blockade strategy, hereby referred to as the ARC7 therapeutic strategy, against other alternatives.

Core Principles of Control Design

Positive and negative controls are essential for validating experimental results.[2][3]

  • Positive controls are used to confirm that the experimental setup is functioning correctly and is capable of detecting the expected effect.[4][5] For instance, a treatment known to induce T-cell activation would serve as a positive control in an assay measuring this response.

  • Negative controls help establish a baseline and rule out non-specific effects or false positives.[3][4] An example would be an isotype control antibody, which has no relevant biological activity but accounts for any effects of the antibody vehicle or non-specific binding.

In Vitro Experiments: Assessing T-Cell Activation

A key mechanism of the this compound therapeutic strategy is the enhancement of T-cell activation by blocking the inhibitory TIGIT and PD-1 pathways. An in vitro T-cell activation assay is a fundamental experiment to demonstrate this effect.

Experimental Workflow: T-Cell Activation Assay

T_Cell_Activation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis PBMCs Isolate PBMCs from healthy donor blood T_Cells Isolate CD8+ T-cells PBMCs->T_Cells Co_culture Co-culture T-cells with target cancer cells (e.g., NSCLC cell line with high PD-L1 and PVR expression) T_Cells->Co_culture Untreated Untreated Control Isotype Negative Control: Isotype IgG + Isotype IgG PD1_only Alternative 1: Anti-PD-1 Ab TIGIT_only Alternative 2: Anti-TIGIT Ab ARC7_combo This compound Strategy: Anti-TIGIT Ab + Anti-PD-1 Ab Positive_ctrl Positive Control: CD3/CD28 Agonists Incubate Incubate for 72 hours Untreated->Incubate Isotype->Incubate PD1_only->Incubate TIGIT_only->Incubate ARC7_combo->Incubate Positive_ctrl->Incubate Supernatant Collect supernatant for cytokine analysis (e.g., IFN-γ ELISA) Incubate->Supernatant Cells Analyze T-cell proliferation (e.g., CFSE staining) and degranulation (e.g., CD107a staining) by flow cytometry Incubate->Cells

Caption: Workflow for an in vitro T-cell activation assay.

Data Presentation: T-Cell Activation
Treatment GroupDescriptionExpected IFN-γ (pg/mL)Expected T-Cell Proliferation (%)
UntreatedT-cells and cancer cells co-cultured without any treatment.LowLow
Isotype ControlNegative control using non-specific antibodies of the same isotype.LowLow
Anti-PD-1 AbMonotherapy with an anti-PD-1 antibody.ModerateModerate
Anti-TIGIT AbMonotherapy with an anti-TIGIT antibody.ModerateModerate
This compound Combination Dual therapy with anti-TIGIT and anti-PD-1 antibodies. High High
CD3/CD28 AgonistsPositive control to induce maximal T-cell activation.Very HighVery High
Experimental Protocol: T-Cell Activation Assay
  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) with CD8 microbeads.

    • Culture a non-small cell lung cancer (NSCLC) cell line with high expression of PD-L1 and PVR (the ligand for TIGIT).

  • Co-culture Setup:

    • Plate the NSCLC cells in a 96-well plate and allow them to adhere overnight.

    • Add the isolated CD8+ T-cells to the wells with the cancer cells at a 10:1 effector-to-target ratio.

  • Treatment:

    • Add the respective antibodies or agonists to the designated wells at a pre-determined optimal concentration (e.g., 10 µg/mL).

  • Incubation:

    • Incubate the co-culture for 72 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Cytokine Release: Centrifuge the plate and collect the supernatant. Measure the concentration of Interferon-gamma (IFN-γ) using an ELISA kit.

    • Proliferation: For proliferation analysis, stain T-cells with CFSE prior to co-culture. After incubation, analyze the dilution of CFSE by flow cytometry.

    • Degranulation: Add a fluorescently labeled anti-CD107a antibody at the beginning of the co-culture. Analyze its surface expression on T-cells by flow cytometry after incubation.

In Vivo Experiments: Tumor Growth in a Syngeneic Mouse Model

To assess the anti-tumor efficacy of the this compound therapeutic strategy in vivo, a syngeneic mouse model is a suitable choice. This model uses immunocompetent mice, allowing for the study of the interaction between the therapy, the tumor, and the host immune system.

Signaling Pathway: TIGIT and PD-1 Inhibition

TIGIT_PD1_Pathway cluster_cells Cellular Interaction cluster_receptors Receptor-Ligand Binding cluster_therapy Therapeutic Intervention cluster_outcome Outcome Tumor Cell Tumor Cell PDL1 PD-L1 PVR PVR MHC MHC T-Cell T-Cell PD1 PD-1 TIGIT TIGIT TCR TCR PDL1->PD1 Inhibitory Signal PVR->TIGIT Inhibitory Signal Inhibition T-Cell Inhibition PD1->Inhibition TIGIT->Inhibition Activation T-Cell Activation TCR->Activation MHC->TCR Activation Signal Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1 Blocks Anti_TIGIT Anti-TIGIT Ab Anti_TIGIT->TIGIT Blocks

Caption: TIGIT and PD-1 inhibitory signaling pathways.

Experimental Workflow: Syngeneic Mouse Model

Syngeneic_Mouse_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups (intraperitoneal injection) cluster_analysis Analysis Implantation Implant murine cancer cells (e.g., MC38) subcutaneously into C57BL/6 mice Tumor_growth Allow tumors to reach a palpable size (e.g., 50-100 mm³) Implantation->Tumor_growth Randomization Randomize mice into treatment groups Tumor_growth->Randomization Vehicle Negative Control 1: Vehicle (e.g., PBS) Isotype Negative Control 2: Isotype IgG + Isotype IgG PD1_only Alternative 1: Anti-PD-1 Ab TIGIT_only Alternative 2: Anti-TIGIT Ab ARC7_combo This compound Strategy: Anti-TIGIT Ab + Anti-PD-1 Ab Chemo Positive Control: Standard-of-care chemotherapy Tumor_measurement Measure tumor volume twice weekly Vehicle->Tumor_measurement Isotype->Tumor_measurement PD1_only->Tumor_measurement TIGIT_only->Tumor_measurement ARC7_combo->Tumor_measurement Chemo->Tumor_measurement Endpoint Endpoint: Tumor volume reaches max limit or study duration ends Tumor_measurement->Endpoint Tumor_analysis At endpoint, excise tumors for analysis (e.g., IHC for T-cell infiltration) Endpoint->Tumor_analysis

Caption: Workflow for an in vivo syngeneic mouse tumor study.

Data Presentation: In Vivo Tumor Growth
Treatment GroupDescriptionMean Tumor Volume at Day 21 (mm³)Tumor-Infiltrating CD8+ T-cells (cells/mm²)
VehicleNegative control with the injection vehicle.HighLow
Isotype ControlNegative control with non-specific antibodies.HighLow
Anti-PD-1 AbMonotherapy with an anti-PD-1 antibody.ModerateModerate
Anti-TIGIT AbMonotherapy with an anti-TIGIT antibody.ModerateModerate
This compound Combination Dual therapy with anti-TIGIT and anti-PD-1 antibodies. Low High
ChemotherapyPositive control with a known effective chemotherapeutic agent.Very LowVariable
Experimental Protocol: Syngeneic Mouse Model
  • Tumor Implantation:

    • Culture murine colon adenocarcinoma cells (MC38).

    • Subcutaneously inject 1x10^6 MC38 cells into the flank of 6-8 week old female C57BL/6 mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer treatments via intraperitoneal injection twice a week for three weeks.

    • Dosing for antibodies can be, for example, 10 mg/kg. The vehicle control group receives an equivalent volume of phosphate-buffered saline (PBS).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined maximum volume (e.g., 2000 mm³).

    • Euthanize the mice and excise the tumors.

    • Fix tumors in formalin and embed in paraffin for immunohistochemistry (IHC) analysis of CD8+ T-cell infiltration.

By employing these detailed experimental designs with robust positive and negative controls, researchers can generate high-quality, reproducible data to validate the mechanism of action and compare the efficacy of the this compound therapeutic strategy against other treatment modalities.

References

Cross-Validation of ARC-7 Induced Phenotypes in First-Line Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the clinical phenotypes induced by different treatment regimens in the ARC-7 Phase 2 clinical trial. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic strategies investigated in this study. The ARC-7 trial evaluates the efficacy and safety of targeting the TIGIT and PD-1 pathways in patients with previously untreated, metastatic non-small cell lung cancer (NSCLC) with high PD-L1 expression.[1][2]

Comparative Efficacy of ARC-7 Treatment Arms

The ARC-7 study is a randomized, open-label, Phase 2 trial designed to assess the clinical benefit of dual and triple immunotherapy combinations against a PD-1 inhibitor monotherapy backbone.[3][4] The primary endpoints for the trial are Objective Response Rate (ORR) and Progression-Free Survival (PFS).[2][3] The data summarized below is from the fourth interim analysis.[3]

Treatment ArmNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)6-Month PFS Rate
Zimberelimab (Z) 4427%5.4 months43%
Domvanalimab + Zimberelimab (D+Z) 4341%12.0 months65%
Domvanalimab + Zimberelimab + Etrumadenant (D+Z+E) 4640%10.9 months63%

As of the August 31, 2022 data cutoff, both domvanalimab-containing arms demonstrated clinically meaningful improvements in ORR and PFS compared to zimberelimab monotherapy.[1][2][5]

Experimental Protocols

ARC-7 Study Design

The ARC-7 trial (NCT04262856) is a multicenter, three-arm, randomized, open-label Phase 2 study.[3][4]

  • Patient Population: The study enrolled 150 patients with first-line, metastatic non-small cell lung cancer with a PD-L1 tumor proportion score (TPS) of ≥50% and without EGFR or ALK mutations.[2][3]

  • Randomization: Patients were randomized 1:1:1 to one of the three treatment arms.[3]

  • Treatment Arms:

    • Arm 1 (Monotherapy): Zimberelimab (anti-PD-1 antibody) administered intravenously.

    • Arm 2 (Doublet): Domvanalimab (anti-TIGIT antibody) plus zimberelimab administered intravenously.[4]

    • Arm 3 (Triplet): Domvanalimab plus zimberelimab and etrumadenant (A2a/b adenosine receptor antagonist) administered intravenously and orally, respectively.[3]

  • Crossover: Patients who progressed on the zimberelimab monotherapy arm were allowed to cross over to the triplet combination arm.[3]

  • Endpoints: The co-primary endpoints are Objective Response Rate (ORR) and Progression-Free Survival (PFS) as per RECIST 1.1.[2][3] Secondary endpoints include duration of response, disease control rate, overall survival, and safety.[3]

Signaling Pathways and Experimental Workflow

Targeted Signaling Pathways in ARC-7

The therapeutic agents used in the ARC-7 trial target key immune checkpoint pathways to enhance the anti-tumor immune response. Domvanalimab is an Fc-silent investigational monoclonal antibody that binds to TIGIT, a receptor on immune cells that acts as an inhibitory checkpoint.[3][6] By blocking TIGIT, domvanalimab aims to prevent cancer cells from evading the immune system.[6] Zimberelimab is a monoclonal antibody that targets the PD-1 receptor, another critical immune checkpoint. Etrumadenant is a selective dual antagonist of the A2a and A2b adenosine receptors, which are involved in suppressing immune cell activity.[2]

ARC7_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Drugs ARC-7 Therapeutics PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition TIGIT_Ligand TIGIT Ligand (e.g., PVR) TIGIT TIGIT TIGIT_Ligand->TIGIT Inhibition Activation T-Cell Activation PD1->Activation Inhibits TIGIT->Activation Inhibits Zimberelimab Zimberelimab Zimberelimab->PD1 Blocks Domvanalimab Domvanalimab Domvanalimab->TIGIT Blocks

Caption: Targeted immune checkpoint pathways in the ARC-7 trial.

ARC-7 Experimental Workflow

The following diagram illustrates the overall workflow of the ARC-7 clinical trial, from patient enrollment to data analysis.

ARC7_Workflow cluster_Screening Patient Screening cluster_Treatment Randomization and Treatment cluster_FollowUp Follow-up and Analysis Enrollment Patient Enrollment (1L Metastatic NSCLC, PD-L1 TPS >=50%, no EGFR/ALK mutations) Randomization 1:1:1 Randomization Enrollment->Randomization ArmA Zimberelimab Randomization->ArmA ArmB Domvanalimab + Zimberelimab Randomization->ArmB ArmC Domvanalimab + Zimberelimab + Etrumadenant Randomization->ArmC FollowUp Treatment and Follow-up ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Crossover Crossover to Triplet (for Arm A progressors) FollowUp->Crossover Progression Endpoints Primary Endpoints: - Objective Response Rate (ORR) - Progression-Free Survival (PFS) FollowUp->Endpoints Analysis Interim and Final Analysis Endpoints->Analysis

Caption: High-level workflow of the ARC-7 clinical trial.

References

Comparative Transcriptomic Analysis of ARC7-Treated vs. Untreated Cells: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

It is important to clarify that "ARC7" is the designation for a Phase 2 clinical trial, not a specific therapeutic agent. The ARC-7 study evaluates the safety and efficacy of different combinations of immunotherapeutic drugs in patients with non-small cell lung cancer (NSCLC). Therefore, a direct transcriptomic comparison of "this compound-treated" versus "untreated" cells in a preclinical context is not feasible based on publicly available information. The treatments administered within the ARC-7 trial involve a combination of the following investigational drugs:

  • Domvanalimab: An Fc-silent monoclonal antibody that targets the T cell Immunoglobulin and ITIM domain (TIGIT) receptor.[1]

  • Zimberelimab: A fully human monoclonal antibody that targets the Programmed Death 1 (PD-1) receptor.[2]

  • Etrumadenant: A small molecule antagonist of the A2a/b adenosine receptors.[3]

The ARC-7 trial includes three arms: zimberelimab monotherapy, domvanalimab plus zimberelimab (doublet), and domvanalimab plus zimberelimab and etrumadenant (triplet).[3] The control or "untreated" group in this clinical setting receives zimberelimab, an active therapy, rather than a placebo.

Currently, there are no publicly available datasets detailing the comparative transcriptomics of cells or patient tissues directly from the ARC-7 trial. Such data, when generated, is typically proprietary and may be published at a later date.

However, to provide relevant information for researchers, scientists, and drug development professionals, this guide will focus on the expected transcriptomic changes based on the mechanisms of action of the drug classes used in the ARC-7 study. We will explore the signaling pathways of TIGIT, PD-1, and adenosine receptors and infer the potential gene expression alterations following their inhibition.

Conceptual Framework for Transcriptomic Analysis

A comparative transcriptomic study of cells treated with the components of the ARC-7 trial would aim to identify differentially expressed genes (DEGs) and perturbed signaling pathways. The general workflow for such an analysis is outlined below.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment e.g., Cancer Cell Lines or Immune Cells RNA Extraction RNA Extraction Treatment->RNA Extraction Control vs. Drug(s) Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Quality Control Quality Control Sequencing->Quality Control Read Alignment Read Alignment Quality Control->Read Alignment Gene Expression Quantification Gene Expression Quantification Read Alignment->Gene Expression Quantification Differential Expression Analysis Differential Expression Analysis Gene Expression Quantification->Differential Expression Analysis Pathway Analysis Pathway Analysis Differential Expression Analysis->Pathway Analysis

Caption: A generalized workflow for a comparative transcriptomics experiment.

Signaling Pathways and Expected Transcriptomic Effects

TIGIT Signaling Pathway

TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] Its ligands, such as CD155 (PVR), are often upregulated on tumor cells. The binding of TIGIT to its ligands suppresses the anti-tumor immune response. Domvanalimab, an anti-TIGIT antibody, blocks this interaction.

TIGIT_Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (T Cell/NK Cell) CD155 CD155 TIGIT TIGIT CD155->TIGIT SHP2 SHP2 TIGIT->SHP2 recruits PI3K PI3K SHP2->PI3K AKT AKT PI3K->AKT Effector_Function Effector Function (e.g., Cytokine Production, Cytotoxicity) AKT->Effector_Function Domvanalimab Domvanalimab (Anti-TIGIT) Domvanalimab->TIGIT

Caption: Simplified TIGIT signaling pathway and the action of Domvanalimab.

Expected Transcriptomic Changes with Anti-TIGIT Treatment:

Treatment with an anti-TIGIT antibody like domvanalimab is expected to lead to the upregulation of genes associated with T cell and NK cell activation and effector function. This may include genes encoding:

  • Cytokines: Interferon-gamma (IFNG), Tumor Necrosis Factor (TNF), Interleukin-2 (IL2).

  • Chemokines: CCL3, CCL4, CCL5.

  • Cytotoxic molecules: Granzyme B (GZMB), Perforin (PRF1).

  • Activation markers: CD69, CD44.

Conversely, genes associated with T cell exhaustion and anergy may be downregulated.

PD-1 Signaling Pathway

PD-1 is another critical immune checkpoint receptor expressed on activated T cells. Its ligands, PD-L1 and PD-L2, are frequently overexpressed by tumor cells. The PD-1/PD-L1 interaction inhibits T cell proliferation, survival, and effector functions. Zimberelimab, an anti-PD-1 antibody, disrupts this inhibitory signal.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 SHP2_pd1 SHP-2 PD1->SHP2_pd1 recruits PI3K_pd1 PI3K SHP2_pd1->PI3K_pd1 AKT_pd1 AKT PI3K_pd1->AKT_pd1 TCR_Signaling TCR Signaling (Activation, Proliferation) AKT_pd1->TCR_Signaling Zimberelimab Zimberelimab (Anti-PD-1) Zimberelimab->PD1

Caption: Simplified PD-1 signaling pathway and the action of Zimberelimab.

Expected Transcriptomic Changes with Anti-PD-1 Treatment:

Similar to anti-TIGIT therapy, blocking the PD-1 pathway with zimberelimab is anticipated to enhance T cell activity. Transcriptomic analysis would likely reveal an upregulation of genes involved in:

  • T cell proliferation: Cyclin-dependent kinases (CDKs), cyclins.

  • Pro-inflammatory responses: STAT1, IRF1.

  • Effector functions: As mentioned for the TIGIT pathway.

Adenosine Signaling Pathway

Extracellular adenosine, often abundant in the tumor microenvironment, acts as an immunosuppressive molecule by binding to A2a and A2b receptors on immune cells. This signaling cascade elevates intracellular cyclic AMP (cAMP) levels, which in turn inhibits T cell activation and function. Etrumadenant is designed to block these adenosine receptors.

Adenosine_Pathway cluster_tme Tumor Microenvironment cluster_tcell_ad T Cell Adenosine Adenosine A2aR A2aR/A2bR Adenosine->A2aR AC Adenylate Cyclase A2aR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA T_Cell_Function T Cell Function PKA->T_Cell_Function Etrumadenant Etrumadenant Etrumadenant->A2aR

Caption: Simplified Adenosine signaling pathway and the action of Etrumadenant.

Expected Transcriptomic Changes with Adenosine Receptor Antagonist Treatment:

By blocking the immunosuppressive effects of adenosine, etrumadenant is expected to restore immune cell function. Transcriptomic profiling may show:

  • Downregulation of genes induced by cAMP signaling.

  • Upregulation of genes associated with T cell activation, proliferation, and cytokine production , reversing the inhibitory effects of adenosine.

Combined Treatment Effects

The rationale behind the combination therapies in the ARC-7 trial is to simultaneously block multiple immunosuppressive pathways, leading to a more robust anti-tumor immune response. A comparative transcriptomic analysis of cells treated with the doublet or triplet combinations versus monotherapy would be expected to show a synergistic or additive effect on the expression of genes related to immune activation.

Experimental Protocols

While specific protocols for a hypothetical "this compound-treated cell" experiment are not available, a general methodology for such a study would involve the following steps:

1. Cell Culture and Treatment:

  • Cell Lines: Co-culture systems of human NSCLC cell lines (e.g., A549, H1975) with human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., CD8+ T cells) would be utilized.

  • Treatment Groups:

    • Untreated Control (Vehicle)

    • Zimberelimab alone

    • Domvanalimab alone

    • Etrumadenant alone

    • Domvanalimab + Zimberelimab

    • Domvanalimab + Zimberelimab + Etrumadenant

  • Incubation: Cells would be treated for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

2. RNA Isolation and Quality Control:

  • Total RNA would be extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quantity and quality would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Library Preparation and Sequencing:

  • mRNA would be enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries would be prepared using a standard protocol (e.g., Illumina TruSeq RNA Library Prep Kit).

  • The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.

  • Read Alignment: Reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene would be counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Statistical analysis would be performed using packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between treatment groups and the control.

  • Pathway and Gene Set Enrichment Analysis: Tools like GSEA or DAVID would be used to identify biological pathways and gene ontology terms that are enriched in the list of differentially expressed genes.

Conclusion

While a direct comparative transcriptomic analysis of "this compound-treated" versus "untreated" cells is not currently possible due to the nature of the ARC-7 designation and the lack of public data, this guide provides a framework for understanding the potential transcriptomic consequences of the therapies being investigated. By targeting the distinct but complementary immunosuppressive pathways of TIGIT, PD-1, and adenosine, the combination therapies in the ARC-7 trial aim to robustly reactivate the anti-tumor immune response. Future publications of transcriptomic data from preclinical models or the ARC-7 trial itself will be invaluable in elucidating the precise molecular changes induced by these promising cancer immunotherapies.

References

A Comparative Guide to Validating Metabolic Products Induced by Activin Receptor-Like Kinase 7 (ALK7) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects induced by the activation of Activin Receptor-Like Kinase 7 (ALK7), a key regulator of lipid metabolism, versus the metabolic profile observed upon its inhibition. ALK7, a type I receptor in the TGF-β superfamily, is predominantly expressed in adipose tissue and has emerged as a significant therapeutic target for obesity and related metabolic disorders.[1]

Activation of ALK7 signaling is associated with reduced lipolysis and fat accumulation. Conversely, the blockade of ALK7 signaling, either through genetic inactivation or therapeutic intervention with neutralizing antibodies, leads to increased lipolysis, a reduction in adipose mass, and an improvement in glucose intolerance and insulin resistance in mouse models.[1] This makes the validation of metabolic shifts regulated by ALK7 crucial for developing novel therapeutics.

Comparative Analysis of Metabolic Products: ALK7 Activation vs. Inhibition

The primary metabolic shift regulated by ALK7 is the rate of lipolysis in adipocytes, which subsequently impacts whole-body energy expenditure and substrate utilization.[1] This table summarizes the expected quantitative changes in key metabolic products and processes when comparing the states of ALK7 activation and inhibition.

Metabolic Product / ProcessState: ALK7 ActivationState: ALK7 Inhibition (e.g., via anti-ALK7 mAb)Method of Validation
Lipolysis Rate DecreasedMarkedly IncreasedGlycerol/Free Fatty Acid Release Assays
Adipose Triglycerides Increased / MaintainedDecreasedOil Red O Staining, Triglyceride Quantification Kits
Plasma Free Fatty Acids (FFAs) DecreasedIncreasedColorimetric/Fluorometric Assay Kits
Muscle Fatty Acid Oxidation DecreasedIncreasedSeahorse XF Analyzer, Isotope Tracing
Whole-Body O₂ Consumption DecreasedIncreasedIndirect Calorimetry (Metabolic Cages)
Plasma Glucose Maintained / ElevatedDecreased (Improved Tolerance)Glucose Tolerance Test (GTT)
Plasma Insulin Maintained / ElevatedDecreased (Improved Sensitivity)Insulin Tolerance Test (ITT), ELISA
Hepatic Triglycerides BaselineTransiently Increased, then ResolvedBiochemical Quantification

Experimental Protocols for Metabolite Validation

Accurate validation of the metabolic products modulated by ALK7 requires precise and robust experimental methodologies. Below are detailed protocols for key assays.

In Vitro Lipolysis Assay (Primary Adipocytes)

This protocol measures the breakdown of triglycerides into glycerol and free fatty acids in cultured adipocytes upon treatment with an ALK7 inhibitor.

  • Cell Culture: Isolate and culture primary adipocytes from mouse adipose tissue. Differentiate pre-adipocytes into mature adipocytes.

  • Treatment: Treat mature adipocytes with a neutralizing anti-ALK7 monoclonal antibody (or a small molecule inhibitor) or a control IgG antibody for 24-48 hours.

  • Lipolysis Stimulation: Induce lipolysis by treating cells with 10 µM isoproterenol (a β-adrenergic agonist) for 1-2 hours.

  • Sample Collection: Collect the culture medium at the end of the stimulation period.

  • Quantification:

    • Glycerol: Measure glycerol concentration in the medium using a commercial glycerol assay kit (e.g., colorimetric or fluorometric).

    • Free Fatty Acids (FFAs): Measure FFA concentration using a non-esterified fatty acid (NEFA) quantification kit.

  • Normalization: Normalize glycerol and FFA release to the total protein content of the cell lysate from each well.

Untargeted Metabolomics using LC-MS/MS

This protocol provides a broad overview of metabolic changes in plasma or tissue samples from animals treated with an ALK7 inhibitor.

  • Sample Collection: Collect blood plasma or adipose tissue from control and anti-ALK7-treated mice. Immediately snap-freeze samples in liquid nitrogen.

  • Metabolite Extraction:

    • Homogenize frozen tissue or plasma in a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge at high speed (e.g., 14,000 g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under vacuum and reconstitute in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate metabolites using a suitable column (e.g., C18 for nonpolar metabolites, HILIC for polar metabolites).

    • Acquire mass spectra in both positive and negative ionization modes.

  • Data Analysis:

    • Process raw data to detect and align metabolic features (peaks).

    • Identify metabolites by matching mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., KEGG, HMDB).

    • Perform statistical analysis (e.g., t-tests, volcano plots) to identify significantly altered metabolites between control and treated groups.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the experimental and biological processes involved in ALK7 research.

G cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_validation Validation & Interpretation Treated Animal Model (e.g., Diet-Induced Obesity) Plasma Collect Plasma Treated->Plasma Tissue Collect Adipose Tissue Treated->Tissue Control Control Model (Vehicle/IgG) Control->Plasma Control->Tissue Extraction Metabolite Extraction (e.g., 80% Methanol) Plasma->Extraction Tissue->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProc Data Processing (Peak Detection, Alignment) LCMS->DataProc Stats Statistical Analysis (Volcano Plot, PCA) DataProc->Stats MetID Metabolite Identification (Database Matching) Stats->MetID Pathway Pathway Analysis (e.g., KEGG) MetID->Pathway Targeted Targeted Validation (e.g., FFA Assay) MetID->Targeted

Caption: Workflow for validating metabolic products via untargeted metabolomics.

G cluster_pathway ALK7 Signaling Pathway and Inhibition cluster_result Metabolic Consequence of Inhibition Ligand Ligand (e.g., GDF3) ALK7 ALK7 Receptor Ligand->ALK7 Adipocyte Adipocyte ALK7->Adipocyte  Signaling Cascade Lipolysis Lipolysis Adipocyte->Lipolysis  Inhibition FFA Free Fatty Acids (Release) Lipolysis->FFA  Decreased Inhibitor Anti-ALK7 mAb Inhibitor->ALK7  Blockade Lipolysis_Up Lipolysis Increased FFA_Up FFA Release Increased Lipolysis_Up->FFA_Up

Caption: ALK7 signaling pathway and its blockade by a therapeutic antibody.

References

Unraveling Sporulation: A Comparative Guide to a Key Bacterial Process

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular triggers of bacterial sporulation and a comparative look at key inhibitors. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate this fundamental bacterial survival strategy.

Introduction to Bacterial Sporulation

Bacterial sporulation is a remarkable survival strategy employed by certain bacteria, most notably of the Bacillus and Clostridium genera, to endure harsh environmental conditions. When faced with nutrient deprivation or other stressors, these bacteria can transition from a vegetative, growing state to a dormant, highly resistant endospore.[1][2] This process involves a complex and tightly regulated genetic program that leads to the formation of a multi-layered structure that protects the bacterial chromosome and essential cellular components from heat, radiation, desiccation, and chemical agents.[1][3] Understanding the natural inducers of sporulation and the agents that can inhibit this process is crucial for developing effective antimicrobial strategies and for various biotechnological applications.

A Note on ARC7: Extensive literature searches did not yield any information on a molecule or gene named "this compound" in the context of bacterial sporulation. The term "ARC" or "Arp" in biological literature is predominantly associated with eukaryotic proteins such as the "Activity-regulated cytoskeleton-associated protein" involved in neural plasticity and "Actin-related proteins" that are part of the cytoskeleton. It is possible that "this compound" may be a proprietary designation not yet described in public scientific literature, a misnomer, or a highly specific term not captured in broad searches. This guide will therefore focus on well-characterized factors involved in the induction and inhibition of sporulation.

Natural Inducers of Sporulation

The primary trigger for the initiation of sporulation is nutrient limitation.[1][4] When essential nutrients become scarce, bacteria initiate a cascade of gene expression that commits them to the sporulation pathway. High cell density also plays a role, suggesting a quorum-sensing mechanism is involved.[5][6]

Key natural inducers include:

  • Nutrient Depletion: The lack of carbon, nitrogen, or phosphorus sources is a primary signal.[4]

  • Guanosine Triphosphate (GTP) Levels: A decrease in intracellular GTP levels is an internal signal that initiates the sporulation process.[5]

  • Cell Density: High cell concentrations can trigger sporulation, mediated by quorum-sensing systems.[5]

  • Specific Ions: The presence of certain divalent cations, such as manganese (Mn²⁺), is often required for efficient sporulation.[4]

The Sporulation Signaling Pathway

The decision to sporulate is controlled by a master regulator protein called Spo0A.[5][6] The activation of Spo0A is governed by a phosphorelay system, which integrates various environmental signals. Once activated by phosphorylation, Spo0A initiates a cascade of sigma factors, which are proteins that control the transcription of specific sets of genes required for the different stages of spore formation.[7]

Sporulation_Pathway cluster_input Environmental Signals cluster_phosphorelay Phosphorelay cluster_regulation Master Regulator cluster_cascade Sigma Factor Cascade Nutrient Limitation Nutrient Limitation KinA KinA Nutrient Limitation->KinA activates High Cell Density High Cell Density High Cell Density->KinA Spo0F Spo0F KinA->Spo0F P Spo0B Spo0B Spo0F->Spo0B P Spo0A Spo0A Spo0B->Spo0A P Spo0A~P Spo0A~P sigmaH σH Spo0A~P->sigmaH activates sigmaF σF sigmaH->sigmaF sigmaE σE sigmaF->sigmaE sigmaG σG sigmaE->sigmaG sigmaK σK sigmaG->sigmaK Spore Maturation Spore Maturation sigmaK->Spore Maturation

Diagram 1: Simplified signaling pathway for the initiation of sporulation in Bacillus subtilis. Environmental signals trigger a phosphorelay that activates the master regulator Spo0A, leading to a cascade of sigma factor activation.

Comparative Performance of Sporulation Inhibitors

Several chemical compounds have been identified that can inhibit the process of sporulation. These inhibitors can act at different stages of the sporulation pathway and provide valuable tools for studying this process and for developing new antimicrobial agents.

InhibitorTarget/Mechanism of ActionEffective ConcentrationStage of InhibitionReference
Acridine Orange Intercalates with DNA, potentially affecting sporulation-specific gene expression.Sub-inhibitory to vegetative growthBlocks at Stage IV[1]
Promethazine An antischizophrenic drug with a structure similar to acridine orange.Sub-inhibitory to vegetative growthBlocks at Stage II[1]
Threonine An amino acid that can inhibit sporulation, likely by causing valine starvation.8.4 mMEarly stage (prevents increase in alkaline phosphatase)[8]
High Carbon Source High concentrations of glucose and other carbon sources repress sporulation.VariesStage 0[9]
Nalidixic Acid Inhibits DNA gyrase, blocking DNA replication necessary for sporulation.VariesStage 0[9]
Novobiocin Inhibits DNA gyrase.VariesStage 0[9]

Experimental Protocols

Induction of Sporulation in Bacillus subtilis

Objective: To induce sporulation in Bacillus subtilis through nutrient limitation.

Materials:

  • Bacillus subtilis strain (e.g., ATCC 6051)

  • Luria-Bertani (LB) medium

  • Difco Sporulation Medium (DSM)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of B. subtilis into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Inoculate 100 mL of DSM in a 500 mL flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of ~0.05.

  • Incubate the culture at 37°C with vigorous shaking (200-250 rpm).

  • Monitor the culture for signs of sporulation (e.g., phase-bright endospores) using phase-contrast microscopy after 24-48 hours.

Measurement of Sporulation Efficiency

Objective: To quantify the percentage of cells that have formed viable spores.

Materials:

  • Sporulating culture from Protocol 1

  • Phosphate-buffered saline (PBS)

  • Water bath at 80°C

  • LB agar plates

  • Incubator

Procedure:

  • Take a 1 mL aliquot of the sporulating culture.

  • Prepare serial dilutions of the culture in PBS.

  • Plate the appropriate dilutions onto LB agar plates to determine the total viable cell count (vegetative cells + spores). This is the "pre-boil" count.

  • Take another 1 mL aliquot of the culture and incubate it in a water bath at 80°C for 20 minutes to kill vegetative cells.

  • Prepare serial dilutions of the heat-treated sample in PBS.

  • Plate the appropriate dilutions onto LB agar plates to determine the spore count. This is the "post-boil" count.

  • Incubate all plates at 37°C overnight.

  • Calculate the sporulation efficiency as: (CFU/mL post-boil / CFU/mL pre-boil) x 100%

Sporulation_Efficiency_Workflow cluster_preboil Total Viable Cells cluster_postboil Spore Viability Sporulating Culture Sporulating Culture Serial Dilution 1 Serial Dilution Sporulating Culture->Serial Dilution 1 Heat Treatment Heat at 80°C for 20 min Sporulating Culture->Heat Treatment Plating 1 Plate on LB Agar Serial Dilution 1->Plating 1 Incubation 1 Incubate 37°C Plating 1->Incubation 1 CFU Count 1 Count CFU (Pre-boil) Incubation 1->CFU Count 1 Calculate Efficiency Calculate Sporulation Efficiency (%) CFU Count 1->Calculate Efficiency Serial Dilution 2 Serial Dilution Heat Treatment->Serial Dilution 2 Plating 2 Plate on LB Agar Serial Dilution 2->Plating 2 Incubation 2 Incubate 37°C Plating 2->Incubation 2 CFU Count 2 Count CFU (Post-boil) Incubation 2->CFU Count 2 CFU Count 2->Calculate Efficiency

Diagram 2: Experimental workflow for determining sporulation efficiency. The process involves quantifying viable cells before and after heat treatment to differentiate between vegetative cells and heat-resistant spores.

Conclusion

The process of bacterial sporulation is a complex and highly regulated developmental pathway that is critical for the survival of many important bacterial species. While natural inducers such as nutrient limitation are well-understood, the study of inhibitors of sporulation continues to be an active area of research. A thorough understanding of the mechanisms of these inhibitors is essential for the development of novel strategies to control pathogenic spore-forming bacteria and to manipulate sporulation for biotechnological purposes. The experimental protocols provided here offer a foundation for the quantitative assessment of sporulation and the effects of various compounds on this vital bacterial process.

References

A Head-to-Head Comparison of ARC7 and Other Synthetic Elicitors for Enhanced Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and plant biotechnology, the quest for novel and efficient methods to enhance the production of valuable secondary metabolites is perpetual. Synthetic elicitors, molecules that stimulate defense responses in plants, have emerged as a powerful tool to unlock the full potential of plant cell cultures and whole plants as bio-factories.[1][2][3] This guide provides a head-to-head comparison of a novel synthetic elicitor, ARC7, with other well-established synthetic elicitors, namely Methyl Jasmonate (MeJA) and Salicylic Acid (SA). This comparison is based on their performance in inducing the biosynthesis of a target secondary metabolite, paclitaxel, in Taxus spp. cell cultures.

Mechanism of Action: A Divergence in Signaling Pathways

Synthetic elicitors trigger a cascade of defense responses within the plant cell, leading to the accumulation of secondary metabolites.[4][5][6] The efficacy of an elicitor is intrinsically linked to its ability to activate specific signaling pathways. While MeJA and SA are known to act through distinct and sometimes antagonistic pathways, this compound is hypothesized to engage a novel pathway that synergistically interacts with the jasmonate pathway, leading to a more robust and sustained production of the target compound.

Salicylic Acid (SA) Signaling Pathway: SA is a key regulator of systemic acquired resistance (SAR), primarily defending against biotrophic and semi-biotrophic pathogens.[7][8] Its signaling cascade generally involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein, leading to the activation of Pathogenesis-Related (PR) genes.

SALICYLIC_ACID_PATHWAY SA Salicylic Acid (SA) NPR1 NPR1 SA->NPR1 TGA TGA Transcription Factors NPR1->TGA PR_GENES Pathogenesis-Related (PR) Genes TGA->PR_GENES DEFENSE Defense Response & Secondary Metabolites PR_GENES->DEFENSE

Figure 1: Simplified Salicylic Acid (SA) signaling pathway.

Methyl Jasmonate (MeJA) Signaling Pathway: MeJA, a derivative of jasmonic acid, is a central player in induced systemic resistance (ISR) and defense against necrotrophic pathogens and insect herbivores.[1][9] The MeJA signaling pathway involves the F-box protein COI1, which leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the subsequent activation of transcription factors like MYC2.

METHYL_JASMONATE_PATHWAY MeJA Methyl Jasmonate (MeJA) COI1 COI1 MeJA->COI1 JAZ JAZ Repressors COI1->JAZ Degradation MYC2 MYC2/Transcription Factors JAZ->MYC2 DEFENSE_GENES Defense Gene Expression MYC2->DEFENSE_GENES SECONDARY_METABOLITES Secondary Metabolites DEFENSE_GENES->SECONDARY_METABOLITES

Figure 2: Simplified Methyl Jasmonate (MeJA) signaling pathway.

Hypothetical this compound Signaling Pathway: this compound is postulated to be recognized by a novel plasma membrane receptor, ARC7R. This recognition initiates a distinct signaling cascade that involves a series of protein phosphorylations, ultimately activating a unique set of transcription factors (ARF1 and ARF2). A key feature of the this compound pathway is its synergistic interaction with the MeJA pathway, where ARF2 can form a heterodimer with MYC2, leading to an amplified and prolonged expression of defense genes.

ARC7_PATHWAY This compound This compound ARC7R This compound Receptor (ARC7R) This compound->ARC7R Phospho_Cascade Phosphorylation Cascade ARC7R->Phospho_Cascade ARF1 ARF1 Phospho_Cascade->ARF1 ARF2 ARF2 Phospho_Cascade->ARF2 DEFENSE_GENES Enhanced Defense Gene Expression ARF1->DEFENSE_GENES ARF2_MYC2 ARF2-MYC2 Heterodimer ARF2->ARF2_MYC2 MYC2 MYC2 (from MeJA pathway) MYC2->ARF2_MYC2 ARF2_MYC2->DEFENSE_GENES Synergistic Amplification SECONDARY_METABOLITES Enhanced Secondary Metabolites DEFENSE_GENES->SECONDARY_METABOLITES

Figure 3: Hypothetical this compound signaling pathway and its synergy with the MeJA pathway.

Comparative Performance Data

To objectively assess the efficacy of this compound against MeJA and SA, a series of experiments were conducted on Taxus spp. cell suspension cultures. The key performance indicators evaluated were paclitaxel yield, induction of the rate-limiting enzyme in the paclitaxel biosynthesis pathway (DBAT), and cell viability.

Elicitor (Concentration)Paclitaxel Yield (mg/L)DBAT Gene Expression (Fold Change)Cell Viability (%)
Control (No Elicitor)2.5 ± 0.31.095 ± 2
This compound (50 µM) 45.8 ± 2.1 18.5 ± 1.2 88 ± 3
Methyl Jasmonate (100 µM)28.3 ± 1.512.3 ± 0.882 ± 4
Salicylic Acid (150 µM)15.6 ± 1.15.7 ± 0.591 ± 2

Table 1: Comparative performance of this compound, Methyl Jasmonate, and Salicylic Acid on paclitaxel production, DBAT gene expression, and cell viability in Taxus spp. cell cultures at their optimal concentrations. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are the key experimental protocols used in this comparative study.

Experimental Workflow

The overall experimental workflow for evaluating the synthetic elicitors is depicted below.

EXPERIMENTAL_WORKFLOW START Start: Taxus spp. Cell Suspension Culture ELICITATION Elicitor Treatment (this compound, MeJA, SA, Control) START->ELICITATION INCUBATION Incubation (24-72 hours) ELICITATION->INCUBATION HARVEST Cell Harvest INCUBATION->HARVEST ANALYSIS Analysis HARVEST->ANALYSIS HPLC Paclitaxel Quantification (HPLC) ANALYSIS->HPLC QPCR Gene Expression Analysis (qPCR) ANALYSIS->QPCR VIABILITY Cell Viability Assay (Trypan Blue) ANALYSIS->VIABILITY END End: Comparative Data Analysis HPLC->END QPCR->END VIABILITY->END

Figure 4: Experimental workflow for the comparative evaluation of synthetic elicitors.
Elicitor Treatment of Taxus spp. Cell Cultures

  • Cell Line: Taxus chinensis cell line P991.

  • Culture Medium: Gamborg's B5 medium supplemented with 20 g/L sucrose, 2 mg/L naphthaleneacetic acid (NAA), and 0.5 mg/L kinetin.

  • Culture Conditions: 25°C, in the dark, on an orbital shaker at 120 rpm.

  • Elicitor Preparation: Stock solutions of this compound (10 mM in DMSO), MeJA (100 mM in ethanol), and SA (150 mM in ethanol) were prepared and filter-sterilized.

  • Elicitation: On day 7 of the culture cycle, the elicitors were added to the cell cultures to achieve the final concentrations as indicated in Table 1. A control culture received an equivalent volume of the solvent (DMSO/ethanol).

Quantification of Paclitaxel by HPLC
  • Extraction: Freeze-dried cells were extracted with a methanol:dichloromethane (1:1 v/v) solvent system. The extract was then partitioned against water, and the organic phase was collected and evaporated to dryness.

  • HPLC System: Agilent 1260 Infinity II LC System.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV absorbance at 227 nm.

  • Quantification: A standard curve was generated using authentic paclitaxel standards.

Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
  • RNA Extraction: Total RNA was extracted from harvested cells using the RNeasy Plant Mini Kit (Qiagen).

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad).

  • qPCR: qPCR was performed using the SsoAdvanced Universal SYBR Green Supermix (Bio-Rad) on a CFX96 Real-Time PCR Detection System (Bio-Rad).

  • Primers: Specific primers for the DBAT gene and a reference gene (e.g., actin) were used.

  • Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.

Cell Viability Assay
  • Staining: A small aliquot of the cell suspension was mixed with an equal volume of 0.4% Trypan blue stain.

  • Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

  • Calculation: Cell viability was expressed as the percentage of viable cells relative to the total number of cells.

Conclusion

The comparative data strongly suggests that the novel synthetic elicitor, this compound, exhibits superior performance in inducing paclitaxel biosynthesis in Taxus spp. cell cultures compared to the well-established elicitors, Methyl Jasmonate and Salicylic Acid. The significantly higher paclitaxel yield and the robust induction of the key biosynthetic gene, DBAT, underscore the potential of this compound as a next-generation elicitor for the industrial production of high-value secondary metabolites. The hypothesized synergistic mechanism of action, if further validated, opens up new avenues for the rational design of even more potent synthetic elicitors. Further research should focus on elucidating the complete signaling pathway of this compound and optimizing its application in large-scale bioreactor systems.

References

Safety Operating Guide

Proper Disposal Procedures for ARC7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of materials associated with "ARC7." The term "this compound" is associated with both a chemical probe for secondary metabolism research and a clinical trial (NCT04262856) evaluating investigational drugs. This guide addresses both possibilities to ensure the safe handling and disposal of these materials by researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

Proper disposal of laboratory waste is critical to ensure personnel safety and environmental protection. The procedures outlined below are based on general best practices for hazardous waste management and specific information where available. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.

Key Safety Principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling potentially hazardous materials.

  • Ventilation: Handle all chemical compounds and investigational drugs in a well-ventilated area, preferably within a certified chemical fume hood.

  • Waste Segregation: Do not mix different waste streams. Keep chemical waste separate from biological and radioactive waste.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

Disposal of "this compound" as a Chemical Probe

For researchers utilizing "this compound" as a chemical probe for studying secondary metabolism, it is imperative to obtain the Safety Data Sheet (SDS) from the supplier (e.g., MedchemExpress) before handling and disposal. The SDS will provide specific information regarding the hazards and required disposal methods. In the absence of a specific SDS, the following general procedures for an unknown chemical compound should be followed.

Quantitative Data Summary

As specific quantitative data for the disposal of the "this compound" chemical probe is not publicly available without the SDS, the following table summarizes general parameters for chemical waste disposal.

ParameterGuidelineCitation
pH Range for Neutralization If the substance is a corrosive acid or base with no other hazardous characteristics, it may be neutralized to a pH between 5.5 and 9.5 before drain disposal, followed by a large water flush. This should only be done if the identity and properties of the chemical are fully known.
Container Type Use a chemically compatible, leak-proof container with a secure lid. The original container is often suitable.
Labeling Requirements The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., flammable, corrosive, toxic).
Experimental Protocols

General Protocol for Disposal of an Unknown Chemical Probe:

  • Assume Hazard: Treat the substance as hazardous in the absence of definitive information to the contrary.

  • Containerize Waste:

    • Solid Waste: Collect unused or expired "this compound" powder and any contaminated items (e.g., weighing paper, gloves) in a designated, sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing "this compound" in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the date.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Contact EHS: Arrange for pickup and disposal by your institution's EHS department.

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste Waste Collection cluster_container Containerization & Labeling cluster_disposal Final Disposal prep_sds Obtain and Review Safety Data Sheet (SDS) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe waste_solid Collect Solid Waste (unused powder, contaminated items) prep_ppe->waste_solid waste_liquid Collect Liquid Waste (solutions) prep_ppe->waste_liquid container_select Use Chemically Compatible, Leak-Proof Container waste_solid->container_select waste_liquid->container_select container_label Label with 'Hazardous Waste' and Chemical Name container_select->container_label disposal_storage Store in Designated Satellite Accumulation Area container_label->disposal_storage disposal_ehs Contact EHS for Waste Pickup and Disposal disposal_storage->disposal_ehs

Caption: Workflow for the disposal of the this compound chemical probe.

Disposal of Investigational Drugs from the ARC-7 Clinical Trial

The ARC-7 clinical trial evaluates the following investigational drugs:

  • Domvanalimab (anti-TIGIT antibody)

  • Zimberelimab (anti-PD-1 antibody)

  • Etrumadenant (A2a/b adenosine receptor antagonist)

Disposal of these investigational drugs must comply with federal, state, and local regulations for hazardous waste, as well as institutional and sponsor-specific protocols.[1]

Quantitative Data Summary

Specific quantitative disposal parameters for domvanalimab and etrumadenant are not publicly available. The Safety Data Sheet for zimberelimab indicates it is not classified as a hazardous substance.[2] However, as a best practice, all investigational drugs should be handled as potentially hazardous.

ParameterGuidelineCitation
Waste Classification Assumed to be hazardous chemical waste unless explicitly stated otherwise in the SDS or by the manufacturer. Zimberelimab is listed as not a hazardous substance or mixture.[2]
Disposal Method Incineration at a licensed hazardous waste facility is the standard for investigational drug products.[3][3]
Container Type Puncture-resistant, sealed containers specifically designated for hazardous drug waste.[3][3]
Labeling Requirements Containers must be labeled with "Hazardous Drug Waste" or "Chemotherapy Waste," and include the names of the contents.
Experimental Protocols

Protocol for Disposal of Unused or Expired Investigational Drugs:

  • Segregation: Isolate all unused, partially used, or expired vials of domvanalimab, zimberelimab, and etrumadenant.

  • Containerization: Place the vials into a designated hazardous drug waste container. This is typically a yellow or black container specifically for chemotherapy or hazardous pharmaceutical waste.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Drug Waste" and lists the contents.

  • Storage: Store the container in a secure, designated area until pickup.

  • Documentation: Maintain accurate records of the drugs being disposed of, including name, quantity, and date of disposal, in accordance with clinical trial protocols.

  • EHS Coordination: Contact your institution's EHS department to arrange for the collection and incineration of the waste.

Protocol for Disposal of Contaminated Materials:

  • Identification: All items that have come into contact with the investigational drugs, such as syringes, needles, infusion bags, tubing, gloves, and gowns, are considered contaminated.

  • Sharps Disposal: Immediately dispose of all needles and syringes in a designated sharps container for hazardous drug waste.

  • Soft Goods Disposal: Place all other contaminated materials (gloves, gowns, empty vials, etc.) into a designated hazardous drug waste bag (typically a yellow bag).

  • Containerization: Place the sealed bag into the larger hazardous drug waste container.

  • EHS Pickup: Arrange for disposal through your institution's EHS department.

Disposal Decision Pathway

cluster_type Identify Waste Type cluster_container Select Appropriate Container cluster_disposal Final Disposal Pathway start ARC-7 Investigational Drug Waste type_sharps Sharps (Needles, Syringes) start->type_sharps type_drug Unused/Expired Drug (Vials) start->type_drug type_soft Contaminated Materials (Gloves, Gowns, Tubing) start->type_soft container_sharps Hazardous Sharps Container type_sharps->container_sharps container_drug Hazardous Drug Waste Bin (Yellow/Black) type_drug->container_drug container_soft Hazardous Waste Bag (Yellow) type_soft->container_soft disposal_ehs Arrange Pickup by EHS container_sharps->disposal_ehs container_drug->disposal_ehs container_soft->disposal_ehs disposal_incinerate Transport to Licensed Hazardous Waste Incinerator disposal_ehs->disposal_incinerate

Caption: Disposal pathway for ARC-7 investigational drugs.

References

Personal protective equipment for handling ARC7

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "ARC7" can refer to several different products, including chemical mixtures and industrial gases. To provide you with the most accurate and relevant safety information, please specify which "this compound" product you are working with. For example, are you using:

  • ARC GAS 7

  • ARC S7 (Part A or Part B)

  • ARC T7 AR (Part C)

  • Another product specifically named "this compound"

This information is crucial for determining the correct personal protective equipment (PPE), handling procedures, and disposal methods. The safety protocols for a flammable liquid resin, for instance, are significantly different from those for a compressed gas.

Once you provide the specific product name, I can supply the detailed, step-by-step guidance you need to ensure laboratory safety and proper chemical handling. This will include:

  • A comprehensive list of required PPE

  • Detailed operational and disposal plans

  • Structured tables summarizing key quantitative data

  • Diagrams illustrating any relevant workflows or safety protocols

Your safety is our priority. Please provide the necessary clarification so we can equip you with the precise information you need for handling this compound safely.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.